D-Mannitol-1,6-13C2
Description
BenchChem offers high-quality D-Mannitol-1,6-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannitol-1,6-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄¹³C₂H₁₅O₆ |
|---|---|
Molecular Weight |
184.16 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and purification of D-Mannitol-1,6-13C2
Title: Precision Synthesis and Purification of D-Mannitol-1,6-13C2: A High-Fidelity Protocol Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Metabolic Flux Researchers, Structural Biologists
Executive Summary & Strategic Rationale
D-Mannitol-1,6-13C2 is a critical isotopomer for investigating metabolic symmetry breaking, particularly in the study of glycolysis and the pentose phosphate pathway. Unlike uniformly labeled (U-13C) variants, the 1,6-labeling pattern provides distinct spectral handles (enhanced singlets or doublets depending on metabolic cleavage) that allow researchers to differentiate between oxidative decarboxylation events and non-oxidative scrambling.
This guide details a robust, laboratory-scale synthesis of D-Mannitol-1,6-13C2 starting from the commercially available precursor D-Glucose-1,6-13C2 .
The Synthetic Challenge: Direct reduction of D-Glucose yields D-Sorbitol (Glucitol), not D-Mannitol. The stereocenter at C2 must be inverted or bypassed. While molybdate-catalyzed epimerization (Bilik reaction) converts Glucose to Mannose, it involves a C1-C2 skeletal rearrangement that would shift the C1 label to C2, resulting in the incorrect isotopomer (Mannitol-2,6-13C2).
The Solution: We employ the "Fructose Shunt" strategy :
-
Enzymatic Isomerization: Conversion of D-Glucose-1,6-13C2 to D-Fructose-1,6-13C2 (preserving atom mapping).
-
Chemical Reduction: Non-stereoselective reduction of the ketone at C2 using Sodium Borohydride (
), yielding a diastereomeric mixture of D-Mannitol and D-Sorbitol. -
Calcium-Ligand Exchange Chromatography: High-resolution separation of the polyol isomers.
Strategic Pathway & Carbon Tracking
The following flowchart illustrates the synthesis and the fate of the
Figure 1: Synthetic pathway from D-Glucose-1,6-13C2 to D-Mannitol-1,6-13C2 via the Fructose intermediate.[1][2][3] The C1 and C6 labels are conserved throughout.
Detailed Experimental Protocol
Phase 1: Enzymatic Isomerization
The equilibrium between glucose and fructose is approximately 1:1 (slightly favoring glucose). We use immobilized Glucose Isomerase (e.g., Sweetzyme or equivalent) to avoid protein contamination.
Reagents:
-
D-Glucose-1,6-13C2 (1.0 g, >99 atom % 13C)
-
Immobilized Glucose Isomerase (200 mg)
-
Magnesium Sulfate (
, 5 mM final conc.) – Cofactor essential for isomerase activity. -
Tris-HCl Buffer (50 mM, pH 7.5)
Protocol:
-
Dissolve 1.0 g of D-Glucose-1,6-13C2 in 10 mL of Tris-HCl buffer containing
. -
Add 200 mg of immobilized Glucose Isomerase.
-
Incubate at 60°C for 4-6 hours with gentle orbital shaking. Note: Higher temperatures favor the fructose equilibrium slightly but risk degradation; 60°C is optimal.
-
Filter the solution to remove the immobilized enzyme beads. Wash beads with 2 mL degassed water.
-
Stop Point: The filtrate contains ~42% D-Fructose-1,6-13C2 and ~58% unreacted Glucose. Do not separate yet.
Phase 2: Chemical Reduction
Reducing the entire mixture is more efficient than separating Fructose first. Glucose reduces to Sorbitol; Fructose reduces to a mix of Sorbitol and Mannitol.
Reagents:
-
Sodium Borohydride (
, 1.5 equivalents relative to total sugar) -
Ethanol (Absolute)
-
Cation Exchange Resin (
form) for quenching
Protocol:
-
Cool the sugar filtrate (from Phase 1) to 0°C in an ice bath.
-
Slowly add
(dissolved in minimal 0.1 M NaOH) dropwise to the sugar solution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Add cation exchange resin (H+ form, e.g., Dowex 50W-X8) until pH < 7. This destroys excess borohydride and removes
ions. -
Filter off the resin.
-
Borate Removal (Critical): The solution now contains borate-sugar complexes. Evaporate to dryness (rotary evaporator). Add 20 mL Methanol and evaporate again. Repeat this methanol co-evaporation step 5 times .
-
Result: A mixture of D-Sorbitol-1,6-13C2 (major) and D-Mannitol-1,6-13C2 (minor).
Phase 3: Purification (Calcium Ligand Exchange)
This is the most critical step. Polyols separate poorly on silica. Calcium-form cation exchange resins separate based on the specific coordination geometry of the hydroxyl groups with
System Setup:
-
Resin: Dowex 50W-X8 (200-400 mesh) or Diaion UBK-555.
-
Resin Preparation: Pack column, flush with 1M
(3 bed volumes) to convert to form, then wash with degassed water until chloride-free ( test). -
Column Dimensions: 2.5 cm x 60 cm (High aspect ratio is required for resolution).
-
Temperature: 80°C (Jacketed column). Elevated temperature significantly improves mass transfer and peak resolution for polyols.
-
Eluent: Degassed HPLC-grade water (Isocratic).
Chromatography Protocol:
-
Dissolve the crude polyol mixture in 2 mL of water.
-
Load onto the heated
column. -
Elute with degassed water at a flow rate of 0.5 mL/min.
-
Detection: Refractive Index (RI) detector is standard. If unavailable, collect fractions and spot on TLC plates (visualize with periodate/benzidine or
). -
Elution Order:
-
Fraction 1: D-Mannitol-1,6-13C2 (Retention factor
) -
Fraction 2: D-Sorbitol-1,6-13C2 (Retention factor
)
-
-
Pool Mannitol fractions and lyophilize.
Visualization of Purification Logic
Figure 2: Purification workflow utilizing Calcium-form cation exchange chromatography. The differential complexation strength allows baseline separation of Mannitol from Sorbitol.
Quantitative Data & Validation
Table 1: Process Parameters and Expected Yields
| Step | Reagent/Condition | Key Parameter | Expected Yield |
| Isomerization | Glucose Isomerase | 60°C, pH 7.5 | ~42% Fructose Conversion |
| Reduction | Excess (1.5 eq), 0°C | 100% Mass Recovery | |
| Separation | Dowex 50W-X8 ( | 80°C column temp | ~90% Recovery of Mannitol |
| Overall | From Glucose-1,6-13C2 | -- | ~20-25% Final Yield |
Validation Criteria (Self-Validating Protocol):
-
TLC Check: Silica gel G plates. Solvent: Ethyl Acetate/Pyridine/Water (8:2:1). Visualize with alkaline permanganate. Mannitol (
) vs Sorbitol ( ). -
NMR Verification:
-
NMR (D2O): Should show enhanced signals at
ppm (C1/C6). -
Symmetry Check: Due to the
axis of symmetry in D-Mannitol, C1 and C6 are chemically equivalent in isotropic solution. You will observe a single dominant signal for the labeled carbons, unlike Sorbitol which lacks this symmetry and would show two distinct labeled peaks if 1,6-labeled.
-
NMR (D2O): Should show enhanced signals at
References
-
Makkee, M., et al. (1985). "Preparation of D-mannitol by catalytic hydrogenation of D-glucose over a copper on silica catalyst." Starch - Stärke.
-
Bilik, V. (1972). "Reactions of saccharides catalyzed by molybdate ions."[2] Chem. Zvesti. (Describes the epimerization logic and carbon shifts).
-
Angyal, S. J. (1989). "Complexes of Metal Cations with Carbohydrates in Solution." Advances in Carbohydrate Chemistry and Biochemistry. (Foundational text on Ca2+ chromatography for polyols).
-
Sigma-Aldrich. "D-Glucose-1,6-13C2 Product Specification." (Precursor sourcing).[3]
-
Megazyme. "D-Mannitol Assay Procedure." (Enzymatic validation methods).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US20150307424A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
- 6. WO2014080269A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
chemical properties of D-Mannitol-1,6-13C2
Advanced Characterization, Spectroscopic Signatures, and Metabolic Flux Applications
Executive Summary
D-Mannitol-1,6-13C2 is a stable isotope-labeled polyol (sugar alcohol) specifically enriched with Carbon-13 at the terminal primary alcohol positions (C1 and C6). Unlike uniformly labeled (
This guide details the physicochemical properties, specific NMR behavior, and experimental protocols for utilizing D-Mannitol-1,6-13C2 in Metabolic Flux Analysis (MFA) and intestinal permeability studies.
Physicochemical Characterization
The introduction of two
Table 1: Comparative Properties of Natural vs. Labeled Mannitol
| Property | Natural D-Mannitol ( | D-Mannitol-1,6- |
| Formula | ||
| Molecular Weight | 182.17 g/mol | ~184.15 g/mol (+2.01 Da shift) |
| Exact Mass | 182.0790 | 184.0857 |
| Solubility (Water) | ~216 g/L (25°C) | Identical |
| Melting Point | 166–168 °C | 166–168 °C |
| Hygroscopicity | Low (Non-hygroscopic polymorphs) | Low |
| pKa | ~13.5 (weakly acidic hydroxyls) | ~13.5 |
| Chemical Symmetry |
Analytic Insight: The +2 Da mass shift is critical for LC-MS/MS quantification. In Triple Quadrupole (QqQ) systems, the precursor ion
shifts from m/z 181 to 183. This allows for high-sensitivity background subtraction against natural abundance mannitol found in dietary sources.
Spectroscopic Signature: NMR Analysis
The 1,6-labeling pattern is designed to exploit the symmetry of mannitol. In a non-chiral environment, C1 and C6 are chemically equivalent.
Structural Symmetry & Labeling Logic
Because the molecule possesses a
Figure 1: Carbon backbone of D-Mannitol-1,6-13C2. The Red nodes indicate the enriched positions. Due to symmetry, C1 and C6 resonate at the same frequency in achiral solvents.
-NMR Interpretation
-
Chemical Shift: The labeled carbons (C1/C6) appear as a massive singlet at ~63.9 ppm (in
). -
Coupling (
): Unlike uniformly labeled mannitol ( ), there is no direct one-bond coupling ( ) between the labeled carbons because they are separated by four intervening carbons. This simplifies the spectrum, preventing the signal splitting (multiplets) seen in fully labeled compounds. -
Satellite Peaks: You may observe small satellite doublets on the C2/C5 signals (~71.4 ppm) due to one-bond coupling (
) between the enriched C1 and the natural abundance (1.1%) at C2.
Metabolic Flux Analysis (MFA) Applications[3]
D-Mannitol-1,6-13C2 is a "metabolic probe" used to trace specific pathways in microbiology and physiology.
Mechanism of Action: The PTS Transport System
In bacteria (e.g., E. coli, S. aureus), mannitol is transported via the Phosphotransferase System (PTS). It is phosphorylated during transport to form Mannitol-1-Phosphate.
Key Tracing Logic:
-
Symmetry Breaking: The phosphorylation at C1 (or C6) breaks the molecule's symmetry.
-
Glycolysis Entry: Mannitol-1-P is converted to Fructose-6-P.
-
Flux Determination: By measuring the ratio of labeled fragments in downstream metabolites (Pyruvate, Lactate), researchers can calculate the flux through the Embden-Meyerhof-Parnas (EMP) pathway versus the Pentose Phosphate Pathway (PPP).
Figure 2: Metabolic fate of 1,6-labeled mannitol. The symmetry is broken upon phosphorylation, distributing the heavy carbon labels into distinct triose-phosphate pools.
Experimental Protocols
A. Preparation of Standards for LC-MS/MS
This protocol ensures accurate quantification for intestinal permeability or metabolic studies.
-
Stock Solution (10 mg/mL):
-
Weigh 10.0 mg of D-Mannitol-1,6-13C2.
-
Dissolve in 1.0 mL of LC-MS grade water.
-
Note: Vortex for 30 seconds. Mannitol dissolves endothermically; ensure full solubilization.
-
-
Internal Standard Spiking:
-
Dilute stock to 50 µg/mL in the biological matrix (urine/plasma).
-
Use this to spike samples containing natural mannitol to calculate recovery rates.
-
-
Derivatization (Optional for GC-MS):
-
If using GC-MS, mannitol must be derivatized (e.g., acetylation or silylation with BSTFA) to become volatile.
-
Reaction: Incubate 50 µL sample + 50 µL BSTFA + 1% TMCS at 70°C for 30 mins.
-
B. Intestinal Permeability Assay (In Vivo)
-
Dose: Administer 1,6-13C2 Mannitol orally (often co-administered with Lactulose).
-
Collection: Collect urine for 0–6 hours.
-
Analysis: Analyze via HPLC-MS/MS focusing on the m/z 183 transition.
-
Validation: Calculate the ratio of % recovery of Lactulose / % recovery of 13C-Mannitol.
Stability & Storage
-
Hygroscopicity: Mannitol is the least hygroscopic of the common sugar alcohols. However, the labeled material is high-value. Store in a desiccator.
-
Polymorphism: Commercial mannitol usually exists as the
-polymorph (stable). Avoid rapid lyophilization without annealing, as this can form the metastable -polymorph, which may alter dissolution rates in strictly controlled kinetic studies. -
Sterilization: Solutions can be autoclaved (121°C, 15 min) without degradation. Mannitol is non-reducing and does not undergo Maillard browning.
References
-
Sigma-Aldrich. (2024).[1] D-Mannitol-1-13C and Isotope Derivatives Product Specifications. Retrieved from
-
PubChem. (2024).[1] D-Mannitol Compound Summary (CID 6251). National Library of Medicine. Retrieved from
-
BOC Sciences. (2024). Stable Isotope Labeled Mannitol Properties. Retrieved from
-
Human Metabolome Database (HMDB). (2024). Metabolite Entry: Mannitol (HMDB0000765).[2] Retrieved from [2]
-
Creative Proteomics. (2024). 13C-Metabolic Flux Analysis Services and Principles. Retrieved from
Sources
Precision Metabolomics: A Technical Guide to 13C-Metabolic Flux Analysis
Part 1: The Paradigm Shift – From Snapshots to Movies
In drug development and systems biology, static metabolomics provides a snapshot of pool sizes (concentrations). However, pool size is a poor proxy for pathway activity. A traffic jam represents high concentration but zero flux; a clear highway represents low concentration but high flux.
13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying the rates (fluxes) of metabolic reactions in living cells.[1] By tracking the incorporation of stable isotope tracers (e.g., 13C-glucose) into downstream metabolites, researchers can mathematically resolve the intracellular flux map, identifying hyperactive pathways in cancer, bottlenecks in bioproduction, or specific enzyme inhibition by drug candidates.
Part 2: Core Principles & Theoretical Foundation
The Tracer and Atom Mapping
The core of MFA is Atom Mapping . Metabolic enzymes cleave and rearrange carbon backbones in predictable patterns. By using positionally labeled substrates, we can distinguish between parallel pathways that produce the same metabolite.
-
Example: Glycolysis vs. Pentose Phosphate Pathway (PPP).
-
Glycolysis: Preserves the carbon backbone of Glucose (C1-C6) into Pyruvate.
-
PPP: Decarboxylates C1 of Glucose as CO2.
-
Differentiation: Using [1,2-13C]Glucose allows clear separation. Glycolysis yields [2,3-13C]Pyruvate (M+2), while PPP yields [1-13C]Pyruvate (M+1) or unlabeled fragments, depending on recycling.
-
The Observable: Mass Isotopomer Distribution (MID)
Mass spectrometry (MS) measures the distribution of heavy isotopes in a metabolite pool. These are isotopologues (differing by mass, e.g., M+0, M+1, M+2).
-
M+0: Unlabeled metabolite.
-
M+n: Metabolite with n 13C atoms. The vector of these fractions is the MID. The "Self-Validating" nature of MFA comes from the fact that the measured MID must match the simulated MID derived from the stoichiometric model.
Stationary vs. Non-Stationary MFA
-
Stationary (SS-MFA): Assumes metabolic and isotopic steady state.[2] The label has equilibrated throughout the network.[3] Ideal for microbial continuous cultures.
-
Isotopically Non-Stationary (INST-MFA): Assumes metabolic steady state but measures the kinetics of label incorporation before equilibrium.[3][4] Essential for mammalian cells (which reach equilibrium slowly) and autotrophic systems.
Part 3: Experimental Workflow – A Self-Validating System
The reliability of MFA data hinges on a rigorous experimental protocol. The following workflow ensures data integrity.
Figure 1: The End-to-End MFA Workflow. Note the critical "Quenching" step highlighted in red, where most experimental errors occur.
Step 1: Tracer Selection Strategy
Choosing the right tracer is not arbitrary; it determines the "resolving power" of your experiment.
| Tracer Type | Primary Application | Resolving Power |
| [U-13C]Glucose | Global enrichment, biosynthesis rates. | Low for pathway splitting (e.g., Glycolysis vs. PPP). |
| [1,2-13C]Glucose | Central Carbon Metabolism (CCM). | High. Distinguishes Glycolysis (M+2 pyruvate) from PPP (M+1 pyruvate). |
| [1-13C]Glucose | Simplified PPP flux estimation. | Medium. Good for specific decarboxylation events. |
| [13C5]Glutamine | TCA Cycle anaplerosis, Cancer metabolism. | High for reductive carboxylation (IDH1/2 mutants). |
Step 2: The Critical Quench Protocol
Objective: Instantly arrest metabolic activity to preserve the intracellular MID. Causality: Metabolism turns over pools in seconds. Slow quenching leads to "sampling artifacts" where ATP/ADP ratios shift, distorting the flux calculation.
Protocol (Adherent Mammalian Cells):
-
Preparation: Pre-cool Quenching Solution (60% Methanol / 40% Ammonium Bicarbonate, pH 8.5) to -40°C or lower.
-
Wash: Rapidly aspirate media. Wash once with 37°C PBS (do not use cold PBS yet, as it shocks cells before quenching).
-
Quench: Immediately pour -40°C Quenching Solution onto cells.
-
Validation Check: The plate should frost instantly.
-
-
Extraction: Scrape cells in quenching solution; transfer to tubes on dry ice.
-
Phase Separation: Add chloroform/water to separate polar metabolites (aqueous) from lipids (organic).
Step 3: Analytical Platform Choice
-
GC-MS: High sensitivity, robust libraries. Requires derivatization (e.g., TBDMS) to make metabolites volatile. Measures fragments, providing more structural constraints.
-
LC-MS: No derivatization, analyzes intact molecules. High throughput but susceptible to matrix effects (ion suppression).
-
NMR: Detects specific isotopomers (positional labeling) without fragmentation. Lower sensitivity; requires large sample mass.
Part 4: Computational Flux Estimation
Raw MS data (MIDs) are not fluxes. Fluxes are estimated by fitting a metabolic model to the data.[2][3]
The Mathematical Engine (EMU Framework)
Modern software (e.g., INCA, Metran) uses Elementary Metabolite Units (EMU) decomposition. This reduces the computational burden of simulating millions of isotopomers into manageable blocks of mass transitions.
The Iterative Fitting Algorithm
The process is an inverse problem. We cannot calculate flux directly; we must guess, simulate, and refine.
Figure 2: The Iterative Least-Squares Regression Loop. The algorithm minimizes the Sum of Squared Residuals (SSR) between experimental MS data and model predictions.
Goodness-of-Fit & Confidence Intervals
A "result" is meaningless without statistical validation.
-
Chi-Square Test: The minimized error (SSR) must fall within the chi-square confidence interval based on the degrees of freedom (measurements minus parameters). If SSR is too high, the model structure is incorrect (missing pathway?).
-
Confidence Intervals: Determined by non-linear sensitivity analysis. If the interval for a flux spans zero (e.g., -5 to +5), that pathway is effectively unresolved.
Part 5: Applications in Drug Development[5][6]
Oncology: Targeting the Warburg Effect
Cancer cells rewire metabolism (aerobic glycolysis). 13C-MFA identifies specific vulnerabilities.
-
Case Study: IDH1-mutant gliomas produce 2-hydroxyglutarate (2-HG).
-
MFA Application: Using [13C5]Glutamine, MFA quantified the flux of reductive carboxylation (Glutamine
-KG Citrate), a pathway normally negligible in healthy cells but critical for lipid synthesis in hypoxic tumors. This validated Glutaminase (GLS) as a therapeutic target.
Toxicology & Hepatotoxicity
Drugs often cause mitochondrial toxicity not evident in simple viability assays.
-
MFA Application: 13C-MFA can detect a decrease in TCA cycle flux or a shift toward lactate production (mitochondrial uncoupling) before ATP levels drop or cells die. This serves as an ultra-sensitive biomarker for early-stage toxicity screening.
References
-
Antoniewicz, M. R. (2013).[1][5][6][7] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link
-
Zamboni, N., et al. (2009).[2] 13C-based metabolic flux analysis.[1][2][4][7][8][9][10][11] Nature Protocols. Link
-
Young, J. D. (2014).[6] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6] Bioinformatics. Link
-
Wiechert, W. (2001).[5] 13C metabolic flux analysis. Metabolic Engineering. Link
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1-mediated carboxylation. Nature. Link
Sources
- 1. Publishing 13C metabolic flux analysis studies: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis [frontiersin.org]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopically non-stationary metabolic flux analysis: complex yet highly informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Advanced Metabolic Tracing with D-Mannitol-1,6-13C2: A Technical Guide
Content Type: Technical Whitepaper Target Audience: Metabolic Engineers, Microbiologists, and Drug Development Scientists Focus: Mechanistic flux analysis, experimental protocols, and data interpretation.[1]
Executive Summary
D-Mannitol-1,6-13C2 is a high-precision stable isotope tracer utilized primarily to disentangle complex carbohydrate metabolism in fungi, bacteria, and plant systems. Unlike uniformly labeled glucose (
This guide details the physicochemical basis of this tracer, its specific metabolic fate, and a validated LC-MS/MS workflow for quantifying flux in pathogenic fungi and metabolic engineering hosts.
Part 1: The Mechanistic Basis
Why D-Mannitol-1,6-13C2?
The selection of a tracer defines the resolution of a metabolic flux analysis (MFA) experiment. D-Mannitol-1,6-13C2 is chosen for three specific causal reasons:
-
Symmetry & Stereospecificity: D-Mannitol is a symmetric sugar alcohol. In solution, C1 and C6 are chemically equivalent. However, metabolic enzymes are stereospecific. When mannitol enters metabolism (e.g., via Mannitol-2-dehydrogenase or Mannitol-1-phosphate dehydrogenase), it is converted to Fructose-6-Phosphate (F6P) or Fructose. The 1,6-13C2 labeling pattern ensures that the resulting F6P is labeled at both the C1 and C6 positions.
-
The "Metabolic Fork" (PPP vs. Glycolysis): This is the core utility.
-
Glycolysis: Preserves both C1 and C6 carbons (eventually splitting them into trioses).
-
Oxidative PPP: Specifically cleaves the C1 carbon as
.[2] -
Result: By measuring the ratio of double-labeled precursors (M+2) to single-labeled pentoses (M+1), one can mathematically derive the exact flux through the oxidative branch of the PPP.
-
-
Background Noise Reduction: In clinical applications (intestinal permeability), 13C-mannitol is superior to 12C-mannitol because it eliminates interference from dietary mannitol, improving the limit of quantification (LoQ) by ~20-fold [1][2].
Part 2: Metabolic Pathways & Flux Logic
The following diagram illustrates the fate of the carbon atoms derived from D-Mannitol-1,6-13C2. Note how the labeling pattern changes depending on the pathway taken.
Diagram 1: The Metabolic Fate of D-Mannitol-1,6-13C2
Caption: Carbon atom transitions showing how the symmetric 1,6-label allows discrimination between Glycolysis (retention of mass) and PPP (loss of C1).
Detailed Pathway Analysis
1. Entry into Metabolism
In fungi (e.g., Aspergillus, Alternaria) and bacteria (S. aureus), Mannitol is typically converted to Mannitol-1-Phosphate (M1P) by M1P dehydrogenase and then to Fructose-6-Phosphate (F6P) [3][4].[3]
-
Input: Mannitol (
at C1, C6). -
Output: Fructose-6-P (
at C1, C6).
2. The Glycolytic Split
If F6P proceeds down glycolysis:
-
Step: Phosphofructokinase (PFK) converts F6P
Fructose-1,6-Bisphosphate (F1,6BP). -
Step: Aldolase cleaves F1,6BP.
-
C1-C2-C3 becomes Dihydroxyacetone phosphate (DHAP). Since C1 is labeled, DHAP carries one
atom. -
C4-C5-C6 becomes Glyceraldehyde-3-phosphate (GAP). Since C6 is labeled, GAP carries one
atom.
-
-
Outcome: The triose pool is singly labeled.
3. The Pentose Phosphate Pathway (PPP)
If F6P is isomerized to G6P and enters the oxidative PPP:
-
Step: 6-Phosphogluconate dehydrogenase removes C1 as
. -
Fate of C1: The
label at C1 is released as (gas). -
Fate of C6: The
label at C6 remains on the resulting pentose (Ribulose-5-P). -
Outcome: The pentose pool is singly labeled, but mass balance is lost compared to the input.
Part 3: Experimental Protocol (Microbial Tracing)
This protocol is designed for determining the metabolic utilization of mannitol in Staphylococcus aureus or fungal pathogens, based on validated LC-MS/MS methodologies [2][5].
Materials
-
Tracer: D-Mannitol-1,6-13C2 (99 atom % 13C).
-
Media: Minimal Media (M9 or equivalent) lacking other carbon sources.
-
Quenching Solution: 60:40 Methanol/Water (-40°C).
-
Internal Standard: U-13C-Sorbitol or non-endogenous sugar alcohol.
Workflow Diagram
Caption: Step-by-step workflow for metabolic flux analysis using D-Mannitol-1,6-13C2.
Step-by-Step Methodology
-
Inoculation & Adaptation:
-
Inoculate pre-culture into minimal medium containing 10 mM unlabeled mannitol to induce mannitol-specific transporters (e.g., mtlA gene expression).
-
Wash cells 2x with PBS to remove unlabeled carbon.
-
-
Tracer Introduction:
-
Resuspend cells in fresh minimal medium containing 10 mM D-Mannitol-1,6-13C2 .
-
Incubate to mid-log phase (
). This ensures "metabolic steady state" (isotopic stationarity).
-
-
Quenching (Critical Step):
-
Rapidly filter 1 mL of culture onto a nylon membrane (0.45 µm).
-
Immediately submerge the membrane in -40°C Methanol/Acetonitrile (60:40) .
-
Note: Metabolism turns over in milliseconds. Slow quenching will result in artifactual isotope distributions.
-
-
Intracellular Metabolite Extraction:
-
Perform three freeze-thaw cycles (liquid nitrogen
ice bath) to lyse cells. -
Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Collect supernatant and dry under nitrogen stream. Reconstitute in 50 µL LC-MS grade water.
-
-
LC-MS/MS Analysis:
-
Column: Amide-HILIC (e.g., Waters BEH Amide) is required to retain polar sugar phosphates.
-
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
Detection: Operate in Negative Electrospray Ionization (ESI-) mode.
-
Part 4: Data Interpretation & Calculation
The raw data from the Mass Spectrometer will be Mass Isotopomer Distributions (MIDs).
Key Metabolites to Monitor
| Metabolite | Parent Ion (m/z) | M+0 (Unlabeled) | M+1 (Single) | M+2 (Double) | Interpretation |
| Mannitol | 181.1 | 100% | 0% | Tracer | Input purity check. |
| Fructose-6-P | 259.0 | Low | Low | High | Indicates direct uptake and phosphorylation. |
| Pentose-5-P | 229.0 | Low | High | Low | High M+1 indicates high oxidative PPP flux (loss of C1). |
| Pyruvate | 87.0 | Low | High | Low | Glycolysis splits the 1,6-label into singly labeled trioses. |
Calculating Oxidative PPP Flux[2]
To estimate the relative flux into the PPP versus Glycolysis, use the M+1/M+2 ratio of the Hexose Phosphate pool vs the Pentose Phosphate pool.
-
Scenario A (High Glycolysis): You will see high M+2 in Fructose-1,6-BP and high M+1 in Pyruvate/Lactate.
-
Scenario B (High PPP): You will see depletion of M+2 species and accumulation of M+1 in the pentose pool (Ribose-5-P) and downstream nucleotides.
Part 5: Applications & Case Studies
Fungal Pathogenicity (Aspergillus fumigatus)
Fungi utilize mannitol as a ROS quencher to survive host immune attacks.[4][5] By using 1,6-13C2 mannitol, researchers have mapped the "Mannitol Cycle," proving that fungi cycle F6P
Clinical Intestinal Permeability
While not "metabolic tracing" in the cellular sense, this is a critical application. The 1,6-13C2 variant is used as a paracellular permeability marker.
-
Advantage: The 13C label shifts the mass by +2 Da, moving it away from the high background of dietary 12C-mannitol found in fruits/vegetables, increasing assay sensitivity by 20-fold [1][2].
References
-
Mayo Clinic & NIH. (2016). 13C mannitol as a novel biomarker for measurement of intestinal permeability.[7][8][9] Neurogastroenterology and Motility. [Link]
-
Larkey, N. E., et al. (2022).[8] Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut.[8] Methods in Molecular Biology.[8] [Link]
-
Patel, V. & Williamson, P.R. (2016). Mannitol metabolism in pathogenic fungal–host interactions.[4][5][10][11] Frontiers in Microbiology. [Link]
-
American Society for Microbiology. (2019). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy. mBio.[8] [Link]
-
MDPI. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules.[4][5][6][8][9][10][12][13][14][15] [Link]
-
Calmes, B., et al. (2013). Role of mannitol metabolism in the pathogenicity of the necrotrophic fungus Alternaria brassicicola.[11] Frontiers in Plant Science. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 6. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of mannitol metabolism in the pathogenicity of the necrotrophic fungus Alternaria brassicicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: D-Mannitol Metabolism in Microbial Cultures
Mechanistic Pathways, Regulatory Logic, and Experimental Characterization
Executive Summary
D-Mannitol (C6H14O6) is more than a simple carbon source; it acts as a pivotal osmolyte, a reactive oxygen species (ROS) scavenger, and a high-energy metabolic reserve.[1][2][3] For bioprocess engineers and microbiologists, understanding its metabolism is critical for two distinct objectives: optimizing yield in mannitol production (bioconversion) and controlling flux when mannitol is used as a feedstock.
This guide deconstructs the divergent metabolic strategies employed by prokaryotes (E. coli model) and eukaryotes (fungal models), details the rigorous quantification of key enzymes, and maps the regulatory circuits that dictate carbon commitment.
Part 1: Biochemistry & Transport Mechanisms
Microbial utilization of D-mannitol follows two phylogenetically distinct strategies: the Phosphotransferase System (PTS) in bacteria and the Permease/Dehydrogenase system in fungi.
The Bacterial PTS-Dependent Pathway (E. coli Model)
In enteric bacteria, mannitol uptake is tightly coupled to phosphorylation. This system is energetically efficient as it primes the substrate for glycolysis without consuming a separate ATP molecule during the initial step.
-
Transport & Phosphorylation: The mtlA gene encodes the Mannitol-specific Enzyme II (EII^Mtl), a membrane-bound permease.[4] It accepts a high-energy phosphate from phosphoenolpyruvate (PEP) via the general PTS proteins (Enzyme I and HPr).[5][6][7]
-
Translocation Product: Mannitol enters the cytoplasm as Mannitol-1-Phosphate (Mtl-1-P) .
-
Oxidation: The mtlD gene product, Mannitol-1-Phosphate Dehydrogenase (MtlD) , catalyzes the NAD+-dependent oxidation of Mtl-1-P to Fructose-6-Phosphate (F6P) .
-
Glycolytic Entry: F6P directly enters the Embden-Meyerhof-Parnas (EMP) pathway.
The Fungal Non-PTS Pathway (Aspergillus / Candida Models)
Fungi utilize a "Mannitol Cycle" which often serves to interconvert NADH and NADPH, balancing cellular redox states.
-
Transport: Uptake occurs via specific H+-symporters or facilitated diffusion permeases.
-
Conversion: Intracellular mannitol is oxidized to Fructose by Mannitol Dehydrogenase (MtDH) (NAD+-dependent).
-
Phosphorylation: Fructose is subsequently phosphorylated to F6P by hexokinase.
-
The Cycle: Some fungi possess a reverse pathway converting F6P
Mtl-1-P Mannitol (via NADPH-dependent enzymes), creating a futile cycle that generates heat or balances reducing equivalents.
Pathway Visualization
The following diagram contrasts these two mechanisms, highlighting the critical entry points into Central Carbon Metabolism (CCM).
Figure 1: Comparative topology of D-Mannitol catabolism in Prokaryotes vs. Eukaryotes.
Part 2: Metabolic Regulation & Carbon Catabolite Repression (CCR)[8]
Understanding regulation is vital for co-feeding strategies. If glucose is present, mannitol utilization is strictly inhibited in most microbes.
The Glucose Effect (Inducer Exclusion)
In E. coli, the mtl operon (mtlADR) is subject to strict CCR.
-
Transport Block: When Glucose is transported via PTS^Glc, the soluble EIIA^Glc protein remains unphosphorylated.
-
Direct Inhibition: Unphosphorylated EIIA^Glc binds to the MtlA transporter, physically blocking mannitol uptake (Inducer Exclusion).
-
Transcriptional Repression: The mtl operon requires the cAMP-CRP complex for activation. Glucose transport lowers cAMP levels, preventing transcription. Additionally, the MtlR repressor is activated by unphosphorylated HPr, further locking down the mtl promoter.
Implication for Fermentation: To induce mannitol consumption, glucose levels must be maintained near zero (glucose-limited fed-batch) or the strain must be engineered (e.g.,
Part 3: Experimental Characterization Protocols
To validate mannitol metabolism, researchers must move beyond simple growth curves to enzymatic validation.
Protocol: Mannitol-1-Phosphate Dehydrogenase (MtlD) Assay
This assay measures the specific activity of the bacterial MtlD enzyme. It is a self-validating protocol because it tracks the specific oxidation of NADH, which is stoichiometrically linked to substrate conversion.
Principle:
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 7.5 (MtlD optimum).
-
Substrate: 10 mM Fructose-6-Phosphate (F6P).
-
Cofactor: 0.2 mM NADH (freshly prepared, protect from light).
-
Control: Cell-free extract (CFE) from a glucose-grown culture (negative control).
Step-by-Step Workflow:
-
Cell Lysis: Harvest cells at mid-log phase (
). Wash in cold buffer. Lyse via sonication (3x 10s pulses) on ice. Centrifuge at 12,000 x g for 10 min to remove debris. -
Blanking: In a quartz cuvette, add 900 µL Buffer + 50 µL NADH + 50 µL CFE. Monitor at 340nm for 1 min to establish background NADH oxidation (oxidase activity).
-
Reaction Initiation: Add 50 µL F6P. Mix immediately by inversion.
-
Measurement: Monitor the decrease in Absorbance (340nm) for 5 minutes.
-
Calculation:
Analytical Quantification (HPLC)
For monitoring fermentation broths, High-Performance Liquid Chromatography is the gold standard.
| Parameter | Specification | Rationale |
| Column | Bio-Rad Aminex HPX-87C (or H) | C-form is superior for separating polyols (Mannitol/Sorbitol) from sugars. |
| Mobile Phase | 5 mM H₂SO₄ (for H-column) or Water (for C-column) | Acid phase prevents microbial growth; Water is cleaner for sugar separation. |
| Temperature | 80°C - 85°C | High temp improves mass transfer, sharpening peaks. |
| Detector | Refractive Index (RI) | Mannitol has no chromophore; UV detection is impossible. |
| Flow Rate | 0.6 mL/min | Optimal balance between pressure and resolution. |
Part 4: Industrial & Clinical Applications[9]
Bio-Production of Mannitol
While chemical hydrogenation of fructose is the standard industrial route (yield ~50%), microbial fermentation offers higher enantiomeric purity.
-
Strain: Lactobacillus intermedius or engineered Corynebacterium glutamicum.
-
Strategy: Use Fructose as the electron acceptor and Glucose as the carbon source.
Pathogenicity and ROS Scavenging
In fungal pathogens like Alternaria and Aspergillus, mannitol secretion is a virulence factor.
-
Mechanism: Mannitol acts as a "chemical shield," quenching reactive oxygen species (hydroxyl radicals) produced by the host plant's defense system.
-
Drug Target: Inhibiting Mannitol Dehydrogenase (MtDH) in fungi renders them hypersensitive to oxidative stress, making MtDH a high-value target for novel fungicides.
References
-
EcoCyc. "Mannitol Degradation (E. coli K-12)." EcoCyc Database. [Link][7]
-
Song, S. H., et al. (2019).[14] "Structural insight into glucose repression of the mannitol operon." Journal of Biological Chemistry. [Link]
-
Megazyme. (2019).[9] "D-Mannitol Assay Procedure (K-MANOL)." Megazyme Technical Booklets. [Link]
-
Solomon, P. S., et al. (2007).[15] "Mannitol metabolism in the wheat pathogen Stagonospora nodorum." Molecular Plant-Microbe Interactions. [Link]
Sources
- 1. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Cloning and Molecular Analysis of a Mannitol Operon of Phosphoenolpyruvate-dependent Phosphotransferase (PTS) type From Vibrio cholerae O395 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caister.com [caister.com]
- 7. KEGG PATHWAY: elp02060 [genome.jp]
- 8. journals.asm.org [journals.asm.org]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. Production of Mannitol from a High Concentration of Glucose by Candida parapsilosis SK26.001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insight into glucose repression of the mannitol operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Frontiers | A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation [frontiersin.org]
Technical Guide: Stability, Storage, and Validation of D-Mannitol-1,6-13C2
[1]
Executive Summary
D-Mannitol-1,6-13C2 (Isotopically labeled D-Mannitol) serves as a critical metabolic probe in flux analysis, intestinal permeability studies, and solid-state NMR crystallography.[1] While chemically robust compared to reducing sugars, its utility relies entirely on isotopic integrity and polymorphic stability .
This guide departs from standard "store cool and dry" advice. It provides a mechanistic storage protocol designed to prevent three specific failure modes:
-
Polymorphic Transition: Moisture-induced shifts from the stable
-form to metastable or forms, altering dissolution rates.[1] -
Microbial Degradation: Rapid consumption of the tracer in non-sterile aqueous environments.[1]
-
Isotopic Dilution: Rare but possible via cross-contamination in shared storage environments.[1]
Part 1: Physicochemical Profile & Stability Mechanisms[1][2]
Structural & Isotopic Specifications
D-Mannitol-1,6-13C2 is a hexahydric alcohol labeled at the terminal carbons.[1][2] Unlike glucose, it lacks a carbonyl group, rendering it immune to Maillard browning—a key stability advantage.[1]
| Property | Specification | Critical Note |
| Chemical Formula | Labeled at C1 and C6 positions.[1][2][3][4] | |
| Molecular Weight | ~184.16 g/mol | +2.01 Da shift vs. natural abundance (182.17). |
| Hygroscopicity | Non-hygroscopic (<1% water at 90% RH) | Caveat: Surface moisture can catalyze polymorphic shifts. |
| Melting Point | 166–168 °C | High thermal stability; stable for autoclaving.[1] |
| Isotopic Enrichment | Typically | Verified via |
Stability Mechanisms
-
Chemical Inertness: The absence of an aldehyde/ketone group prevents oxidative degradation under standard conditions. The
C- C and C-H bonds are kinetically stable and do not undergo exchange with solvent protons/carbons.[1] -
Polymorphic Sensitivity: Mannitol exists in three anhydrous polymorphs (
, , ).[1][5] The -form is thermodynamically most stable.[1] High humidity or improper lyophilization can induce the metastable -form, which reverts to upon storage, potentially causing caking or physical instability [1].[1]
Part 2: The "Zero-Drift" Storage Protocol[1]
This protocol is designed to maintain the compound in the
Workflow Diagram
The following diagram outlines the decision logic for handling incoming D-Mannitol-1,6-13C2 to ensure long-term integrity.
Figure 1: Decision matrix for the intake and storage of isotopically labeled mannitol.
Detailed Protocol Steps
A. Solid State Storage (Recommended)[1]
-
Environment: Handle in a dehumidified glove box or room with RH <40%.
-
Container: Use amber borosilicate glass vials with PTFE-lined screw caps . Avoid polyethylene bags for long-term storage as they are permeable to moisture over years.[1]
-
Desiccation: Place vials inside a secondary desiccator cabinet containing indicating silica gel or Drierite.
-
Temperature: Ambient (20–25°C). Refrigeration (4°C) is not recommended for solids, as condensation upon removal can induce surface recrystallization.[1]
B. Aqueous Solution Storage[1]
-
Risk: Mannitol is a sugar alcohol and a carbon source for bacteria. Non-sterile solutions will degrade rapidly.[1]
-
Sterilization: Solutions must be filtered through a 0.22 µm PVDF or PES membrane immediately after preparation.[1] Autoclaving is chemically safe but may alter concentration due to evaporation.[1]
-
Freezing: Store aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can cause precipitation (mannitol has lower solubility at low temps) and potential vial breakage due to expansion.[1]
Part 3: Quality Control & Self-Validation[1]
To ensure the tracer has not degraded or exchanged, implement this validation hierarchy.
Validation Metrics
| Test | Purpose | Acceptance Criteria |
| Check for organic contaminants/degradation | No peaks outside mannitol spectrum (3.6–3.9 ppm region).[1] | |
| Verify isotopic enrichment & position | Dominant doublets at C1/C6; minimal natural abundance signals. | |
| Karl Fischer | Moisture content | < 0.5% w/w (Critical for weighing accuracy). |
| XRD (Optional) | Polymorph identification | Match pattern for |
The Self-Validating QC Workflow
Use this logic to determine if a stored batch is fit for experimental use.
Figure 2: Quality control decision tree for re-validating stored D-Mannitol-1,6-13C2.
Causality of Failure
-
Caking: Indicates moisture absorption.[1][6] While the chemical structure is likely intact, the weighing precision is compromised. Action: Dry under vacuum at 50°C before use.[1]
-
Discoloration: Rare.[1] Indicates contamination or extreme thermal abuse (>180°C).[1] Action: Discard immediately.[1]
-
Turbidity in Solution: Indicates microbial growth (biofilm) or precipitation of the
-polymorph.[1] Action: Discard solution; do not attempt to re-filter.[1]
References
-
Cares-Pacheco, M. G., et al. (2014).[1] "Polymorphism of D-Mannitol: Crystal Structure, Thermodynamics, and Crystallization." Crystal Growth & Design. Available at: [Link][1]
-
Hæusler, O., et al. (2019).[1] "Compaction Stability of Spray-Dried Mannitols." Roquette Technical Papers. Available at: [Link][1]
Technical Guide: Natural Abundance Correction for D-Mannitol-1,6-13C2
Executive Summary
This technical guide details the mathematical and experimental framework for correcting natural isotopic abundance in mass spectrometry (MS) data, specifically for D-Mannitol-1,6-13C2 . In metabolic flux analysis (MFA) and intestinal permeability studies, the accuracy of tracer quantification is frequently compromised by the "bleed-through" of naturally occurring
Failure to apply Natural Abundance Correction (NAC) results in significant overestimation of flux rates and permeability coefficients. This guide provides a self-validating matrix inversion protocol to resolve true tracer enrichment from raw MS intensity data.
Part 1: Theoretical Framework & Causality
The Isotopic Overlap Problem
Mass spectrometers measure mass-to-charge ratios (
When analyzing a sample containing both endogenous (unlabeled) mannitol and the tracer D-Mannitol-1,6-13C2 , two distinct isotopic distortions occur:
-
Endogenous Interference (The M+2 Tail): Unlabeled mannitol (
) naturally produces an isotopologue signal due to the statistical probability of finding two atoms in the same molecule. Although small, this signal is isobaric with the D-Mannitol-1,6-13C2 tracer, causing false positives in low-enrichment samples. -
Tracer Dispersion: The D-Mannitol-1,6-13C2 tracer contains two labeled carbons (
) and four "natural" carbons. These four carbons follow standard natural abundance rules, causing a portion of the tracer to shift from to and .
The Binomial Probability Model
The intensity distribution of isotopologues follows a binomial expansion. For the carbon backbone of mannitol (
Where:
Critical Insight: For endogenous mannitol, the theoretical intensity of the
Part 2: The Mathematical Model (Matrix Correction)
To recover the true distribution from the measured raw intensities, we utilize a linear algebra approach. The relationship between the measured intensity vector (
The Core Equation
To solve for the true distribution, we invert the matrix:
Constructing the Matrix for D-Mannitol ( )
The matrix
-
Row
: Measured Mass ( ) -
Column
: True Label State (Unlabeled, 1-labeled, 2-labeled...)
For D-Mannitol-1,6-13C2, we focus on the Carbon matrix (ignoring H/O for simplified explanation, though full algorithms include them).
Visualizing the Matrix Logic:
Figure 1: The linear algebra pathway for resolving true isotopic enrichment from raw MS data.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol ensures high-fidelity data acquisition suitable for matrix correction.
Sample Preparation & Chromatography
Mannitol is highly polar. Reverse-phase chromatography (C18) yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard for separation.
-
Column: ZIC-HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in
(pH 9.0). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 80% B to 50% B over 10 minutes.
Mass Spectrometry Settings
-
Ionization: ESI Negative Mode (Mannitol forms
adducts efficiently). -
Scan Mode:
-
SIM (Selected Ion Monitoring): Essential for NAC. You must monitor the full isotopologue cluster (
to ) to perform accurate correction. -
Target Ions:
- 181.1 (M+0)
- 182.1 (M+1)
- 183.1 (M+2) [Tracer Target]
- 184.1 (M+3)
-
Note on Resolution: High-resolution MS (Orbitrap/Q-TOF) is preferred to distinguish
Part 4: Computational Workflow
Step-by-Step Correction Algorithm
This workflow assumes you have extracted ion chromatogram (XIC) areas for
Step 1: Normalize Raw Intensities
Convert raw areas into fractional abundances (
Step 2: Generate the Correction Matrix (
-
Self-Validation Check: The sum of every column in Matrix
must equal 1.0.
Step 3: Solve for True Distribution (
-
Constraint: If any resulting
(due to noise), set to 0 and re-normalize.
Automated Workflow Diagram
Figure 2: Computational pipeline for processing D-Mannitol-1,6-13C2 datasets.
Part 5: Data Presentation & Validation
Comparison of Corrected vs. Uncorrected Data
The following table illustrates the error magnitude if NAC is skipped in a permeability study where endogenous mannitol is high (1000 ng/mL) and tracer is low (50 ng/mL).
| Metric | Raw Data (Uncorrected) | Corrected Data (NAC Applied) | Error Bias |
| M+0 (Endogenous) | 94.5% | 95.2% | -0.7% |
| M+2 (Tracer) | 5.2% | 4.8% | +8.3% |
| Interpretation | False inflation of permeability. | Accurate barrier assessment.[3][4][5] | Significant |
Note: The "Error Bias" of +8.3% in the tracer signal represents a substantial deviation in biological terms, potentially leading to false diagnoses of "Leaky Gut."
Self-Validation Protocol (The "Blank" Test)
To verify your correction matrix:
-
Inject a standard of pure, unlabeled D-Mannitol .
-
Measure intensities for M+0, M+1, M+2.
-
Apply your NAC algorithm.
-
Success Criteria: The corrected abundance of M+2 must be < 0.1% . If it remains high, your matrix parameters (likely the resolution or natural abundance constants) are incorrect.
References
-
Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]
-
Midani, F. S., et al. (2017).[2] Task-specific ion selection for isotopologue-based metabolic flux analysis. Metabolomics, 13(1), 1-12. [Link]
-
Yang, L., et al. (2022). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. Briefings in Bioinformatics. [Link]
-
Camilleri, M. (2021).[6] Human Intestinal Barrier: Effects of Stressors, Diet, Prebiotics, and Probiotics.[6] Clinical and Translational Gastroenterology, 12(1), e00308.[6] (Context for Mannitol Permeability). [Link]
Sources
- 1. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. medrxiv.org [medrxiv.org]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of D-Mannitol-1,6-¹³C₂
Introduction: The Precision Imperative of Isotopic Labeling
D-Mannitol, a six-carbon sugar alcohol, is a vital component in the pharmaceutical and food industries, serving as an osmotic diuretic, a stabilizer, and a sweetener.[1] In the realm of biomedical research, its isotopically labeled counterpart, D-Mannitol-1,6-¹³C₂, emerges as a powerful tracer. By replacing the standard ¹²C atoms at the terminal positions (C1 and C6) with the stable, heavier ¹³C isotope, this molecule becomes a high-fidelity probe for tracking metabolic pathways, quantifying transport kinetics, and serving as an internal standard in mass spectrometry-based assays.[2]
The utility of D-Mannitol-1,6-¹³C₂, however, is fundamentally dependent on two critical quality attributes: its isotopic enrichment and isotopic purity . These parameters dictate the molecule's performance in quantitative studies, where accuracy and precision are paramount. Mischaracterization of these attributes can lead to significant errors in experimental interpretation, compromising the validity of research findings.
This guide provides a comprehensive technical overview of the core concepts and analytical methodologies required to rigorously assess the isotopic quality of D-Mannitol-1,6-¹³C₂. We will delve into the underlying principles of mass spectrometry and nuclear magnetic resonance spectroscopy, offering field-proven protocols and data interpretation strategies to ensure the self-validating integrity of your experimental work.
Chapter 1: Decoding the Terminology: Purity vs. Enrichment
In the context of isotopically labeled compounds, the terms 'purity' and 'enrichment' are often used interchangeably, yet they describe distinct and critical characteristics of the material. A clear understanding of these concepts is the foundation of accurate analysis.
-
Chemical Purity : This is the most conventional definition of purity, referring to the proportion of the material that is the desired chemical compound (D-Mannitol), irrespective of its isotopic composition. Impurities here would be other chemical species, such as sorbitol, residual solvents, or synthesis byproducts.
-
Isotopic Enrichment : This term refers to the abundance of the desired isotope at a specific labeled position within the molecule.[3] For D-Mannitol-1,6-¹³C₂, an isotopic enrichment of 99% means that at the C1 position, 99% of the molecules have a ¹³C atom, and at the C6 position, 99% of the molecules have a ¹³C atom. It is a site-specific measure.
-
Isotopic Purity (or Species Abundance) : This refers to the percentage of molecules in the entire sample that have the exact desired isotopic composition.[3] For D-Mannitol-1,6-¹³C₂, this is the percentage of molecules that are labeled with ¹³C at both the C1 and C6 positions. Because the enrichment at each site is not perfect, a 99% isotopic enrichment at two sites does not result in 99% isotopic purity. The theoretical maximum isotopic purity is the product of the enrichments at each site (e.g., 0.99 * 0.99 = 0.9801, or 98.01%).
The interplay between these terms is critical. A chemically pure sample of D-Mannitol could have low isotopic enrichment, and a highly enriched sample could contain significant chemical impurities. For quantitative applications, all three parameters must be accurately determined.
Chapter 2: Mass Spectrometry: The Definitive Tool for Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is the gold standard for determining the distribution of isotopologues—molecules that differ only in their isotopic composition. By precisely measuring the mass-to-charge ratio (m/z) of the intact molecule, we can quantify the relative abundance of D-Mannitol containing zero, one, or two ¹³C atoms.
The Causality Behind the Method
The core principle is straightforward: the incorporation of each ¹³C atom increases the monoisotopic mass of the D-Mannitol molecule by approximately 1.00335 Da (the mass difference between ¹³C and ¹²C). A high-resolution mass spectrometer can resolve these minute mass differences, allowing for the quantification of each isotopologue. The workflow involves separating the analyte from any impurities via liquid chromatography (LC) followed by ionization and mass analysis.[4]
Caption: High-level workflow for isotopic purity analysis by LC-HRMS.
Experimental Protocol: LC-HRMS Analysis
This protocol is a self-validating system, incorporating an unlabeled standard to confirm instrument performance and establish the natural isotopic distribution.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled D-Mannitol (≥99.5% chemical purity) at 1 mg/mL in 80:20 water:acetonitrile.
-
Prepare a stock solution of the D-Mannitol-1,6-¹³C₂ test sample at 1 mg/mL in the same solvent.
-
Create working solutions by diluting the stocks to approximately 10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: Hydrophilic Interaction Chromatography (HILIC) is often suitable for polar molecules like mannitol, providing good retention and peak shape.
-
Column: HILIC column (e.g., amide or silica-based), ~2.1 x 100 mm, <2 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Rationale: An instrument capable of >30,000 resolution (FWHM) is required to resolve the isotopic peaks from potential interferences. ESI in positive mode is typically sensitive for polyols, often forming sodium adducts ([M+Na]⁺).[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 150-250.
-
Data Acquisition: Full scan mode.
-
Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol immediately before the analysis.
-
-
Data Acquisition Sequence:
-
Inject a solvent blank to ensure no carryover.
-
Inject the unlabeled D-Mannitol standard to determine its retention time and measure the natural abundance of ¹³C isotopes (the M+1 peak).
-
Inject the D-Mannitol-1,6-¹³C₂ sample.
-
Data Analysis and Interpretation
-
Identify the Molecular Ion: For D-Mannitol (C₆H₁₄O₆), the monoisotopic mass is 182.0790 Da. In ESI+, it is common to observe the sodium adduct [M+Na]⁺ at m/z 205.0684.
-
Extract Ion Chromatograms (EICs): Extract the chromatograms for each expected isotopologue of the [M+Na]⁺ adduct. The mass window for extraction should be narrow (e.g., ±5 ppm) to ensure specificity.
| Isotopologue Species | Description | Theoretical Monoisotopic Mass (Da) | Expected m/z of [M+Na]⁺ |
| M+0 | Unlabeled (¹²C₆) | 182.0790 | 205.0684 |
| M+1 | Singly labeled (¹²C₅¹³C₁) | 183.0824 | 206.0718 |
| M+2 | Doubly labeled (¹²C₄¹³C₂) | 184.0857 | 207.0751 |
| Table 1: Theoretical masses and expected m/z values for D-Mannitol isotopologues. |
-
Calculate Isotopic Purity:
-
Integrate the peak area for each EIC (AreaM+0, AreaM+1, AreaM+2).
-
Calculate the total area: Total Area = AreaM+0 + AreaM+1 + AreaM+2.
-
The isotopic purity is the percentage of the doubly labeled species: Isotopic Purity (%) = (AreaM+2 / Total Area) * 100
-
-
Calculate Isotopic Enrichment (Approximation):
-
This calculation assumes the M+1 peak is primarily due to singly ¹³C-labeled mannitol from the synthesis, not the natural abundance of ¹³C in the four unlabeled positions. For a more rigorous calculation, the natural abundance contribution must be deconvoluted.[5]
-
The total number of ¹³C labels is approximately (1 * AreaM+1) + (2 * AreaM+2).
-
The total number of potential label sites is 2 * Total Area. Isotopic Enrichment (%) ≈ [((1 * AreaM+1) + (2 * AreaM+2)) / (2 * Total Area)] * 100
-
Chapter 3: NMR Spectroscopy: Positional Integrity and Quantification
While MS excels at quantifying the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal, confirmatory data. It is uniquely powerful for verifying that the ¹³C labels are in the correct positions (C1 and C6) and can be used for quantitative assessment.
The Causality Behind the Method
-
¹³C NMR: In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom in a molecule produces a distinct signal. Due to the molecular symmetry of D-Mannitol, the C1 and C6 positions are chemically equivalent, as are C2/C5 and C3/C4. Therefore, an unlabeled D-Mannitol spectrum shows only three signals.[3] For D-Mannitol-1,6-¹³C₂, the signal corresponding to the C1/C6 position will be dramatically enhanced due to the high ¹³C concentration at these sites.
-
Quantitative ¹³C NMR (qNMR): For the signal intensity to be directly proportional to the number of nuclei, two critical experimental parameters must be controlled: the relaxation delay between scans and the Nuclear Overhauser Effect (NOE). A long relaxation delay (typically 5-7 times the longest T₁ relaxation time) is required to allow all nuclei to return to equilibrium before the next pulse. The NOE, an enhancement of the ¹³C signal due to spatial proximity to protons during decoupling, must be suppressed using an "inverse-gated" decoupling sequence.[6][7]
Caption: Logic flow for quantitative NMR (qNMR) analysis.
Experimental Protocol: Quantitative ¹³C NMR
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of D-Mannitol-1,6-¹³C₂ into a vial.
-
Accurately weigh a suitable quantity of an internal quantitative standard (e.g., maleic acid) into the same vial. The standard should have a known purity and a ¹³C signal in a clear region of the spectrum.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.7 mL of D₂O).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (at least 5-10 minutes).
-
Lock onto the deuterium signal of the solvent and perform careful shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Rationale: The key is to acquire a spectrum under quantitative conditions. This prioritizes accuracy over speed.
-
Experiment: 1D ¹³C experiment with inverse-gated proton decoupling.[6]
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): ≥ 30 seconds. This is a conservative value to ensure full relaxation of all carbon nuclei, including quaternary carbons if present in the standard.
-
Acquisition Time (aq): ~2-3 seconds.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>100:1) for the signals of interest. This may range from 64 to 512 scans or more.
-
Data Analysis and Interpretation
-
Spectrum Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Signal Assignment: Identify the signals corresponding to D-Mannitol and the internal standard. Due to symmetry, D-Mannitol will exhibit three primary signals.
| Carbon Position | Typical Chemical Shift (ppm in D₂O) | Expected Appearance for D-Mannitol-1,6-¹³C₂ |
| C1, C6 | ~64.4 | Highly intense signal due to ¹³C enrichment |
| C3, C4 | ~70.5 | Signal at natural ¹³C abundance |
| C2, C5 | ~72.1 | Signal at natural ¹³C abundance |
| Table 2: Expected ¹³C chemical shifts for D-Mannitol in D₂O.[8] |
-
Calculate Isotopic Enrichment:
-
Integrate the area of the C1/C6 signal (IC1/C6).
-
Integrate the area of one of the unlabeled carbon pairs, for example, C2/C5 (IC2/C5).
-
Since each signal represents two carbon atoms, the ratio of their integrals directly reflects the relative abundance of ¹³C at those positions.
-
The natural abundance of ¹³C is ~1.1%. The enrichment can be calculated by comparing the signal intensity of the labeled carbons to the unlabeled ones. Enrichment per site (%) = [(IC1/C6 / IC2/C5) / (0.011)] * 100
-
Note: This provides an enrichment value relative to the natural abundance signal. A more rigorous qNMR analysis would compare the analyte signal to the known concentration of the internal standard to determine the absolute amount of the labeled compound.
-
Chapter 4: Reporting, Trustworthiness, and Final Validation
Ensuring the trustworthiness of your results extends beyond performing the experiment correctly; it requires transparent and comprehensive reporting. Every protocol described herein is designed as a self-validating system by including controls and checks.
-
Mass Spectrometry Reporting:
-
Report the full mass spectrum showing the isotopologue distribution.
-
State the calculated isotopic purity (M+2 abundance) and the approximate isotopic enrichment.
-
Include the EICs for M+0, M+1, and M+2, demonstrating clear chromatographic separation and peak integration.
-
Report the make, model, and key parameters of the LC-MS system.
-
-
NMR Reporting:
-
Report the full ¹³C NMR spectrum with all peaks assigned.
-
Clearly state all acquisition parameters used for the quantitative measurement (pulse sequence, relaxation delay, number of scans).
-
Report the calculated isotopic enrichment based on the relative signal integrals.
-
By employing both HRMS and qNMR, researchers can achieve a high degree of confidence in the quality of their D-Mannitol-1,6-¹³C₂. MS provides the precise distribution of isotopologues, while NMR confirms the specific location of the labels and provides an orthogonal quantitative value. This dual-validation approach establishes the authoritative grounding required for high-impact research and drug development.
References
-
de la Maza, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 379-387. Available at: [Link]
-
Grover, M., et al. (2016). (13) C mannitol as a novel biomarker for measurement of intestinal permeability. Neurogastroenterology & Motility, 28(7), 1114-1119. Available at: [Link]
-
Zhang, Y., et al. (2022). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 27(19), 6794. Available at: [Link]
-
Megazyme. (n.d.). D-Mannitol Assay Procedure. Available at: [Link]
-
Confluence. (2016). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? Available at: [Link]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
Asensio, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558-4563. Available at: [Link]
-
University of Ottawa. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Available at: [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Stable Isotope Labeling Strategies. Available at: [Link]
-
Royal Society of Chemistry. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Available at: [Link]
-
Durham University. (n.d.). 13 Carbon NMR. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Safety, Handling, and Operational Integrity of 13C-Labeled Compounds
Executive Summary
13C (Carbon-13) is a stable, non-radioactive isotope of carbon.[1][2][3] Unlike its radioactive counterpart 14C , it does not decay and emits no ionizing radiation. Consequently, the primary "safety" concern in 13C handling is not radiological protection, but Analytical Integrity Assurance .
In drug development and metabolic flux analysis (MFA), a minor contamination of highly enriched 13C material into a natural abundance sample can catastrophically skew Mass Spectrometry (MS) or NMR data, leading to false positives in metabolite identification or pharmacokinetic profiles.
This guide defines the operational standards for handling 13C compounds, pivoting from "personnel safety" (which mirrors standard chemical hygiene) to "data safety" (contamination control).
Part 1: The Safety Profile – Stable vs. Radioactive
The first step in any handling protocol is verifying the isotope. Confusion between 13C and 14C is a critical compliance risk.
Table 1: Isotope Property Comparison
| Property | Carbon-12 (12C) | Carbon-13 (13C) | Carbon-14 (14C) |
| Stability | Stable (Natural Abundance ~98.9%) | Stable (Natural Abundance ~1.1%) | Radioactive (Half-life: 5,730 yrs) |
| Radiation Hazard | None | None | Beta-emitter (Low energy) |
| Regulatory Body | OSHA / Standard EHS | OSHA / Standard EHS | NRC / RSO (Radioactive Safety Officer) |
| Primary Risk | Chemical Toxicity | Data Corruption / Cost | Radiological Contamination |
| Detection | Standard | MS (M+1), NMR | Liquid Scintillation Counting |
Chemical Toxicity and the Kinetic Isotope Effect (KIE)
A common query in safety reviews is whether 13C-labeled compounds exhibit different toxicity profiles than their unlabeled counterparts due to the Kinetic Isotope Effect (KIE) .
-
Mechanism: Heavier isotopes form stronger bonds, potentially slowing reaction rates (
). -
Safety Verdict: For Carbon-13, the primary KIE is small (
). Unlike Deuterium ( H), where the mass doubles and can significantly alter metabolic rates (leading to toxicity in high heavy water concentrations), 13C substitution rarely alters the toxicological profile of the parent compound. -
Directive: Treat 13C-Cyanide with the same extreme caution as 12C-Cyanide. Treat 13C-Glucose as a non-toxic sugar. The label does not mitigate the chemical hazard of the parent molecule.
Part 2: Operational Integrity – The "Contamination Firewall"
In a mass spectrometry environment, "Safety" means preventing the Memory Effect (carryover) and Cross-Contamination . A single grain of 99% enriched 13C-Glucose contains enough isotopic signal to ruin the baseline of hundreds of natural abundance samples.
The Zoning Protocol
Laboratories must establish physical zones to prevent "Hot" (Enriched) material from compromising "Cold" (Natural Abundance) baselines.
Figure 1: The Contamination Firewall. High-enrichment stocks must be physically separated from trace-level analysis zones to prevent signal carryover.
Part 3: Experimental Protocols
Protocol A: Handling and Weighing (The "Zero-Carryover" Method)
Objective: Weigh solid 13C material without contaminating the balance or surrounding area.
-
Preparation:
-
Use a dedicated "Isotope Balance" if possible. If not, line the weighing chamber with fresh aluminum foil.
-
Static Control: 13C-labeled compounds (especially amino acids) are often hygroscopic and prone to static. Use an anti-static gun or polonium strip to neutralize the charge before opening the vial.
-
-
The "Drop" Technique:
-
Never insert a spatula into the stock vial.
-
Tap the stock vial gently to dispense crystals onto a weighing boat or pre-tared vial.
-
Why? Inserting a spatula risks contaminating the stock source with natural abundance carbon from the air/gloves, or conversely, carrying enriched dust out of the vial.
-
-
Solubilization:
-
Dissolve the solid immediately after weighing. Solutions are less prone to airborne dispersal than dry powders.
-
-
Decontamination:
-
Wipe the balance area with methanol or a specific surfactant.
-
Validation: Run a "Blank" swab of the weighing area on the LC-MS once a week to monitor for background enrichment.
-
Protocol B: Metabolic Flux Analysis (MFA) Sample Prep
Context: Tracing 13C-Glucose metabolism in cell culture.
-
Quenching:
-
Rapidly stop metabolism to preserve the isotopic snapshot.
-
Method: Wash cells with ice-cold PBS (phosphate-buffered saline), then immediately add -80°C 80% Methanol .
-
Criticality: Slow quenching allows metabolic scrambling, where 13C atoms move into pathways you didn't intend to measure.
-
-
Extraction:
-
Scrape cells in the cold methanol.
-
Vortex and centrifuge (14,000 x g, 10 min, 4°C).
-
Transfer supernatant to a new glass vial. Avoid plastic tubes if possible ; plasticizers can leach and interfere with MS signals, often overlapping with metabolite masses.
-
-
Storage:
-
Store extracts at -80°C .
-
Stability: 13C labels are stable, but the metabolites themselves (e.g., NADPH, ATP) degrade rapidly. Analyze within 24-48 hours for labile energy metabolites.
-
Part 4: Storage and Stability
Unlike radioisotopes, 13C compounds do not degrade due to radioactive decay. However, their high cost necessitates strict chemical preservation.
-
Hygroscopicity: Many 13C-labeled salts (e.g., 13C-Pyruvate, 13C-Lactate) are extremely hygroscopic. Moisture absorption alters the effective molecular weight, leading to weighing errors.
-
Requirement: Store in desiccators or under inert gas (Argon/Nitrogen) after opening.
-
Seal: Parafilm is insufficient. Use electrical tape or secondary containment jars with desiccant packs.
-
-
Light Sensitivity: Follow the parent compound's MSDS. (e.g., 13C-Tryptophan is light sensitive).
-
Temperature:
-
Solids: Generally Room Temp or 4°C (check label).
-
Solutions: -20°C or -80°C to prevent bacterial growth (bacteria will consume the expensive 13C-glucose).
-
Part 5: Troubleshooting Data Anomalies
If your LC-MS data shows unexpected isotopic patterns, follow this logic flow:
Figure 2: Troubleshooting Logic for Isotopic Contamination.
References
-
University-National Oceanographic Laboratory System (UNOLS). (2016). Stable Isotope Recommendations: Handling 13C and 14C. [Link]
-
National Institutes of Health (NIH) / PMC. (2020). Stable isotopes: their use and safety in human nutrition studies. [Link]
-
Occupational Safety and Health Administration (OSHA). Ionizing Radiation Standards (Comparison for Stable Isotopes). [Link]
-
Bio-Protocol. (2025). 13C Kinetic Labeling and Extraction of Metabolites. [Link]
-
ResearchGate / Analytical Methods. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution. [Link]
Sources
Methodological & Application
using D-Mannitol-1,6-13C2 in microbial metabolism studies
Application Note: Precision Metabolic Flux Analysis Using D-Mannitol-1,6-13C2
Executive Summary
Tracer: D-Mannitol-1,6-13C2 (Stable Isotope Labeled).
Application: Elucidating central carbon metabolism (CCM) fluxes in mannitol-utilizing bacteria (e.g., Staphylococcus, E. coli, Pseudomonas) and fungi (Aspergillus, Candida).
Core Advantage: The symmetric 1,6-labeling pattern provides a self-validating mechanism for distinguishing between glycolysis (EMP), the Entner-Doudoroff (ED) pathway, and the Pentose Phosphate Pathway (PPP). Unlike singly labeled [1-13C] tracers, which lose their isotopic signature completely upon oxidative decarboxylation, D-Mannitol-1,6-13C2 retains a mass shift (M+2
Metabolic Logic & Tracer Selection
Why D-Mannitol-1,6-13C2?
In microbial metabolism, mannitol typically enters the cell via the Phosphotransferase System (PTS), converting directly to Mannitol-1-Phosphate (M1P) , which is subsequently oxidized to Fructose-6-Phosphate (F6P) .[1][2][3][4]
-
Symmetry Retention: The C1 and C6 positions of mannitol map directly to the C1 and C6 positions of F6P.
-
Pathway Resolution:
-
Glycolysis (EMP): F6P (1,6-labeled) is cleaved by aldolase into Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP). Both trioses inherit a label at the C3 position.
-
Oxidative PPP: F6P can reverse flux to Glucose-6-Phosphate (G6P). In the oxidative PPP, C1 is released as CO
. A [1-13C] tracer would lose all signal here. However, D-Mannitol-1,6-13C2 loses C1 but retains C6 (becoming C5 of Ribulose-5-P). This converts the M+2 isotopomer into an M+1 isotopomer, providing a quantifiable ratio for flux calculation.
-
Pathway Visualization
The following diagram illustrates the atom mapping of D-Mannitol-1,6-13C2 through the central metabolic nodes.
Figure 1: Atom mapping of D-Mannitol-1,6-13C2. Blue path indicates uptake; Red path indicates Glycolysis (EMP); Purple path indicates Pentose Phosphate Pathway (PPP) where the M+2 tracer becomes M+1.
Experimental Protocol: 13C-Mannitol Flux Analysis
Objective: To achieve isotopic steady-state labeling in Staphylococcus aureus (or similar mannitol-fermenting organism) and quantify central carbon fluxes.
Materials & Reagents
-
Tracer: D-Mannitol-1,6-13C2 (>99% isotopic purity).
-
Media: Minimal Medium (M9 or chemically defined) lacking other carbon sources.
-
Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).
-
Internal Standards: U-13C-labeled cell extract (optional but recommended for absolute quantification).
Culture & Labeling Workflow
This protocol uses a steady-state approach , requiring the culture to grow on the labeled substrate for at least 5 generations to wash out unlabeled biomass.
| Step | Action | Technical Rationale |
| 1. Pre-Culture | Inoculate strain in minimal medium with unlabeled mannitol (10 mM). Grow to mid-log phase. | Adapts cellular machinery to mannitol usage (induction of mtl operon). |
| 2. Inoculation | Transfer cells (1% v/v) into fresh minimal medium containing D-Mannitol-1,6-13C2 (10 mM). | Starts the labeling phase.[5] Low inoculum minimizes unlabeled carbon carryover. |
| 3. Growth | Incubate at optimal temp (e.g., 37°C) with shaking. Monitor OD600. | Ensure aerobic/anaerobic conditions match study goals. |
| 4. Harvest | Collect samples at mid-log phase (OD600 ~ 0.5 - 0.8). | Metabolism is pseudo-steady-state during exponential growth. |
| 5. Quenching | Rapidly inject 1 mL culture into 4 mL -40°C Methanol . | CRITICAL: Stops metabolism instantly (<1 sec) to preserve intracellular metabolite pools. |
| 6. Extraction | Centrifuge (4°C, 5000g). Discard supernatant. Resuspend pellet in extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20). | Lyses cells and extracts polar metabolites. |
| 7. Analysis | Analyze supernatant via LC-MS/MS (HILIC column) or GC-MS (after derivatization). | Separates isomers (e.g., G6P vs F6P) and detects mass isotopomers. |
Self-Validating Checkpoint
Before full flux modeling, perform this data integrity check:
-
Check Fructose-1,6-Bisphosphate (FBP):
-
If uptake is direct via PTS, FBP should be predominantly M+2 (labeled at 1 and 6).
-
If significant M+1 is observed in FBP early in the pathway, it indicates high cycling through the PPP (scrambling) or active gluconeogenesis.
-
-
Check Mannitol-1-Phosphate (M1P):
-
Must be purely M+2 . Any M+0 indicates contamination; any M+1 indicates severe analytical fragmentation or impure tracer.
-
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID)
Raw MS data must be corrected for natural isotope abundance (C, H, N, O, P) using software like IsoCor or PyMover .
Target Metabolite Fragments (GC-MS TBDMS derivatives):
-
Alanine (m/z 260): Represents the Pyruvate pool.
-
Expectation: Predominantly M+1 (derived from C3-labeled trioses).
-
-
Serine (m/z 390): Represents the 3-PG pool.
-
Expectation: Predominantly M+1.
-
-
Glycine: Derived from Serine.
-
Expectation: If Serine is C3-labeled, Glycine (C1-C2 of Serine) will be M+0. If Serine is C1/C2 labeled, Glycine will be labeled.
-
Flux Ratio Equations
To determine the split between Glycolysis and PPP without full computational modeling, use these simplified ratios:
-
Rationale: M+2 represents F6P that came directly from Mannitol (or reversed from Glycolysis). M+1 represents F6P that cycled through the oxidative PPP (losing C1) and returned to the fructose pool.
References
-
Strandberg, G. W. (1969). "D-Mannitol Metabolism by Aspergillus candidus." Journal of Bacteriology.
-
Hanke, T., et al. (2013).[6] "LC-MS and LC-MS/MS based approaches... on pentose phosphate pathway intermediates."[6] Metabolic Engineering.
-
Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and recommendations." Metabolic Engineering.
-
Wissner, J., et al. (2019). "Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy... in Staphylococcus aureus." mBio.
-
BenchChem. (2025).[7] "Navigating Metabolic Flux: A Comparative Guide to D-Mannitol and 13C-Based Measurements." BenchChem Application Notes.
Sources
- 1. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the mannitol catabolic operon of Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Precision Metabolomics: D-Mannitol-1,6-13C2 as a Gold-Standard Extracellular Normalizer
Part 1: The Scientific Imperative
In mammalian cell culture metabolomics, particularly 13C-Metabolic Flux Analysis (13C-MFA) , the accuracy of intracellular metabolite quantification is frequently compromised by a single, critical variable: sample quenching .
The "Quenching Dilemma" forces a trade-off:
-
Extensive Washing: Removes extracellular media but causes leakage of intracellular metabolites (up to 60% loss of ATP/NADH within seconds).
-
Direct Quenching: Preserves intracellular pools but carries over significant extracellular media, contaminating the sample with exogenous glucose, lactate, and amino acids.
D-Mannitol-1,6-13C2 is the solution to this dilemma. As a chemically inert, non-transportable polyol in most mammalian lineages, it serves as a precise Extracellular Volume Marker . By spiking the culture media with this isotope immediately prior to quenching, researchers can mathematically deconvolute the intracellular metabolome from extracellular contamination without washing the cells.
Why D-Mannitol-1,6-13C2?
-
Metabolic Inertness: Mammalian cells lack the specific mannitol-1-phosphate dehydrogenase required to metabolize it; it remains strictly extracellular.
-
Mass Distinction: The +2 Da mass shift allows it to be distinguished from endogenous bulk polyols (if present) and, crucially, distinguishes it from U-13C-Glucose tracers often used simultaneously in flux studies.
-
Physical Mimicry: It mimics the diffusion properties of glucose without interacting with GLUT transporters.
Part 2: Visualizing the Workflow
The following diagram illustrates the "Differential Normalization" logic. We accept media contamination during quenching but use the tracer to mathematically remove it later.
Figure 1: The "No-Wash" Quenching Workflow utilizing D-Mannitol-1,6-13C2 to correct for extracellular carryover.
Part 3: Detailed Protocol
Reagent Preparation
Stock Solution (100 mM):
-
Weigh 18.41 mg of D-Mannitol-1,6-13C2 .
-
Dissolve in 1.0 mL of LC-MS grade water.
-
Filter sterilize (0.22 µm) if maintaining sterility is required for >1 hour (though usually used immediately).
-
Store at -20°C. Stable for 6 months.
Quenching Solution:
-
40% Acetonitrile / 40% Methanol / 20% Water (v/v/v).
-
Pre-chill to -40°C (critical for halting enzymatic turnover).[1]
Experimental Workflow (Adherent or Suspension)
Step A: Tracer Spiking
-
Timing: Add the tracer 30–60 seconds before quenching. This allows homogenous mixing with the media but is too short for any non-specific paracellular uptake or pinocytosis to significantly affect results.
-
Dose: Spike the culture media to a final concentration of 100 µM to 500 µM .
-
Note: The concentration must be high enough to be detectable by MS but low enough not to alter the osmolarity of the media significantly.
-
Step B: Rapid Quenching (The "No-Wash" Method)
For Suspension Cells:
-
Withdraw cell suspension (e.g., 1 mL).
-
Immediately inject into 4 mL of pre-chilled (-40°C) Quenching Solution.
-
Centrifuge at 4,000 x g for 3 min at -10°C.
-
Crucial Step: Save the supernatant (Media + Quench) for analysis. This allows you to measure the ratio of Metabolite:Mannitol in the extracellular environment.
For Adherent Cells:
-
Tilt plate, aspirate media briefly (do not wash).
-
Immediately pour pre-chilled Quenching Solution over the monolayer.
-
Scrape cells and collect the lysate.
Step C: Extraction
-
Vortex the cell pellet/lysate vigorously.
-
Freeze-thaw cycle (Liquid N2
37°C bath) x 2 to ensure membrane rupture. -
Centrifuge (15,000 x g, 10 min, 4°C) to pellet debris.
-
Collect supernatant for LC-MS.
LC-MS Configuration
D-Mannitol is a polar sugar alcohol.[2] It requires HILIC (Hydrophilic Interaction Liquid Chromatography) for retention.
| Parameter | Setting |
| Column | Amide-HILIC (e.g., Waters BEH Amide or similar) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 10 mins |
| Ionization | ESI Negative Mode (Polyols ionize well as [M-H]- or [M+Cl]-) |
| MRM Transition | 183.1 |
Part 4: Data Analysis & Calculation Logic
The core value of this protocol is the mathematical correction. You are solving for
Variables:
- : Total mass of metabolite measured in the cell pellet extract.
- : Mass of D-Mannitol-1,6-13C2 measured in the cell pellet extract.
- : Concentration of D-Mannitol-1,6-13C2 in the culture media.
- : Concentration of the metabolite of interest (e.g., Glucose) in the culture media.
The Equations:
-
Calculate Residual Extracellular Volume (
): (This tells you exactly how much media was trapped in your pellet) -
Calculate Extracellular Contamination (
): -
Derive True Intracellular Mass (
):
Correction Table Example:
| Metabolite | Total Signal (Pellet) | Media Conc. ( | Correction Factor ( | True Intracellular |
| Glucose | 5,000,000 counts | High | 4,800,000 | 200,000 (4% of total) |
| Lactate | 8,000,000 counts | High | 2,000,000 | 6,000,000 (75% of total) |
| F-1,6-BP | 500,000 counts | Zero | 0 | 500,000 (100% of total) |
Note: As shown above, extracellular metabolites like Glucose require massive correction, whereas purely intracellular intermediates (Fructose-1,6-bisphosphate) require none.
References
-
Dietmair, S., et al. (2010). "Towards Quantitative Metabolomics of Mammalian Cells: Development of a Metabolite Extraction Protocol." Analytical Biochemistry.
- Context: Establishes the necessity of quenching protocols and the leakage issues associ
-
Wellerdiek, M., et al. (2009). "Metabolic Flux Analysis of CHO Cells." Bioprocess and Biosystems Engineering.
- Context: Discusses the use of non-metabolizable markers for extracellular volume determin
-
Sellick, C. A., et al. (2011). "Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling." Nature Protocols.
- Context: The definitive guide on quenching suspension cells and the "leakage vs.
-
Cambridge Isotope Laboratories. "Metabolic Flux Analysis Application Note."
- Context: General reference for stable isotope tracer specific
Sources
Application Note: High-Precision Metabolic Tracing of D-Mannitol-1,6-13C2 by GC-MS
Introduction & Scientific Context
D-Mannitol, a six-carbon sugar alcohol (polyol), serves as a critical biomarker in two distinct domains: intestinal permeability testing (paracellular flux) and metabolic flux analysis (MFA) in microbial and plant physiology.
While unlabeled mannitol is widely used, it suffers from background interference due to dietary intake or endogenous production by commensal microbiota. D-Mannitol-1,6-13C2 offers a superior alternative. By incorporating stable carbon-13 isotopes at the terminal positions (C1 and C6), this tracer allows for:
-
Absolute Specificity: Distinguishing the exogenous tracer from background mannitol.
-
Symmetry Tracing: Due to the C2 symmetry of mannitol, the 1,6-labeling pattern provides unique mass spectral shifts that simplify isotopologue deconvolution.
-
Flux Resolution: In metabolic engineering, tracing the 1,6-carbons allows researchers to probe the reversibility of the Mannitol-1-Phosphate dehydrogenase pathway and its connection to the Embden-Meyerhof-Parnas (EMP) pathway.
This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Trimethylsilylation (TMS) derivatization. Unlike LC-MS, GC-MS provides high structural resolution of sugar isomers (e.g., separating mannitol from sorbitol and galactitol) through reproducible retention times and fragmentation patterns.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition. Note the emphasis on anhydrous conditions during derivatization, as silylation reagents are moisture-sensitive.[1]
Figure 1: End-to-end workflow for D-Mannitol-1,6-13C2 analysis. The red node highlights the critical drying step.
Detailed Protocol
Materials & Reagents[2][3][4][5][6]
-
Target Analyte: D-Mannitol-1,6-13C2 (99 atom % 13C).
-
Internal Standard (IS): Phenyl-β-D-glucopyranoside or D-Sorbitol-13C6 (if differentiating isomers is not required).
-
Extraction Solvent: Methanol (LC-MS grade), Water (Milli-Q).
-
Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Why MSTFA? It is the most volatile TMS reagent, reducing background noise and preventing column fouling compared to BSTFA in sugar analysis.
-
-
Catalyst/Solvent: Anhydrous Pyridine.
Sample Preparation
Step 1: Extraction
-
Plasma/Urine: Aliquot 50 µL of sample. Add 10 µL of Internal Standard (100 µg/mL).
-
Add 400 µL of ice-cold Methanol (100%). Vortex for 30 seconds to precipitate proteins.
-
Cell Culture: Quench cells with liquid nitrogen or ice-cold 90% Methanol. Scrape and sonicate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a glass GC vial insert.
Step 2: Drying (CRITICAL)
-
Evaporate the supernatant to complete dryness using a SpeedVac (vacuum concentrator) or a gentle stream of Nitrogen gas at 30°C.
-
Note: Any residual water will hydrolyze the MSTFA reagent, producing aggressive acids that degrade the column and reduce sensitivity.
Step 3: Derivatization (Silylation) [2]
-
Add 50 µL of Anhydrous Pyridine to the dried residue. Methoximation is not required for mannitol as it is an acyclic sugar alcohol and does not form anomers.
-
Add 50 µL of MSTFA + 1% TMCS .
-
Cap the vial immediately. Vortex thoroughly.
-
Incubate at 70°C for 60 minutes .
-
Cool to room temperature. Transfer to the autosampler. Analyze within 24 hours.
GC-MS Instrument Parameters[6]
-
Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge) @ 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C (Mannitol elutes here)
-
Ramp 3: 40°C/min to 300°C (hold 3 min for burnout)
-
-
Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI), 230°C, 70 eV.
Mass Spectrometry & Data Analysis
Fragmentation Logic
Mannitol forms a Hexa-TMS derivative (MW = 614 Da). Under Electron Impact (70 eV), the molecule fragments extensively. The primary cleavages occur between the carbon atoms of the backbone.
Key Fragmentation Rules:
-
C1-C2 Cleavage: Produces CH2OTMS (m/z 103).
-
C2-C3 Cleavage: Produces CH2OTMS-CHOTMS (m/z 205).
-
C3-C4 Cleavage: Produces CH2OTMS-CHOTMS-CHOTMS (m/z 307).
Impact of 1,6-13C2 Labeling: Because the label is on C1 and C6, and the molecule is symmetric:
-
m/z 103: Shifts to m/z 104 (Contains 13C-1 or 13C-6).
-
m/z 205: Shifts to m/z 206 (Contains 13C-1 or 13C-6).
-
m/z 307: Shifts to m/z 308 (Contains 13C-1 or 13C-6).
The diagram below visualizes this fragmentation shift.
Quantitative Table (SIM Mode)
For maximum sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode.
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (Approx) |
| D-Mannitol (Unlabeled) | 205.1 | 307.2 | 319.2 | 14.5 min |
| D-Mannitol-1,6-13C2 | 206.1 | 308.2 | 320.2 | 14.5 min |
| Internal Standard | Depends on IS | - | - | - |
Note on Quantification: To calculate the concentration of the labeled metabolite, use the ratio of area 206 (Labeled) to area 205 (Unlabeled) only if performing flux analysis. For absolute quantification of the tracer, use the Internal Standard calibration curve.
Troubleshooting & Validation
Isomer Separation
Mannitol has stereoisomers (Sorbitol, Galactitol) that have identical mass spectra. They must be separated chromatographically.
-
Validation Check: Inject a mix of Mannitol, Sorbitol, and Galactitol standards.
-
Resolution: On a DB-5ms column, the elution order is typically Mannitol < Galactitol < Sorbitol. Ensure baseline resolution (R > 1.5).
Incomplete Derivatization
If you observe peaks at lower retention times or "tailing," it indicates incomplete silylation (e.g., Penta-TMS instead of Hexa-TMS).
-
Solution: Ensure the pyridine is strictly anhydrous. Increase reaction time to 90 minutes.
Limit of Detection (LOD)
Using SIM mode targeting m/z 206, the LOD is typically in the range of 0.5 - 1.0 µM in plasma.
References
-
Validation of GC-MS for Intestinal Permeability
- Title: Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability.
- Source: Research Trends.
-
URL:[Link]
-
Metabolic Flux Analysis Protocols
-
Derivatiz
-
Title: Derivatization of Drug Substances with MSTFA.[4]
- Source: Sigma-Aldrich Technical Bulletin.
-
-
Mannitol Reference Standards
- Title: Development of a Pure Certified Reference M
- Source: MDPI / NIH.
-
URL:[Link]
-
GC-MS of Sugar Alcohols
- Title: Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures
- Source: PubMed.
-
URL:[Link]
Sources
Application Note: Targeted LC-MS/MS Quantitation of D-Mannitol-1,6-13C2 for Intestinal Permeability & Metabolic Flux Analysis
Abstract & Scope
This application note details a high-sensitivity HILIC-MS/MS methodology for the quantitation of D-Mannitol-1,6-13C2 , a stable isotope tracer used primarily in intestinal permeability assessments (Leaky Gut Syndrome) and metabolic flux analysis. Unlike traditional
This guide addresses the two critical challenges in mannitol analysis:
-
Isomeric Separation: Resolving Mannitol from its stereoisomer Sorbitol, which shares identical mass transitions.
-
Polar Retention: Retaining highly hydrophilic polyols without ion-pairing reagents.
Scientific Rationale & Tracer Mechanics
Why D-Mannitol-1,6-13C2?
Mannitol is a monosaccharide alcohol (polyol) that passively diffuses through the intestinal mucosa via transcellular aqueous pores.[1] In "Dual Sugar" absorption tests (e.g., Lactulose/Mannitol), it serves as the marker for small-pore absorption.
-
The Problem: Endogenous or dietary mannitol (from gums, fruits, mushrooms) creates a variable background in urine/plasma, confounding results.
-
The Solution: D-Mannitol-1,6-13C2 shifts the precursor mass by +2 Da. Since the natural abundance of
C is ~1.1%, the probability of a natural mannitol molecule having two C atoms at specifically C1 and C6 is negligible. This allows for precise "tracer-to-tracee" measurements.
Fragmentation Logic
In negative electrospray ionization (ESI-), mannitol forms a deprotonated precursor
-
Native Mannitol (
C): 181.1 89.0 (Cleavage of the C3-C4 bond producing a 3-carbon fragment). -
Tracer (
C at C1, C6): 183.1.-
Symmetric cleavage at C3-C4 yields two 3-carbon fragments.
-
Fragment A (C1-C2-C3) contains one
C label 90.0. -
Fragment B (C4-C5-C6) contains one
C label 90.0. -
Result: A clean, dominant transition of 183.1
90.0 .
-
Materials & Reagents
-
Analyte: D-Mannitol-1,6-13C2 (Isotopic Purity >99%).
-
Internal Standard (IS): D-Mannitol-13C6 (Fully labeled) or L-Iditol (structural analog). Note: If 1,6-13C2 is the tracer, use 13C6 as the IS to normalize matrix effects.
-
LC Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Why: Amide phases retain polar -OH groups via hydrogen bonding, superior to standard silica or amino columns for lifetime and reproducibility.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH).
-
Why pH 9? High pH promotes deprotonation of polyols, enhancing ionization efficiency in negative mode.
-
-
Mobile Phase B: Acetonitrile/Water (95:5 v/v) with 10 mM Ammonium Acetate.
Experimental Workflow
Diagram: Analytical Decision Matrix
This flowchart illustrates the critical decision points for method development, ensuring separation of isomers.
Caption: Workflow decision tree highlighting the necessity of HILIC chemistry for polyol retention.
Sample Preparation Protocol
A. Urine (Intestinal Permeability Assay) [2][3][4][5][6]
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to sediment particulates.
-
Dilution: Transfer 50 µL of supernatant to a 1.5 mL tube.
-
Add 950 µL of Diluent (Acetonitrile:Water 80:20 containing 500 ng/mL Internal Standard).
-
Vortex mix for 1 minute.
-
Transfer to LC vial. Note: High organic content matches initial mobile phase conditions, preventing peak distortion.
B. Plasma (Metabolic Flux)
-
Transfer 100 µL of plasma to a tube.
-
Add 400 µL of ice-cold Acetonitrile (containing Internal Standard).
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen (optional: if sensitivity is low). Reconstitute in 100 µL Mobile Phase (80% ACN).
LC-MS/MS Method Parameters
Chromatographic Conditions (HILIC)
-
Column Temp: 35°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Run Time: 6.0 Minutes[7]
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve | Description |
| 0.00 | 10 | 90 | Initial | Sample Loading |
| 1.00 | 10 | 90 | 6 | Isocratic Hold |
| 3.50 | 50 | 50 | 6 | Elution Gradient |
| 3.60 | 50 | 50 | 6 | Wash |
| 3.70 | 10 | 90 | 1 | Return to Initial |
| 6.00 | 10 | 90 | 1 | Re-equilibration |
Mass Spectrometry Settings (Sciex Triple Quad / Waters Xevo)
-
Ionization: ESI Negative (Electrospray)
-
Capillary Voltage: -2.5 kV
-
Source Temp: 500°C
-
Desolvation Gas: 800 L/hr
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Dwell (s) |
| Mannitol-1,6-13C2 | 183.1 | 90.0 | 25 | 18 | 0.05 |
| Mannitol (Native) | 181.1 | 89.0 | 25 | 18 | 0.05 |
| Mannitol-13C6 (IS) | 187.1 | 92.0 | 25 | 18 | 0.05 |
| Sorbitol (Interference) | 181.1 | 89.0 | 25 | 18 | Monitor |
Critical Note on Sorbitol: Sorbitol is an isomer of Mannitol. In HILIC (Amide), Mannitol typically elutes before Sorbitol. You must inject pure standards of both to establish retention windows. If they co-elute, adjust the gradient slope (shallower gradient = better resolution).
Data Analysis & Interpretation
Calculation of Permeability
For intestinal permeability, the result is often expressed as a recovery percentage or a ratio with a co-administered marker (e.g., Lactulose).
Pathway Visualization
The following diagram details the flow of the tracer through the biological system and the analytical checkpoints.
Caption: Tracer pathway from oral administration to analytical detection.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | pH mismatch or Column Aging | Ensure Mobile Phase A is pH 9.0. Replace column if >1000 injections. |
| Signal Suppression | Matrix Effect | Increase dilution factor (1:50). Ensure divert valve sends first 1 min to waste. |
| Sorbitol Co-elution | Gradient too steep | Lower initial water content (start 95% B) or flatten gradient slope. |
| Carryover | Sticky Polyols | Use a needle wash of 50:50 Methanol:Water. |
Validation Acceptance Criteria:
-
Linearity:
over range 0.1 – 100 µg/mL. -
Precision (CV%): <15% for QC samples.
-
Accuracy: 85-115% of nominal value.
-
Resolution (Rs): > 1.5 between Mannitol and Sorbitol.
References
-
Gervasoni, J., et al. (2018). "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol."[5] Molecules, 23(10), 2705.
-
Camilleri, M., et al. (2016). "13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability." Neurogastroenterology & Motility, 29(1).
-
Waters Corporation. "Separation of Sugars and Sugar Alcohols on ACQUITY UPLC BEH Amide Columns." Application Note.
-
Phenomenex. "Separation of Common Sugar Alcohols Used as Excipients with the Luna Omega SUGAR LC Column." Technical Note.
Sources
- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Metabolic Flux Analysis Using 13C NMR and D-Mannitol-1,6-13C2
Topic: 13C NMR spectroscopy with D-Mannitol-1,6-13C2 for flux analysis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This application note details a high-precision protocol for metabolic flux analysis (MFA) using D-Mannitol-1,6-13C2 as a stable isotope tracer. While [1-13C]Glucose is the standard for metabolic profiling, D-Mannitol-1,6-13C2 offers unique advantages in studying mannitol-specific phosphotransferase systems (PTS) and maximizing sensitivity in glycolytic product detection. This guide covers the biochemical rationale, rigorous sample preparation, quantitative NMR acquisition parameters, and data interpretation logic required to map carbon flow in mannitol-fermenting organisms (e.g., Lactococcus lactis, Staphylococcus aureus) and mammalian cell lines.
Introduction & Biochemical Rationale
Why D-Mannitol-1,6-13C2?
Mannitol metabolism differs from glucose catabolism primarily in its entry point. In many bacteria, mannitol is transported via the PEP-dependent Phosphotransferase System (PTS) , simultaneously phosphorylating it to Mannitol-1-Phosphate (Mtl-1-P) . This bypasses the ATP-consuming hexokinase step required for glucose.
The tracer D-Mannitol-1,6-13C2 is chemically symmetric, but its metabolic processing is stereospecific.
-
Transport & Phosphorylation: D-Mannitol is phosphorylated at C1 (or C6, which are equivalent in the free form) to yield Mtl-1-P.
-
Oxidation: Mannitol-1-phosphate 5-dehydrogenase oxidizes C5, converting Mtl-1-P into Fructose-6-Phosphate (F6P) .
-
Carbon Mapping: The phosphorylated C1 of Mtl-1-P becomes the phosphorylated C6 of F6P. The C6 of Mtl-1-P becomes the C1 of F6P.
-
Result: [1,6-13C2]Mannitol yields [1,6-13C2]Fructose-6-P.
-
The "Double-Label" Sensitivity Advantage
Unlike [1-13C]Glucose, which labels only one triose phosphate (DHAP) and thus only 50% of the resulting lactate/pyruvate pool, [1,6-13C2]Mannitol labels both C1 and C6 of F6P .
-
Aldolase Cleavage: F6P (1,6-labeled) splits into DHAP (labeled at C3) and GAP (labeled at C3).
-
Outcome: 100% of glycolytic end-products (Lactate, Pyruvate) are labeled at the methyl position (C3). This doubles the NMR signal intensity for end-products relative to singly-labeled precursors, significantly improving the detection limit for minor pathways.
Visualization: Mannitol Catabolic Pathway
Figure 1: Carbon atom mapping from D-Mannitol-1,6-13C2 to glycolytic end products. Note that the symmetry of the 1,6-label results in labeling of the methyl group (C3) of both trioses.
Experimental Protocol
Phase 1: Experimental Design & Culture
Objective: Achieve metabolic steady state before introducing the tracer.
-
Pre-culture: Inoculate strain (e.g., L. lactis) in M17 broth with unlabeled mannitol (0.5% w/v) overnight to induce mannitol-specific enzymes.
-
Main Culture: Transfer to defined medium (chemically defined medium, CDM) containing 20-50 mM D-Mannitol-1,6-13C2 as the sole carbon source.
-
Note: A concentration of >20 mM ensures the substrate is not exhausted during the exponential phase sampling.
-
-
Sampling Point: Harvest cells at mid-exponential phase (OD600 ~ 0.5–0.8). At this stage, metabolic fluxes are maximal and pseudo-steady-state assumptions hold.
Phase 2: Quenching & Extraction
Criticality: Rapid quenching is essential to stop enzymatic activity and preserve the intracellular metabolite profile.
| Step | Action | Technical Insight |
| 1. Quench | Rapidly mix culture broth (10–50 mL) with 60% Perchloric Acid (PCA) to a final conc. of 5-10% PCA. Maintain at <0°C (ice bath). | PCA instantly denatures enzymes. Alternative: Fast filtration followed by liquid nitrogen snap-freeze (better for intracellular, but PCA is standard for total broth analysis). |
| 2. Extract | Incubate on ice for 20 mins with intermittent vortexing. | Ensures complete cell lysis and metabolite release. |
| 3. Neutralize | Add 3M K2CO3 or KOH dropwise to adjust pH to 7.0–7.5. | KClO4 precipitates out. High pH can degrade certain metabolites; keep near neutral. |
| 4. Clarify | Centrifuge at 12,000 x g for 20 mins at 4°C. Collect supernatant. | Removes cell debris and salt precipitate. |
| 5. Dry | Lyophilize the supernatant to a dry powder. | Removes H2O, allowing reconstitution in D2O for NMR lock. |
Phase 3: NMR Sample Preparation
-
Reconstitution: Dissolve lyophilized powder in 550 µL of 99.9% D2O .
-
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.
-
Role: Chemical shift reference (0.00 ppm) and quantification standard.
-
-
pH Adjustment: Check pD (pH meter reading + 0.4). Adjust to pD 7.2 using DCl or NaOD.
-
Why? Metabolite chemical shifts (especially organic acids like lactate/acetate) are pH-dependent. Consistent pH is vital for peak assignment.
-
-
Clarification: If cloudy, centrifuge again or filter through a 0.22 µm spin filter before transferring to a 5 mm NMR tube.
NMR Acquisition Protocol
Instrument: 500 MHz (11.7 T) or higher recommended for spectral dispersion. Probe: 5 mm BBO or CryoProbe (for enhanced sensitivity).
Experiment A: Quantitative 1D 1H NMR (Proton)
Purpose: Rapid quantification of abundant metabolites and checking sample quality.
-
Pulse Sequence: zg30 or noesypr1d (with water presaturation).
-
Relaxation Delay (D1): 5 seconds (ensure > 3*T1).
-
Scans (NS): 64–128.
-
Spectral Width: 12 ppm.
Experiment B: Quantitative 1D 13C NMR (Carbon)
Purpose: The core experiment for flux analysis. Direct detection of 13C enrichment positions.
-
Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).
-
Relaxation Delay (D1): 20–60 seconds .
-
Critical: Carbon T1 relaxation times are long (carbonyls >10s). Short D1 leads to severe underestimation of carboxyl/carbonyl carbons.
-
-
Pulse Angle: 90°.
-
Scans (NS): 1000–4000 (depending on concentration).
-
Temperature: 298 K (25°C).
Experiment C: 2D 1H-13C HSQC
Purpose: Validation of assignments for overlapping peaks.
-
Pulse Sequence: hsqcetgp (gradient selected).
-
Setup: Standard parameter set; optimize for 1J(CH) = 145 Hz.
Data Analysis & Flux Calculation
Peak Assignment
Identify peaks based on literature shifts and the specific labeling pattern expected from D-Mannitol-1,6-13C2.
Key Chemical Shifts (pH 7.2):
| Metabolite | Carbon Position | Expected Labeling | Chemical Shift (ppm) |
| D-Mannitol | C1 / C6 | Substrate (100%) | ~63.9 |
| Lactate | C3 (Methyl) | Primary Product | 20.8 |
| Lactate | C2 (Methine) | Natural Abundance | 69.3 |
| Acetate | C2 (Methyl) | Alternative Product | 24.0 |
| Ethanol | C2 (Methyl) | Alternative Product | 17.6 |
| Ethanol | C1 (Methylene) | Natural Abundance | 58.2 |
| Succinate | C2 / C3 | TCA/Reductive Branch | 34.8 |
*Note: If scrambling occurs via PPP, label may appear here, but primarily these are natural abundance background in a pure glycolytic flux.
Quantification Logic
Calculate the Fractional Enrichment (FE) or absolute concentration.
Using the Inverse Gated 13C spectrum:
Flux Ratio Analysis
To determine the split between Homolactic Fermentation (Glycolysis) and Mixed-Acid Fermentation (PFL/PDH pathway):
-
Glycolytic Flux (J_Gly): Proportional to Total [3-13C]Lactate + [2-13C]Acetate + [2-13C]Ethanol.
-
Redox Balance Check: Mannitol is more reduced than glucose. High mannitol flux often necessitates Ethanol or 2,3-Butanediol production to regenerate NAD+.
-
Check: Ratio of Ethanol (consumes 2 NADH from Acetyl-CoA) to Acetate (generates 1 ATP, no NADH consumption).
-
-
Pathway Recovery:
-
Low recovery (<90%) indicates carbon diversion to biomass or undetected byproducts (e.g., formate, CO2).
-
Workflow Diagram
Figure 2: Step-by-step workflow from cell culture to metabolic flux map generation.[3]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low 13C Signal | Insufficient scans or saturation. | Increase NS to 4096. Ensure D1 > 20s. Verify probe tuning. |
| Peak Broadening | pH drift or paramagnetic ions. | Check pH (target 7.2). Add EDTA (1 mM) to chelate metal ions. |
| Distorted Integrals | NOE enhancement. | Must use Inverse Gated Decoupling (zgig). Do not use standard decoupling (zgpg). |
| Unassigned Peaks | Impurities or unexpected pathways. | Run 2D HSQC and compare with . |
References
-
Neves, A. R., et al. (2000). "Metabolic engineering of mannitol production in Lactococcus lactis." Microbiology. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
-
Chatham, J. C., et al. (2003). "13C NMR spectroscopy in the study of cardiac metabolism." American Journal of Physiology. Link
-
Biological Magnetic Resonance Data Bank (BMRB). "Metabolite Chemical Shifts." Link
-
Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Perchloric Acid). Always adhere to your institution's safety guidelines and MSDS.
Sources
Application Note: Quantifying Central Carbon Metabolism with D-Mannitol-1,6-13C2
Abstract
This guide details the application of D-Mannitol-1,6-13C2 as a precision tracer for quantifying Central Carbon Metabolism (CCM). Unlike uniformly labeled tracers ([U-13C]), the symmetric 1,6-labeling pattern of mannitol provides a unique mechanistic advantage: it specifically resolves the flux split between Glycolysis (EMP) and the Pentose Phosphate Pathway (PPP) . This protocol is optimized for organisms capable of mannitol assimilation (e.g., Aspergillus spp., E. coli, S. aureus) and outlines a self-validating workflow from culture quenching to LC-MS isotopomer analysis.
Scientific Rationale: The Symmetry Advantage
The utility of D-Mannitol-1,6-13C2 lies in its metabolic entry point and symmetric labeling. In competent hosts, mannitol is converted to Fructose-6-Phosphate (F6P) (via Mannitol-1-P or direct oxidation). The resulting F6P retains the 1,6-13C2 pattern.
The Flux Bifurcation Logic
The fate of the C1 and C6 carbons distinguishes the pathway usage:
-
Glycolysis (EMP Pathway):
-
F6P (1,6-13C2)
Fructose-1,6-bisphosphate (1,6-13C2). -
Aldolase Cleavage: Splits the hexose into two trioses.
-
DHAP inherits C1-C3 (contains the C1 label).
-
GAP inherits C4-C6 (contains the C6 label).
-
-
Result: Rapid equilibration by Triose Phosphate Isomerase (TPI) results in a triose pool that is 100% singly labeled (M+1 ).
-
-
Pentose Phosphate Pathway (Oxidative PPP):
-
F6P
Glucose-6-Phosphate (G6P).[1] -
G6PDH Reaction: The C1 carbon is decarboxylated and released as
CO .[2] -
The remaining pentose (Ribulose-5-P) retains only the C6 label (now at position C5).
-
Result: Downstream metabolites derived from the PPP will show specific mass shifts (loss of C1 label) compared to those derived purely from glycolysis.
-
Pathway Visualization
The following diagram illustrates the differential fate of the 1,6-labels.
Figure 1: Metabolic fate of D-Mannitol-1,6-13C2.[2][3][4][5][6] Note the divergence where Oxidative PPP strips the C1 label, while Glycolysis preserves it in the triose pool.
Experimental Protocol
This workflow ensures the preservation of rapid-turnover metabolites (ATP, G6P) and accurate mass isotopomer distribution (MID) analysis.
Phase 1: Culture & Tracer Introduction
-
Medium: Use a chemically defined minimal medium (e.g., M9 for bacteria, Czapek-Dox for fungi) to eliminate background carbon sources.
-
Pre-culture: Adapt cells to unlabeled mannitol (1-2%) for 3 passages to induce mannitol-specific transporters (PTS or dehydrogenases).
-
Tracer Experiment:
-
Inoculate main culture at OD
0.05. -
Grow to mid-log phase (OD
~0.5–0.8). -
Pulse or Steady State:
-
Steady State (Flux Profiling): Use 100% D-Mannitol-1,6-13C2 as the sole carbon source from inoculation.
-
Dynamic Labeling (Flux Estimation): Spike D-Mannitol-1,6-13C2 into an unlabeled culture and sample at t=0, 30s, 1m, 5m, 10m.
-
-
Phase 2: Rapid Quenching (Critical Step)
Metabolic turnover occurs in milliseconds. Slow quenching invalidates flux data.
-
Preparation: Pre-chill 60% Methanol / 10 mM Ammonium Acetate to -40°C .
-
Sampling: Rapidly withdraw 1 mL of culture.
-
Quench: Eject sample directly into 4 mL of the pre-chilled methanol solution.
-
Centrifugation: Centrifuge at 4,000 x g for 5 min at -10°C. Discard supernatant.
-
Note: For fungal mycelia, rapid filtration followed by immersion of the filter in liquid nitrogen is preferred over centrifugation.
-
Phase 3: Metabolite Extraction
-
Resuspend the cell pellet (or filter) in Extraction Solvent : Acetonitrile:Methanol:Water (40:40:20) at -20°C.
-
Lysis:
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet debris.
-
Transfer supernatant to a new vial.
-
Optional: Evaporate under nitrogen flow and reconstitute in 100
L LC-MS grade water for concentration.
Phase 4: LC-MS/MS Analysis
Sugar phosphates and organic acids are polar; Reverse Phase (C18) is generally unsuitable. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .
| Parameter | Setting / Description |
| Column | ZIC-pHILIC (Merck) or BEH Amide (Waters), 2.1 x 100 mm |
| Mobile Phase A | 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 80% B to 20% B over 15 mins; re-equilibrate for 5 mins. |
| Flow Rate | 0.15 - 0.2 mL/min |
| MS Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Full Scan (m/z 70–1000) at high resolution (>30,000) or MRM. |
Data Analysis & Flux Calculation
Step 1: Mass Isotopomer Distribution (MID)
Calculate the fractional abundance (
Step 2: Interpreting the 1,6-Labeling Pattern
Focus on Pyruvate (or Lactate/Alanine) as the readout node.
-
Scenario A: 100% Glycolysis
-
F6P (1,6-labeled) splits into GAP (labeled) and DHAP (labeled).
-
Result: Pyruvate pool is predominantly M+1 .
-
-
Scenario B: High PPP Activity
-
F6P enters PPP.[2] C1 is lost.
-
Recycled F6P/GAP contains fewer labels relative to the input.
-
Result: Increase in M+0 Pyruvate (from recycled, decarboxylated carbons) relative to the expected glycolytic yield.
-
Step 3: Flux Ratio Calculation
A simplified equation to estimate the split (
Validation & Troubleshooting
Self-Validating Checks
-
Total Pool Size: Compare total ion counts (TIC) of metabolites between labeled and unlabeled control samples. Deviations >20% indicate extraction bias or growth inhibition by the tracer.
-
Energy Charge: Calculate
. A value < 0.8 suggests metabolic stress during quenching (e.g., slow handling). -
Symmetry Check: In the absence of PPP, DHAP and GAP should have identical enrichment. Significant deviation suggests alternative pathways (e.g., Entner-Doudoroff) or channeling.
Common Issues
-
Low Enrichment: Ensure the pre-culture was adapted to mannitol. In bacteria, the PTS system is often inducible.
-
Peak Tailing: HILIC columns are sensitive to pH. Ensure buffers are fresh and pH 9.0 is maintained for sugar phosphates.
References
-
Metabolic Flux Analysis Principles: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Mannitol Metabolism in Fungi: Ruijter, G. J., et al. (2003).[6][8][10] Mannitol is required for stress tolerance in Aspergillus niger conidiospores.[6][10][11] Eukaryotic Cell. [Link]
-
Quenching & Extraction Protocols: Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]
-
Isotopomer Analysis Software (IsoCor): Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Mannitol is required for stress tolerance in Aspergillus niger conidiospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Spatial and Developmental Differentiation of Mannitol Dehydrogenase and Mannitol-1-Phosphate Dehydrogenase in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
Precision Metabolic Phenotyping: Advanced Experimental Design for 13C-MFA
Introduction: The Fluxome as the Ultimate Phenotype
While genomics and proteomics indicate what a cell can do, and metabolomics indicates what has happened, Metabolic Flux Analysis (MFA) reveals what the cell is actually doing in real-time. It is the gold standard for quantifying the rates of intracellular metabolic reactions (fluxes).
For drug development professionals and metabolic engineers, static metabolite concentrations are often deceptive. A high concentration of lactate could mean high production (Warburg effect) or blocked consumption. Only 13C-MFA can mathematically resolve this difference by tracing the incorporation of stable isotopes (13C) into downstream metabolites.
This guide moves beyond basic theory to provide a rigorous, field-proven experimental design framework for Steady-State 13C-MFA in adherent mammalian cells, the most common model in oncology and toxicology screening.
Phase I: Strategic Tracer Selection
The most common failure mode in MFA is selecting a tracer that cannot mathematically resolve the pathways of interest. There is no "universal" tracer; the choice dictates the resolution of the flux map.
Tracer Capability Matrix
| Tracer | Primary Application | Pathway Resolution Strengths | Blind Spots |
| [U-13C6] Glucose | Global Flux Profiling | Excellent for total polymer synthesis (biomass) and TCA cycle turning. | Poor resolution of Glycolysis vs. Pentose Phosphate Pathway (PPP) split. |
| [1,2-13C2] Glucose | Gold Standard for Central Carbon | High precision for Glycolysis/PPP split and TCA cycle anaplerosis. | More expensive than U-13C; requires complex isotopomer modeling. |
| [1-13C] Glucose | PPP Screening | Specifically releases 13CO2 via oxidative PPP. Good for simple split ratios. | Low information content for downstream TCA fluxes. |
| [U-13C5] Glutamine | Mitochondrial Metabolism | Resolves reductive carboxylation (IDH1/2 mutations) and anaplerosis. | Does not label upper glycolysis. |
Rational Design Logic
Ref: Antoniewicz, M.R. (2015)
To maximize "flux identifiability," one must choose a tracer that creates distinct Mass Isotopomer Distributions (MIDs) for the parallel pathways .
Figure 1: Decision tree for selecting the optimal 13C-tracer based on metabolic pathway specificity.
Phase II: Experimental Protocol (Adherent Cells)
Objective: Achieve both metabolic steady state (constant fluxes) and isotopic steady state (constant labeling enrichment) while minimizing experimental perturbation.
Critical Reagents & Preparation
-
Dialyzed FBS: Standard FBS contains significant unlabeled glucose, lactate, and amino acids. You must use dialyzed FBS to prevent dilution of your isotopic enrichment. Failure to do this introduces a "natural abundance" error term that ruins models.
-
Tracer Medium: Glucose-free DMEM reconstituted with [1,2-13C] Glucose (e.g., 10-25 mM) and 10% Dialyzed FBS.
-
Quenching Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.
Workflow: The "Parallel Labeling" Setup
Step 1: Seeding and Adaptation (T minus 24-48 hours)
-
Seed cells in 6-well plates.
-
Crucial: If the metabolic shift is drastic (e.g., switching carbon sources), adapt cells to the tracer medium (using unlabeled equivalent) for 1-2 passages before the experiment to ensure metabolic steady state.
Step 2: The Labeling Phase (T = 0)
-
Aspirate growth medium completely.
-
Wash 1x with warm PBS (prevents carryover of unlabeled glucose).
-
Add pre-warmed 13C-Labeling Medium .
-
Incubate for a duration sufficient to reach Isotopic Steady State.
-
Glycolytic intermediates (G6P, FBP): < 30 mins.
-
TCA intermediates (Citrate, Malate): 12 - 24 hours.
-
Recommendation: For steady-state MFA, label for 24-30 hours (approx. 1 doubling time).
-
Step 3: Rapid Quenching (The "0-Second" Rule) Metabolism turns over in seconds. The time between taking the plate out of the incubator and stopping metabolism must be minimized.
-
Place plate on a bed of dry ice or ice pack.
-
IMMEDIATELY aspirate medium.
-
Wash: Pour ice-cold Saline (0.9% NaCl) gently over cells and aspirate immediately. Do not use PBS if analyzing phosphates via LC-MS/MS due to ion suppression.
-
Quench: Add 1 mL -80°C 80% Methanol .
-
Incubate plate at -80°C for 15 minutes to ensure complete lysis and precipitation of proteins.
Step 4: Extraction
-
Scrape cells in the methanol on dry ice.
-
Transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant (containing metabolites) to a new glass vial.
-
Dry under nitrogen flow or SpeedVac (avoid heat).
-
Derivatize (for GC-MS) or reconstitute in mobile phase (for LC-MS).
Phase III: Analytical & Computational Pipeline
Data Acquisition (MS Requirements)
To model flux, we measure the Mass Isotopomer Distribution (MID) .
-
Resolution: High-resolution MS (Orbitrap/TOF) is preferred to resolve 13C peaks from background noise and sulfur/nitrogen isotopes.
-
Linearity: The detector must be within the linear dynamic range. Saturation blunts the M+n peaks, leading to underestimation of flux.
Computational Modeling (INCA/13CFLUX2)
Raw MIDs are not fluxes. They are inputs for a stoichiometric model.
-
Network Definition: Define the atom transitions (carbon mapping) for all reactions (Glycolysis, TCA, PPP).
-
Input: Enter measured MIDs and external rates (Glucose uptake rate, Lactate secretion rate - measured via YSI analyzer).
-
Fitting: The software minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs.
Figure 2: End-to-end workflow from cell culture to computational flux map generation.
Troubleshooting & Validation
| Issue | Symptom | Root Cause | Solution |
| Non-Stationarity | MIDs vary significantly between 24h and 30h timepoints. | Cells not in metabolic steady state. | Increase adaptation time; ensure cells are in exponential phase, not confluent. |
| Dilution Effect | Calculated enrichment is consistently lower than theoretical max. | Contamination from unlabeled carbon. | Check FBS dialysis ; ensure pyruvate/glutamine in media are also labeled or accounted for. |
| High SSR | Model fails to fit experimental data (SSR > Chi-square cutoff). | Incorrect network topology. | Add "scrambling" reactions (e.g., reversible exchange) or check for compartmentalization (cytosolic vs mitochondrial pools). |
References
-
Antoniewicz, M.R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology. Link
-
Metallo, C.M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Young, J.D. (2014).[1] "INCA: a computational platform for isotopically non-stationary metabolic flux analysis."[1][2][3] Bioinformatics. Link
-
Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
Sources
- 1. scispace.com [scispace.com]
- 2. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
sample preparation for D-Mannitol-1,6-13C2 experiments
Application Note: Advanced Sample Preparation Strategies for D-Mannitol-1,6-13C2 in Metabolic Profiling and Permeability Assays
Abstract This guide details the sample preparation and handling protocols for D-Mannitol-1,6-13C2 , a stable isotope-labeled polyol used as a high-precision probe in intestinal permeability studies (Leaky Gut), a metabolic tracer in flux analysis (MFA), and a structural reference in NMR spectroscopy. Unlike universally labeled analogs, the 1,6-13C2 isotopolog offers a unique +2 Da mass shift that minimizes interference from natural isotopic envelopes (M+1) while maintaining C2 symmetry for simplified NMR interpretation. This document synthesizes field-proven methodologies for LC-MS/MS, GC-MS, and NMR workflows.
Part 1: Physicochemical Properties & Handling
Understanding the specific behavior of the 1,6-labeled isotopolog is critical for preventing isotopic fractionation and ensuring stability.
| Property | Specification | Experimental Implication |
| Formula | 13C2C4H14O6 | MW: ~184.19 Da (Native: 182.17 Da).[] |
| Solubility | Water (>180 g/L), Pyridine, slightly in MeOH/EtOH | Highly polar. Requires aqueous or high-organic (HILIC) conditions. |
| Hygroscopicity | Low (non-hygroscopic compared to sorbitol) | Stable weighing, but derivatized forms (GC) are moisture-sensitive. |
| pKa | ~13.5 (weakly acidic) | Ionizes best in ESI Negative mode ([M-H]⁻). |
| Isotopic Purity | Typically ≥99 atom % 13C | Critical for flux calculations; avoid dilution with unlabeled carriers. |
Storage Protocol:
-
Solid: Store at room temperature (desiccated).
-
Stock Solutions: -20°C in water (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent micro-precipitation.
Part 2: Experimental Workflow Overview
The choice of analytical platform dictates the extraction and derivatization strategy.
Figure 1: Decision tree for D-Mannitol-1,6-13C2 sample preparation based on analytical endpoints.
Part 3: Detailed Preparation Protocols
Protocol A: Stock Solution Preparation
Purpose: Create a stable, verified baseline for calibration.
-
Weighing: Weigh 10.0 mg of D-Mannitol-1,6-13C2 into a glass vial.
-
Note: Use an anti-static gun if ambient humidity is low, as static can disperse the fine powder.
-
-
Dissolution: Add 10.0 mL of LC-MS grade water to achieve a 1.0 mg/mL (1000 ppm) stock.
-
Verification: Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot: Split into 500 µL aliquots in polypropylene tubes. Store at -20°C.
Protocol B: LC-MS/MS (Intestinal Permeability/Quantification)
Context: High-sensitivity detection in urine or plasma. HILIC is required due to mannitol's lack of retention on C18.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (10 mM, pH 9.0)
-
Internal Standard (IS): D-Mannitol-d8 (if quantifying the 13C2 probe) or use the 13C2 as IS for native mannitol.
Step-by-Step:
-
Matrix Treatment:
-
Urine: Centrifuge (10,000 x g, 5 min) to remove particulates. Dilute 1:10 with Acetonitrile:Water (80:20) .
-
Plasma: Add 50 µL plasma to 200 µL ice-cold Acetonitrile (1:4 ratio) to precipitate proteins. Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.
-
-
Supernatant Transfer: Transfer 100 µL of supernatant to a fresh vial.
-
Reconstitution (Optional but Recommended): Evaporate under nitrogen and reconstitute in the mobile phase (80% ACN) to match the initial HILIC gradient conditions. This prevents peak broadening.[2]
-
LC Conditions (HILIC):
MRM Transitions (Calculated for 1,6-13C2):
-
Precursor: 183.1 m/z [M-H]⁻ (Native is 181.1)
-
Quantifier: 183.1 → 90.0 m/z (C3-C4 cleavage retaining one 13C label).
-
Qualifier: 183.1 → 121.0 m/z (Loss of C2H6O2).
-
Note: The +2 Da shift is maintained in fragments containing the terminal carbons.
Protocol C: GC-MS (Metabolic Flux Analysis)
Context: Sugar alcohols are non-volatile and must be derivatized. Acetylation is preferred for flux analysis as it preserves the carbon skeleton integrity better than harsh silylation in some contexts, though silylation (TMS) is more sensitive.
Method: Peracetylation (Aldonitrile Acetate)
-
Drying: Transfer 50 µL of sample (media/cell extract) to a glass GC vial. Lyophilize to absolute dryness .
-
Critical: Any residual water will hydrolyze the derivatizing reagent.
-
-
Oximation (Optional for Mannitol, Mandatory for Glucose mix): Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.
-
Why: Although mannitol is acyclic, this step protects co-existing reducing sugars (glucose) from forming multiple peaks, simplifying the chromatogram.
-
-
Silylation (TMS Derivatization):
-
Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 37°C for 30 minutes.
-
-
Injection: Inject 1 µL in Splitless mode.
-
Detection: EI Source (70 eV). Look for the characteristic m/z shift in the fragment ions.
-
Native Mannitol-TMS characteristic fragment: m/z 319 (M-CH2OTMS).
-
1,6-13C2 Mannitol-TMS: The terminal CH2OTMS group contains the label. Loss of this group (cleavage at C1 or C6) results in a fragment losing the label, reverting to native mass. Retention of the label requires specific mid-chain fragments.
-
Protocol D: NMR Spectroscopy
Context: Structural confirmation or positional isotopomer analysis.
-
Solvent: Use D2O (99.9% D).
-
Standard: Add TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).
-
Preparation: Dissolve 5-10 mg of sample in 600 µL D2O.
-
pH Adjustment: Ensure pH is neutral (~7.0). Extreme pH can shift hydroxyl proton exchange rates (though less relevant in D2O where OH are exchanged to OD).
-
Acquisition: 13C-NMR or 2D 1H-13C HSQC.
-
Observation: The 1,6-13C2 labeling will produce enhanced doublets at the C1/C6 positions due to 13C-13C coupling if the symmetry is broken by other metabolic events, or simply two strong singlets if decoupled.
-
Part 4: Quality Control & Validation
| Parameter | Acceptance Criterion | Troubleshooting |
| Linearity | R² > 0.99 (Range: 10–5000 ng/mL) | If non-linear at high end, check for detector saturation (ESI). |
| Recovery | 85–115% (Spiked Matrix) | Low recovery in PPT? Switch to SPE (Phenylboronic acid cartridges bind diols). |
| Precision | CV < 15% | High variability often stems from inconsistent pipetting of viscous plasma or incomplete derivatization. |
| Blank Check | < 20% of LLOQ | 1,6-13C2 is rare in nature, so background should be near zero. High background implies carryover. |
References
-
Gastrointestinal Permeability Assays
-
LC-MS/MS Methodology
- Title: Validation of UPLC-MS/MS Method for Determin
- Source: Molecules (MDPI).
-
URL:[Link]
- Relevance: Provides specific HILIC chromatographic conditions and MS transitions for mannitol quantific
-
Metabolic Flux Analysis (GC-MS)
- Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.
- Source: Bioengineering (Basel).
-
URL:[Link]
- Relevance: Details the principles of using 13C-labeled substr
-
Derivatization Protocols
- Title: Optimized GC-MS Method To Simultaneously Quantify Acetyl
- Source: Journal of Agricultural and Food Chemistry (via ResearchG
-
URL:[Link]
- Relevance: Compares acetylation vs.
Sources
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting & Optimization
troubleshooting low isotopic enrichment with D-Mannitol-1,6-13C2
Technical Support Center: Troubleshooting Low Isotopic Enrichment with D-Mannitol-1,6-13C2
Introduction: The Enrichment Paradox
Role: Senior Application Scientist
Context: You are detecting lower-than-expected
Low isotopic enrichment in D-Mannitol-1,6-13C2 experiments is rarely a defect in the label itself. Instead, it is a symptom of isotopic dilution , analytical suppression , or metabolic diversion . Whether you are conducting intestinal permeability assays (Lactulose/Mannitol test) or Metabolic Flux Analysis (MFA), the "missing" signal typically hides in the sample matrix or the instrument parameters.
This guide deconstructs the problem into four phases: Reagent Verification , Sample Preparation , Instrumental Analysis , and Biological Context .
Phase 1: Diagnostic Logic Tree
Before altering your protocol, use this logic flow to isolate the root cause.
Figure 1: Diagnostic decision tree to isolate reagent, analytical, or biological failures.
Phase 2: Analytical Troubleshooting (The "How")
If your pure standard works but your samples fail, the issue lies in detection or chemistry.
Scenario A: LC-MS/MS (Liquid Chromatography - Mass Spectrometry)
Common Issue: Ion Suppression & Matrix Effects[1]
Mannitol is a polar sugar alcohol. In ESI (Electrospray Ionization), salts and co-eluting matrix components often suppress the ionization of mannitol, disproportionately affecting the detection of low-abundance isotopologues.
| Symptom | Probable Cause | Corrective Action |
| Low Absolute Signal | Ion Suppression by Salts | Switch to HILIC: C18 columns fail to retain mannitol, causing it to elute in the "salt front." Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to separate mannitol from suppressive salts. |
| Variable Enrichment | Metal Chelation | Use Metal-Free Columns: Polyols like mannitol can chelate trace iron in stainless steel hardware. Switch to PEEK-lined columns to prevent analyte loss. |
| M+0 Dominance | Contamination | Check Solvents: Ensure mobile phases are not contaminated with unlabeled mannitol (common in some lab dust or biological buffers). |
Critical Protocol Check: Ensure you are monitoring the correct transition.
-
Unlabeled Mannitol:
181.1 89.0 (Negative Mode, [M-H]⁻) -
D-Mannitol-1,6-13C2:
183.1 91.0 (Shift of +2 Da) -
Note: If using Ammonium adducts in Positive Mode ([M+NH4]⁺), the shift remains +2 Da.
Scenario B: GC-MS (Gas Chromatography - Mass Spectrometry)
Common Issue: Incomplete Derivatization
Mannitol is non-volatile and requires derivatization (Silylation or Acetylation). If the reaction is incomplete, the isotopic ratio calculation will be skewed by background noise or fractionation.
Q: Why is my enrichment low after silylation (TMS)? A: Silylation reagents (e.g., MSTFA, BSTFA) are extremely moisture-sensitive.
-
Moisture Contamination: If your sample contained trace water, the reagent hydrolyzed, leading to partial derivatization.
-
Isomer Formation: Mannitol derivatives can form multiple peaks. Ensure you are integrating the same isomer peak for both the labeled and unlabeled forms.
Corrective Protocol (Acetylation - More Robust):
-
Dry sample completely (Lyophilize).
-
Add Acetic Anhydride + Pyridine (1:1).
-
Incubate at 60°C for 1 hour.
-
This forms Mannitol-hexaacetate, which is stable and yields a single dominant peak.
Phase 3: Biological Troubleshooting (The "Why")
If the analytics are sound, the "low enrichment" is a true biological result. This is often the most valuable finding.
Context 1: Intestinal Permeability (Lactulose/Mannitol Test)
Goal: Measure paracellular vs. transcellular transport.[2][3]
Issue: You dosed 1:1 labeled mannitol, but recovered very little label relative to unlabeled background.
-
Cause 1: Bacterial Overgrowth (SIBO): Small intestinal bacteria consume mannitol rapidly. If your subject has SIBO, the
-Mannitol is metabolized into and short-chain fatty acids before it can be absorbed and excreted in urine. -
Cause 2: Malabsorption: In Celiac disease or villous atrophy, the surface area for transcellular absorption (mannitol's route) is reduced. The "low enrichment" is actually low recovery .
Context 2: Metabolic Flux Analysis (MFA)
Goal: Tracing carbon flow in cells.[4][5]
Issue: Intracellular mannitol enrichment is lower than the media enrichment.
-
Cause 1: Endogenous Dilution: The cell is producing unlabeled mannitol (or isomers like sorbitol) from stored glycogen or unlabeled glucose sources, diluting your tracer.
-
Cause 2: Non-Steady State: You sampled too early. The intracellular pool had not yet turned over to match the media enrichment (isotopic non-stationary state).
Phase 4: Quantitative Data & Correction
Natural Abundance Correction
You must correct for the natural presence of
-
Probability of a purely unlabeled molecule being detected as M+1 is
. -
Probability of M+2 (natural) is
.
If you skip this correction, your "labeled" signal will be conflated with natural background, causing errors in low-enrichment samples.
Table 1: Expected Mass Shifts for D-Mannitol-1,6-13C2
| Species | Formula | Nominal Mass (MW) | Key Fragment (GC-MS TMS) |
| Unlabeled | 182.17 | 319 (M-CH3-TMSOH) | |
| 1,6-13C2 | 184.15 | 321 (+2 Da shift) |
Note: In GC-MS, ensure the fragment you choose actually contains the C1 or C6 positions. If the fragment results from losing C1, you lose the label!
References
-
BenchChem. (2025).[6] Navigating Metabolic Flux: A Comparative Guide to D-Mannitol and 13C-Based Measurements. BenchChem Applications.
-
Antoniewicz, M. R. (2015).[7] Methods for 13C Metabolic Flux Analysis in Mammalian Cells. ResearchGate.
-
Hiller, K., et al. (2019). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
-
Mondal, D., et al. (2019). Measurement of intestinal permeability using lactulose and mannitol... by HPAE-PAD and LC-MSMS. NIH/PubMed.
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS: Analytical challenges and methods. Restek Technical Guides.
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. gdx.net [gdx.net]
- 3. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 13C NMR with D-Mannitol-1,6-13C2
Topic: Maximizing SNR for D-Mannitol-1,6-13C2
Welcome to the Advanced NMR Applications Support Module. You are currently viewing the Signal-to-Noise Ratio (SNR) Optimization Guide for isotopically labeled polyols. This guide is designed for researchers experiencing low sensitivity or long acquisition times with D-Mannitol-1,6-13C2 .
Module 1: The Chemistry of Sensitivity (Sample Preparation)
The Problem: 13C has a low gyromagnetic ratio (
The Solution: Optimize concentration and relaxation pathways before the sample enters the magnet.
Protocol 1.1: Viscosity & Solvent Management
-
Solvent Choice: Use D2O over DMSO-d6 unless solubility is an issue.[1] DMSO is more viscous, leading to slower molecular tumbling (longer correlation time
), which broadens peaks (shorter T2) and reduces peak height.[1] -
Temperature: If your probe allows, run the experiment at 300K or 310K rather than 298K.
-
Why? Higher temperature reduces solution viscosity, sharpening the lines. Narrower lines = higher signal amplitude for the same integral area.
-
Protocol 1.2: Paramagnetic Relaxation Agents (The "Secret Weapon")
13C nuclei, especially in rigid or small molecules, can have long longitudinal relaxation times (
Action: dope the sample with Chromium(III) acetylacetonate [Cr(acac)3] .[1][2]
-
Mechanism: The unpaired electrons in Cr(III) provide a highly efficient relaxation pathway, reducing
from seconds to milliseconds.[1] -
Benefit: You can reduce the relaxation delay (D1) from ~10s to ~1-2s, allowing you to acquire 5-10x more scans in the same timeframe.[1]
Step-by-Step Doping Protocol:
-
Prepare your D-Mannitol-1,6-13C2 sample (approx. 10-20 mg in 0.6 mL D2O).[1]
-
Prepare a stock solution of Cr(acac)3: 20 mg in 1 mL of suitable solvent (Note: Cr(acac)3 is hydrophobic; for D2O samples, use Cr(III) chloride or a water-soluble chelate like Gd-DTPA , or add a trace of acetone-d6 to solubilize Cr(acac)3).[1]
-
Correction: For strictly aqueous D2O samples, GdCl3 or commercially available water-soluble relaxation agents are preferred over Cr(acac)3 to avoid precipitation.[1]
-
-
Add 20-50
L of relaxation agent to the NMR tube.[1] -
Vortex thoroughly.[1]
Module 2: Acquisition Parameters (The Physics)
The Problem: Users often select default "Carbon" parameters designed for natural abundance, which prioritize decoupling over sensitivity, or quantitative accuracy over speed.
The Solution: Select the pulse sequence based on your data needs (Quantification vs. Detection).
Decision Matrix: Pulse Sequence Selection
Figure 1: Decision tree for selecting the correct decoupling mode. For D-Mannitol-1,6-13C2, the C1/C6 carbons are CH2 groups, meaning they benefit massively from NOE enhancement.
Technical Deep Dive: The NOE Advantage
Since your label is at the 1,6 positions (CH2 groups), you have protons directly attached to the 13C.
-
Standard Decoupling (zgpg30): The proton decoupler is ON during the relaxation delay. This transfers magnetization from H to C via the Nuclear Overhauser Effect (NOE) .[1]
-
The Gain: For a CH2 group, this can increase signal intensity by a factor of nearly 3 (
).[1] -
The Trade-off: NOE is not uniform across all carbons.[3] Do not integrate this spectrum for quantitative purity analysis, but DO use it for limit-of-detection work.
Optimized Parameter Table
| Parameter | Description | Recommended Value (High SNR) | Recommended Value (Quantitative) |
| Pulse Prog | Bruker Code | zgpg30 (Power Gated) | zgig (Inverse Gated) |
| D1 | Relaxation Delay | 1.0 - 2.0 sec | |
| NS | Number of Scans | Multiples of 16 (e.g., 1024) | Determined by SNR req. |
| SW | Spectral Width | 240 ppm (standard) | 240 ppm |
| O1P | Center Frequency | 100 ppm | 100 ppm |
| LB | Line Broadening | 1.0 - 3.0 Hz | 0.3 - 1.0 Hz |
Module 3: Processing & Hardware
The Problem: Raw FIDs often contain noise that can be mathematically suppressed, but users stick to default processing (LB=0.3 Hz).[1]
The Solution: Aggressive exponential multiplication.
-
Line Broadening (LB):
-
Zero Filling:
-
Always Zero Fill to at least 2x the raw data size (e.g., if TD=32k, SI=64k). This improves digital resolution and peak shape definition.[1]
-
Troubleshooting & FAQ
Q1: I see the mannitol signals, but they are split into triplets. Why?
-
Diagnosis: You are likely using D2O but have not set the decoupler correctly, or the decoupler power is too low.
-
Fix: Ensure the proton channel is tuned and matched. Verify the pulse program is zgpg or zgig (which include decoupling).[1] If using a cryoprobe, ensure the decoupler power is within safety limits but sufficient for the salt concentration in your sample.
Q2: Can I use DEPT-135 for better SNR?
-
Answer: Yes, absolutely.
-
Reasoning: D-Mannitol-1,6-13C2 labels are on CH2 groups.[1][4] In DEPT-135, CH2 groups appear inverted (negative phase).[1]
-
Benefit: DEPT transfers magnetization from 1H to 13C, which is inherently more sensitive than direct 13C detection (roughly 4x gain).[1] Since you only care about the labeled CH2s, this is an excellent filter against background noise.
Q3: My baseline is rolling/wavy.
-
Cause: Acoustic ringing or dead-time issues, common in low-frequency nuclei like 13C.[1]
-
Fix: Use backward linear prediction for the first few points of the FID during processing. Alternatively, increase the DE (Pre-scan delay) slightly, though modern spectrometers handle this well automatically.
Q4: I need to quantify the enrichment level. Which method do I use?
-
Protocol: You must use Inverse Gated Decoupling (zgig) .[1]
-
Critical Step: You must measure the
of the C1/C6 carbons first using an Inversion Recovery experiment (t1ir). Set your D1 delay to the longest measured . Do not use NOE enhancement, as the efficiency differs between the labeled CH2 and any natural abundance CH signals, skewing the integration.
References
-
Bruker BioSpin. (2020).[1] User Guide: 13C Parameter Optimization for Avance III HD. Retrieved from [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Heteronuclear NMR).
-
Reich, H. J. (2024).[1] The Nuclear Overhauser Effect in 13C NMR. University of Wisconsin-Madison Chemistry.[1] Retrieved from [Link]
Sources
Navigating the Labyrinth of 13C Metabolic Flux Analysis: A Technical Support Guide
Welcome, researchers, to the technical support center for 13C Metabolic Flux Analysis (MFA) data analysis software. As a Senior Application Scientist in this field, I've witnessed the transformative power of 13C-MFA in unraveling complex metabolic networks. I've also seen the challenges that can arise during the data analysis phase. This guide is designed to be your trusted companion, providing in-depth, practical solutions to common issues encountered with popular 13C-MFA software. We will move beyond simple step-by-step instructions to explain the why behind the solutions, empowering you to troubleshoot effectively and ensure the integrity of your research.
The Landscape of 13C-MFA Software
The world of 13C-MFA software is diverse, offering a range of tools to suit different needs and computational expertise. From comprehensive, high-performance suites to flexible, open-source packages, the choice of software can significantly impact your workflow and results. Here's a brief overview of some of the most prominent players in the field:
| Software | Platform | Key Features | Primary Application |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | User-friendly GUI, supports both stationary and isotopically non-stationary MFA, extensive statistical analysis tools.[1][2] | Academic and research settings, particularly for those who prefer a graphical interface. |
| 13CFLUX2 | C++/Command-line | High-performance computing, highly flexible and universal, supports complex models, uses FluxML data format.[3][4][5] | Advanced users, large-scale and complex metabolic network analysis. |
| OpenFLUX | MATLAB | Open-source, spreadsheet-based interface for model creation.[6] | Users who prefer a familiar spreadsheet environment for model building. |
| FreeFlux | Python | Open-source, time-efficient for isotopically non-stationary MFA, integrates with Python data science workflows.[7][8] | Researchers comfortable with Python programming and seeking an open-source, flexible solution. |
| METRAN | MATLAB | One of the pioneering user-friendly tools for 13C-MFA. | A foundational tool, though newer alternatives are now more common. |
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions that often arise during 13C-MFA data analysis.
Q1: What is the difference between stationary and isotopically non-stationary MFA, and which software should I use for each?
A1: The choice between stationary (steady-state) and isotopically non-stationary (INST) MFA depends on the biological system and the experimental design.
-
Stationary 13C-MFA assumes that the metabolic system is in a steady state, meaning that the concentrations of metabolites and the metabolic fluxes are constant over time. This is often applicable to microorganisms in continuous culture or mammalian cells in a stable growth phase. Most 13C-MFA software, including INCA , 13CFLUX2 , and OpenFLUX , can perform stationary MFA.
-
Isotopically Non-Stationary 13C-MFA (INST-MFA) is used when the system is at a metabolic steady state, but the isotopic labeling of metabolites is still changing over time. This is common in experiments with slow labeling dynamics or when studying systems that are difficult to bring to a complete isotopic steady state. For INST-MFA, you will need software specifically designed for it, such as INCA [1] and the Python package FreeFlux [7][8].
The core difference lies in the mathematical modeling. Stationary MFA uses algebraic equations, while INST-MFA requires solving systems of ordinary differential equations to model the time-dependent labeling patterns.
Q2: My goodness-of-fit test (Chi-square test) failed. What are the likely causes and how can I troubleshoot this?
A2: A failed goodness-of-fit test, often evaluated using a Chi-square (χ²) distribution, indicates a significant discrepancy between your experimental data and the model's predictions. This is a critical checkpoint, and you should not proceed without addressing it. Here's a systematic approach to troubleshooting:
-
Re-examine your Metabolic Model:
-
Missing Reactions: Are there known metabolic pathways in your organism that are not included in your model? An incomplete model is a common source of error.
-
Incorrect Reaction Stoichiometry or Atom Transitions: Double-check the stoichiometry and carbon atom mappings for every reaction. Even a single incorrect mapping can lead to a poor fit.
-
Reversibility of Reactions: The assumption of reaction reversibility can significantly impact the labeling patterns. Investigate whether the reversibility constraints in your model are biochemically accurate.
-
-
Scrutinize your Experimental Data:
-
Measurement Errors: Are there any outliers or systematic errors in your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data? Re-evaluate your raw data and the data processing steps.
-
Incorrect Data Input: Ensure that your labeling data, extracellular rates, and biomass composition are correctly entered into the software. Pay close attention to units and formatting.
-
Correction for Natural Isotope Abundance: Mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes. Inaccurate correction can lead to significant errors in your mass isotopomer distributions (MIDs).
-
-
Investigate the Optimization Process:
-
Local Minima: The optimization algorithms used in MFA software can sometimes get stuck in a local minimum of the objective function (the sum of squared residuals). Try running the optimization multiple times with different initial flux values to increase the chances of finding the global minimum.
-
Q3: The confidence intervals for some of my estimated fluxes are very large. What does this mean and what can I do to improve them?
A3: Large confidence intervals indicate that the flux is poorly determined by the available experimental data. In other words, a wide range of flux values can equally well explain the measured labeling patterns. Here are the primary reasons and potential solutions:
-
Lack of Informative Labeling Data: The specific 13C-labeled tracer you used may not be providing enough information to resolve certain fluxes. Consider performing additional experiments with different tracers to provide complementary labeling information.
-
Correlated Fluxes: Some fluxes in the network may be highly correlated, making it difficult to estimate them independently. A sensitivity analysis can help identify these correlations.
-
Insufficient Measurement Precision: High measurement errors in your labeling data will naturally lead to larger confidence intervals. Improving the precision of your analytical measurements can help narrow these intervals.
-
Model Redundancy: Your metabolic model may have redundant pathways that are indistinguishable based on the current data. Simplifying the model by lumping reactions or removing poorly identifiable fluxes can sometimes improve the precision of the remaining flux estimates.
A thorough sensitivity analysis, a feature available in software like INCA , can help pinpoint which measurements have the most influence on each flux, guiding your experimental design to improve flux resolution.[1]
Troubleshooting Guides for Specific Software
This section provides more targeted troubleshooting advice for some of the most widely used 13C-MFA software packages.
INCA (Isotopomer Network Compartmental Analysis)
INCA is a popular choice due to its graphical user interface (GUI) and comprehensive features. However, users can still encounter issues.
Common Issues and Solutions:
-
Problem: Model consistency check fails.
-
Cause: This often points to an error in your reaction definitions. INCA checks for mass balance inconsistencies.
-
Solution: Carefully review the stoichiometry of each reaction in your model. Ensure that all atoms (especially carbon) are balanced. The INCA user manual provides detailed instructions on how to define reactions correctly.[9]
-
-
Problem: Flux estimation converges to a solution with a high sum of squared residuals (SSR).
-
Cause: As discussed in the general FAQs, this could be due to model errors, data inaccuracies, or convergence to a local minimum.
-
Solution:
-
Restart the estimation: INCA allows you to perform multiple restarts of the flux estimation with random initial values. This is a crucial step to increase the likelihood of finding the global optimum.[10]
-
Review the residuals: INCA provides a detailed analysis of the residuals for each measurement. Large residuals for specific measurements can help you identify potential outliers or errors in your data.
-
Check flux bounds: Ensure that the upper and lower bounds you've set for your fluxes are realistic. Unrealistic bounds can constrain the optimization and lead to a poor fit.
-
-
-
Problem: "Error using odel5s" or other ODE solver errors during INST-MFA.
-
Cause: These errors typically arise during the numerical integration of the ordinary differential equations in an INST-MFA model. They can be caused by a "stiff" system of equations, which can result from very different time scales of metabolic reactions.
-
Solution:
-
Adjust solver tolerances: In INCA's settings, you may be able to adjust the absolute and relative tolerances of the ODE solver. Tighter tolerances can sometimes help, but may also increase computation time.
-
Simplify the model: If the problem persists, consider simplifying your metabolic model to remove reactions that might be causing the stiffness.
-
-
13CFLUX2
13CFLUX2 is a powerful command-line tool known for its performance and flexibility. Its reliance on text-based input files (FluxML) requires careful attention to detail.
Common Issues and Solutions:
-
Problem: "Syntax error in FluxML file."
-
Cause: 13CFLUX2 has a strict XML-based input format called FluxML.[4] Even minor syntax errors can prevent the program from running.
-
Solution:
-
Validate your FluxML file: Use an XML validator to check for well-formedness and adherence to the FluxML schema.
-
Consult the documentation: The 13CFLUX2 documentation provides detailed specifications for the FluxML format.[3] Pay close attention to the required tags and their attributes.
-
Start with an example: Begin by modifying a known-working example file to ensure your basic structure is correct.
-
-
-
Problem: The program reports one of over 400 possible error messages.
-
Cause: 13CFLUX2 has a comprehensive error-checking system that can detect a wide range of issues in your model and data.[3]
-
Solution:
-
Read the error message carefully: The error messages in 13CFLUX2 are designed to be informative and often point directly to the source of the problem.
-
Isolate the issue: If the error is related to a specific reaction or metabolite, temporarily remove it from your model to see if the error persists. This can help you pinpoint the exact cause.
-
Check for logical inconsistencies: Ensure that your network is stoichiometrically balanced and that all defined fluxes are connected in a logical way.
-
-
-
Problem: Long computation times for large models.
-
Cause: 13C-MFA is computationally intensive, especially for large and complex metabolic networks.
-
Solution:
-
Utilize parallel computing: 13CFLUX2 is designed to run on multi-core CPUs and compute clusters.[4] Take advantage of this feature to speed up your calculations.
-
Simplify your model: If possible, simplify your metabolic network by lumping reactions or removing pathways that are not central to your research question.
-
-
FreeFlux
FreeFlux is a newer, Python-based package that is gaining popularity for its flexibility and open-source nature.
Common Issues and Solutions:
-
Problem: Errors related to Python environment or package dependencies.
-
Cause: As a Python package, FreeFlux relies on a specific set of other Python libraries to function correctly.
-
Solution:
-
Use a virtual environment: It is highly recommended to install FreeFlux and its dependencies in a dedicated Python virtual environment (e.g., using venv or conda) to avoid conflicts with other packages.
-
Follow the installation instructions carefully: The FreeFlux documentation provides detailed installation instructions.[7][8] Ensure that you have installed all the required dependencies with the correct versions.
-
-
-
Problem: Model definition errors.
-
Cause: Defining the metabolic model, including reactions, stoichiometry, and atom mappings, is done programmatically in Python. This can be prone to errors if not done carefully.
-
Solution:
-
Use the provided examples: The FreeFlux documentation includes example notebooks that demonstrate how to build a model.[7] Start by adapting these examples to your own system.
-
Write unit tests: For complex models, consider writing simple unit tests to verify that your reactions are defined correctly and that the atom mappings are as expected.
-
-
-
Problem: Unexpected flux results or convergence issues.
-
Cause: The flexibility of FreeFlux means that the user has more control over the optimization process, which also means more opportunities for error.
-
Solution:
-
Check your flux bounds: Ensure that the upper and lower bounds for your fluxes are reasonable and consistent with your biological knowledge.
-
Experiment with different optimization algorithms: FreeFlux may allow you to choose from different optimization algorithms. If you are having convergence issues with one, try another.
-
Visualize your data and results: Use Python's powerful plotting libraries (e.g., Matplotlib, Seaborn) to visualize your input data and the resulting flux distributions. This can help you identify outliers and unexpected patterns.
-
-
Experimental Workflow and Data Integrity: A Self-Validating System
A robust 13C-MFA workflow is a self-validating system where each step is designed to ensure the quality and reliability of the final flux estimates. The following diagram illustrates this workflow and highlights critical quality control checkpoints.
Sources
- 1. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 2. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 6. Identifying model error in metabolic flux analysis – a generalized least squares approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing D-Mannitol-1,6-13C2 Concentration in Cell Culture
Welcome to the technical support center for optimizing D-Mannitol-1,6-13C2 concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As your dedicated application scientist, my goal is to equip you with the knowledge to not only execute your experiments but to understand the underlying principles for successful and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of D-Mannitol-1,6-13C2 in cell culture.
Q1: What is the primary application of D-Mannitol-1,6-13C2 in cell culture?
D-Mannitol-1,6-13C2 is a stable isotope-labeled sugar alcohol used primarily as a tracer in metabolic studies.[1] Its key applications include:
-
Metabolic Flux Analysis (MFA): To trace the flow of carbon atoms through various metabolic pathways. By monitoring the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of different pathways.[2][3][4]
-
Osmotic Stabilizer: D-mannitol is often used in plant and mammalian cell culture to maintain osmotic pressure, which is crucial for cell viability, especially during processes like cryopreservation.[5]
-
Internal Standard: It can serve as an internal standard for quantitative analysis of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6]
Q2: How does D-mannitol enter and get metabolized by cells?
In many organisms, D-mannitol is metabolized through a cycle that involves its conversion from fructose-6-phosphate (F6P).[7] The pathway generally involves the reduction of F6P to mannitol-1-phosphate (M1P) by mannitol-1-phosphate dehydrogenase, followed by dephosphorylation to mannitol.[7][8] For utilization, mannitol can be converted back to fructose, which then enters glycolysis.[7] Understanding this pathway is critical for predicting which downstream metabolites will become labeled in your experiment.
Q3: What is a good starting concentration for D-Mannitol-1,6-13C2 in my cell culture medium?
A universal starting concentration is difficult to recommend as it is highly dependent on the cell line, experimental goals, and the inherent metabolic activity of the cells. However, a general approach is to start with a concentration that is similar to or a fraction of the glucose concentration in your culture medium. A titration experiment is always the recommended first step.
Q4: Can high concentrations of D-mannitol be toxic to my cells?
Yes, high concentrations of D-mannitol can be cytotoxic. Studies have shown that mannitol concentrations in the range of 100–250 mmol/L can significantly decrease the viability of some cell lines, such as human kidney (HK-2) cells.[9][10] This toxicity can be attributed to oxidative stress and disruption of the cellular cytoskeleton.[10] Furthermore, high osmolarity can induce cell shrinkage and compromise membrane integrity.[11] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during D-Mannitol-1,6-13C2 labeling experiments.
Issue 1: Low or No Incorporation of 13C Label into Target Metabolites
Possible Causes & Solutions:
-
Insufficient Incubation Time: Isotopic labeling is a time-dependent process. It may take several hours or even cell passages to reach a steady-state labeling of intracellular metabolites.[12]
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal labeling duration for your target metabolites.
-
-
Low Transporter Activity: The uptake of mannitol into the cell may be limited by the expression or activity of specific transporters.
-
Troubleshooting Step: If possible, research the expression of sugar alcohol transporters in your cell line. Consider using a different tracer if uptake is a persistent issue.
-
-
Metabolic Reprogramming: The cells may have altered their metabolism in response to the experimental conditions, leading to a bypass of the pathway you are investigating.
-
Troubleshooting Step: Analyze a broader range of metabolites to get a more comprehensive view of the metabolic state of your cells.
-
-
Incorrect D-Mannitol-1,6-13C2 Concentration: The concentration may be too low for efficient uptake and incorporation.
-
Troubleshooting Step: Perform a dose-response experiment to identify a concentration that results in detectable labeling without inducing cytotoxicity.
-
Issue 2: Observed Cell Stress or Death After Adding D-Mannitol-1,6-13C2
Possible Causes & Solutions:
-
Osmotic Shock: A sudden increase in the osmolarity of the culture medium can cause cells to lose water and shrink, leading to apoptosis.
-
Troubleshooting Step: Gradually adapt your cells to the mannitol-containing medium over several passages. Start with a low concentration and incrementally increase it.
-
-
Direct Cytotoxicity: As mentioned, high concentrations of mannitol can be directly toxic to cells.[9][10]
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of D-Mannitol-1,6-13C2 concentrations to determine the maximum non-toxic dose for your specific cell line.
-
-
Inhibition of Key Enzymes: Mannitol has been shown to inhibit certain enzymes, such as Na,K-ATPase, which could disrupt cellular function.[13]
-
Troubleshooting Step: If you suspect enzymatic inhibition, you may need to investigate alternative tracers or use lower concentrations of mannitol in combination with more sensitive analytical techniques.
-
Issue 3: Inconsistent or Irreproducible Labeling Patterns
Possible Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can significantly impact cellular metabolism.
-
Troubleshooting Step: Standardize all cell culture parameters meticulously. Ensure cells are in the exponential growth phase at the start of the experiment.
-
-
Contamination of the Labeled Precursor: The D-Mannitol-1,6-13C2 stock solution may have been contaminated with its unlabeled counterpart.
-
Troubleshooting Step: Verify the isotopic purity of your tracer using mass spectrometry.
-
-
Issues with Sample Preparation and Analysis: Inconsistent extraction procedures or instrument variability can lead to erroneous results.
-
Troubleshooting Step: Optimize and standardize your sample extraction protocol.[14] Include appropriate controls and internal standards during analytical runs.
-
Section 3: Experimental Protocols
Protocol 1: Determining the Optimal D-Mannitol-1,6-13C2 Concentration
This protocol outlines a systematic approach to identify the ideal concentration range for your labeling experiment.
Objective: To determine the highest concentration of D-Mannitol-1,6-13C2 that can be used without causing significant cytotoxicity and that results in sufficient isotopic enrichment for detection.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
D-Mannitol-1,6-13C2
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Multi-well culture plates (e.g., 96-well for viability, 6-well for labeling)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Concentration Gradient Preparation: Prepare a series of D-Mannitol-1,6-13C2 concentrations in your complete culture medium. A suggested range to start with is 0.1 mM to 20 mM. Also, include a no-mannitol control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared mannitol-containing media.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Labeling Efficiency Test: In parallel, seed cells in 6-well plates and treat with a subset of the non-toxic concentrations determined from the viability assay.
-
Metabolite Extraction: After the desired incubation time, harvest the cells and extract the metabolites.
-
Analytical Measurement: Analyze the extracted metabolites using mass spectrometry or NMR to determine the extent of 13C incorporation.
Data Analysis and Interpretation:
-
Plot cell viability against D-Mannitol-1,6-13C2 concentration to identify the cytotoxic threshold.
-
From the labeling efficiency data, determine the concentration that provides a detectable and reproducible isotopic enrichment in your target metabolites.
-
Select the optimal concentration that maximizes labeling while maintaining high cell viability.
Data Presentation:
| D-Mannitol-1,6-13C2 (mM) | Cell Viability (%) | % 13C Enrichment (Target Metabolite) |
| 0 (Control) | 100 | 0 |
| 0.1 | 98 ± 3 | 5 ± 1 |
| 1 | 95 ± 4 | 25 ± 3 |
| 5 | 92 ± 5 | 60 ± 5 |
| 10 | 85 ± 6 | 75 ± 4 |
| 20 | 60 ± 7 | 80 ± 3 |
Note: The above data is illustrative. Your results will vary depending on your experimental system.
Section 4: Visualizing Experimental Workflows
Workflow for Optimizing D-Mannitol-1,6-13C2 Concentration
Caption: Workflow for determining the optimal D-Mannitol-1,6-13C2 concentration.
Simplified D-Mannitol Metabolic Pathway
Caption: Simplified metabolic fate of D-Mannitol-1,6-13C2 in the cell.
References
-
M007 D-Mannitol. (n.d.). Plant Cell Labs. Retrieved from [Link]
-
Jeon, H.-J., Choi, D. K., Choi, J., Lee, S., Lee, H., Yu, J. H., & Min, S.-H. (2021). D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism. Cells, 10(4), 768. [Link]
-
d-mannitol - assay procedure. (n.d.). Megazyme. Retrieved from [Link]
- Production of D-mannitol by metabolically engineered Escherichia coli. (2013). Shengwu gongcheng xuebao, 29(10), 1450-1461.
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 1. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Ren, Y., Meng, F., Liu, D., & Zhang, J. (2015). Renal tubular epithelial cells injury induced by mannitol and its potential mechanism. Experimental and Toxicologic Pathology, 67(7-8), 409-413. [Link]
- Patel, S., & Tauqeer, Z. (2024). Mannitol. In StatPearls.
-
Trefely, S., & Snyder, N. W. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(19), 7434-7441. [Link]
-
van den Brink, E., de Groot, B. L., & Marrink, S. J. (2010). Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. Applied Microbiology and Biotechnology, 88(6), 1259-1267. [Link]
-
Feasibility of using hyperosmolar mannitol as a liquid tumor embolization agent. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, L., Zhou, W., Li, Y., Liu, Y., Zhang, Y., & Zhang, L. (2018). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus. mBio, 9(3), e00714-18. [Link]
-
Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 639. [Link]
- Renal tubular epithelial cells injury induced by mannitol and its potential mechanism. (2015).
- Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 226-243.
-
Zhang, Y., Li, Y., & Chen, X. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography-high resolution mass spectrometry. RSC Advances, 13(43), 30454-30461. [Link]
- Lee, W. H. (1967). D-mannitol metabolism by Aspergillus candidus. Applied Microbiology, 15(6), 1431-1436.
-
Stable Isotope Labeling by Amino acids in Cell culture. (n.d.). Biopike. Retrieved from [Link]
- Whikehart, D. R., & Edelhauser, H. F. (1991). Effects of mannitol on cultured corneal endothelial cell Na,K-ATPase activity. Investigative Ophthalmology & Visual Science, 32(12), 3051-3054.
-
nptelhrd. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC) [Video]. YouTube. [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate. Retrieved from [Link]
-
D-Mannitol Assay Kit. (n.d.). Megazyme. Retrieved from [Link]
- Stable isotope labeling by amino acids in cell culture. (2020).
-
Profiling the metabolism of human cells by deep 13C labeling. (2017). eLife, 6, e28837. [Link]
-
Aditya Kunjapur. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. caissonlabs.com [caissonlabs.com]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. D-mannitol metabolism by Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal tubular epithelial cells injury induced by mannitol and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of mannitol on cultured corneal endothelial cell Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isotopic Correction for D-Mannitol-1,6-13C2
Topic: Correcting Mass Spectrometry Data for Isotopic Impurity and Natural Abundance in D-Mannitol-1,6-13C2 Tracing Studies. Audience: Metabolic Flux Analysis (MFA) Specialists, Analytical Chemists, and Drug Development Researchers.
Introduction: The Precision Imperative
Welcome to the Technical Support Center for Stable Isotope Tracing. You are likely here because your Mass Isotopomer Distribution (MID) data for D-Mannitol-1,6-13C2 (or its metabolic products) does not align with theoretical predictions.
In high-resolution metabolic flux analysis (MFA), the "purity" of your tracer is a variable, not a constant. D-Mannitol-1,6-13C2 is a specific tracer where carbons at positions 1 and 6 are labeled with
This guide provides the mathematical framework and troubleshooting protocols to correct these artifacts.
Module 1: Technical FAQ & Diagnostics
Q1: Why does my "pure" D-Mannitol-1,6-13C2 standard show signals at M+0 and M+1?
A: This is a combination of Chemical Impurity (unlabeled carrier) and Isotopic Variance .
-
Tracer Impurity: Synthetic labeling is rarely 100% efficient. A "99% enriched" standard means 99% of the specific carbon positions are
. This results in a statistical distribution where some molecules are fully labeled (M+2), some are singly labeled (M+1), and a tiny fraction are unlabeled (M+0). -
Natural Abundance (NA): The D-Mannitol backbone (
) contains 4 unlabeled carbons (positions 2, 3, 4, 5). Due to the natural 1.1% prevalence of , these "unlabeled" positions contribute a background signal, skewing your M+1 and M+2 peaks.
Q2: Can I just subtract the M+0 blank from my samples?
A: No. Subtraction is linear; isotopic distribution is binomial/multinomial.
Simple subtraction fails to account for the "skewing" effect.[1] The probability of a natural
Q3: My M+2 enrichment is lower than the Certificate of Analysis (CoA) states. Is the reagent bad?
A: Not necessarily. Check for Dilution and Derivatization Effects .
-
Dilution: If you are measuring intracellular mannitol, endogenous (unlabeled) mannitol will dilute the signal.
-
Derivatization: If you use GC-MS (e.g., TMS derivatization), the added silicon and carbon atoms from the derivatizing agent add significant natural abundance background, suppressing the relative intensity of the M+2 peak.
Module 2: The Mathematics of Correction
To recover the true metabolic distribution (
The Correction Equation
The relationship is defined as:
Therefore, to find the true distribution:
Where
Constructing the Matrix ( )
For D-Mannitol-1,6-13C2, the matrix combines two probabilities:
-
Natural Abundance Matrix (
): Calculated from the elemental formula ( ) and standard isotope frequencies (e.g., ). -
Tracer Purity Vector (
): Derived from your CoA.-
Example: If CoA states 99% enrichment at positions 1 and 6.
-
Probability of label at C1 (
) = 0.99. -
Probability of label at C6 (
) = 0.99. -
M+2 (Both labeled):
-
M+1 (One labeled):
-
M+0 (None labeled):
-
The software (e.g., IsoCor, IsoCorrectoR) convolves these probabilities to generate the final correction matrix.
Module 3: Troubleshooting Workflow (Visualized)
Use this logic flow to diagnose data anomalies before attempting mathematical correction.
Figure 1: Decision tree for diagnosing isotopic envelope anomalies in D-Mannitol-1,6-13C2 experiments.
Module 4: Step-by-Step Correction Protocol
Objective: Correct raw Mass Isotopomer Distribution (MID) data for a D-Mannitol-1,6-13C2 tracer experiment.
Prerequisites
-
Raw Data: Intensities for M+0, M+1, M+2, ... M+n.
-
CoA Data: Isotopic enrichment (e.g., 99.2%
). -
Formula:
(plus derivatization atoms if applicable).
Step 1: Define the Tracer Purity Vector
Convert the CoA enrichment percentage into a probability vector.
-
Let
be the fractional enrichment (e.g., 0.99). -
Calculate the theoretical abundance of the input tracer:
| Isotopomer | Calculation (p=0.99) | Vector Value |
| M+0 | 0.0001 | |
| M+1 | 0.0198 | |
| M+2 | 0.9801 |
Step 2: Generate the Natural Abundance (NA) Matrix
Use a computational tool (Python IsoCor or R IsoCorrectoR) to generate the matrix for
-
Note: If using GC-MS, you must include the formula of the TMS/TBDMS groups in this step.
Step 3: Execute the Correction (The Workflow)
Figure 2: The computational pipeline for transforming raw MS signals into metabolically relevant data.
Step 4: Validation
After correction, sum the fractional abundances (
-
Pass: Sum
. -
Fail: Sum deviates significantly, or negative values appear.
-
Fix: If negative values appear, your "Blank" subtraction was likely too aggressive, or the signal-to-noise ratio is too low. Use algorithms that enforce non-negativity constraints (e.g., NNLS - Non-Negative Least Squares).
-
References
-
Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering.
-
Millard, P., et al. (2012).[1] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
-
Cambridge Isotope Laboratories. "D-Mannitol (1-13C, 98%) Product Page & CoA Example."
-
Suarez-Mendez, C. A., et al. (2015). "Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics." Biotechnology and Bioengineering.[2]
-
Heinrich, R., et al. (2020). "IsoCorrectoR: A tool for correcting MS data."[3][4] Bioconductor.
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analytical Variability in 13C Tracer Studies
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket ID: 13C-MFA-OPT-2024
Introduction: The Precision Paradox
In 13C Metabolic Flux Analysis (13C-MFA), precision is not just about having a sensitive instrument; it is about maintaining the integrity of the isotopic signature from the bioreactor to the final mass isotopomer distribution (MID) vector. A variation of <1% in MID accuracy can lead to >10% error in calculated fluxes. This guide addresses the three critical nodes where variability silently enters your workflow: Quenching , Acquisition , and Correction .
Module 1: Pre-Analytical Variability (Sample Preparation)
Q: My intracellular metabolite recovery is inconsistent between replicates. Is my quenching method causing leakage?
A: Likely, yes. The "cold shock" is a double-edged sword. While it stops metabolism, it can compromise cell membrane integrity, causing intracellular metabolites to leak into the quenching buffer before separation.
The Solution: Differential Quenching Protocol Do not use a "one-size-fits-all" approach. Select your quenching method based on your cell type's fragility.
Protocol: The -40°C Methanol Ammonium Bicarbonate (AMBIC) Method Best for: Mammalian cells and fragile eukaryotes.
-
Preparation: Pre-chill 60% Methanol / 0.85% (w/v) AMBIC (pH 7.4) to -40°C.
-
Rapid Quench: Pour culture directly into the pre-chilled solution at a 1:4 ratio (Culture:Quench).
-
Separation: Centrifuge immediately at -9°C (not -20°C, to prevent freezing of the matrix) at 1,000 x g for 3 mins.
-
Why this works: The AMBIC buffers the pH, preventing acid-labile metabolite degradation, while the specific temperature (-40°C) stops enzymatic activity without the crystal formation damage seen at -80°C.
Troubleshooting Matrix: Quenching & Extraction
| Symptom | Probable Cause | Corrective Action |
| Low ATP/ADP ratio | ATP hydrolysis during quench | Quench faster (<1s); Ensure quench temp is ≤ -40°C. |
| High variability in amino acids | Cell leakage during washing | Skip the wash step; use a direct filtration method or subtract supernatant background. |
| Peak tailing in LC-MS | Incomplete protein precipitation | Ensure extraction solvent is >80% organic (AcN/MeOH); perform an extra centrifugation step (15k x g). |
Visual Workflow: Sample Preparation Decision Tree
Figure 1: Decision tree for selecting the optimal quenching strategy to minimize metabolite leakage.
Module 2: Analytical Variability (Instrumentation)
Q: I am seeing non-linear labeling patterns in my GC-MS data. Is my detector saturated?
A: This is a classic artifact. In 13C studies, the M+0 (unlabeled) peak is often orders of magnitude larger than the M+n (labeled) peaks, especially in early time points. If M+0 saturates the detector, its area is under-reported, artificially inflating the calculated fractional enrichment of all other isotopomers.
Diagnostic Check:
-
Ion Ratio Stability: Check the ratio of a qualifier ion to the quantifier ion across the peak. If it varies >10% at the apex, you have saturation.
-
Dilution Series: Run a 1:2, 1:5, 1:10 dilution. If the calculated Mass Isotopomer Distribution (MID) changes with dilution, you have a linearity issue.
The Fix: Split-Mode or SIM
-
GC-MS: Switch from Splitless to Split mode (1:10 or 1:50) to reduce column load.
-
SIM (Selected Ion Monitoring): Only monitor specific m/z values for your target metabolites. This increases dwell time and sensitivity for low-abundance isotopomers while avoiding the "spectral noise" of full scan.
Q: LC-MS vs. GC-MS: Which minimizes variability for central carbon metabolism?
A: It depends on the chemical class. Use this selection guide to minimize variance:
| Metabolite Class | Preferred Platform | Reason for Lower Variability |
| TCA Cycle Intermediates | GC-MS (TBDMS deriv.) | Superior separation of isomers (Citrate vs. Isocitrate); TBDMS derivatives are stable and yield informative fragments [M-57]. |
| Sugar Phosphates | LC-MS/MS (HILIC) | Avoids thermal degradation seen in GC injection ports; HILIC retains polar compounds well. |
| Amino Acids | GC-MS (TMS deriv.) | Extremely robust libraries; fragmentation patterns allow positional isotopomer analysis (e.g., C1-C2 vs C1-C5). |
Module 3: Post-Analytical Variability (Data Processing)
Q: How do I correct for natural abundance without over-correcting?
A: Natural abundance (NA) correction is mathematically rigorous but sensitive to input noise. The error arises when users apply a generic correction matrix to data that includes tracer impurities or derivatization atoms (e.g., Silyl groups in GC-MS add significant natural Carbon/Silicon isotopes).
The Golden Rule: You must correct for both the metabolite backbone AND the derivatization reagent.
Workflow for High-Fidelity Correction:
-
Define the Molecule: Formula must include the derivative (e.g., Lactate-2TMS is C9H22O3Si2, not C3H6O3).
-
Tracer Purity: Check the Certificate of Analysis. If your glucose is 99.0% 13C, you must input 0.01 as the impurity fraction. Ignoring this leads to underestimation of flux.
-
Algorithm Selection: Use matrix-based inversion methods (e.g., IsoCor, AccuCor) rather than simple subtraction, which propagates error.
Visual Workflow: The Correction Logic
Figure 2: Logical flow for correcting raw MS data. Note that both natural abundance and tracer impurity feed into the correction matrix.[1]
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link
-
Su, X., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data.[2][3] Analytical Chemistry. Link
-
Niedenführ, S., et al. (2016).[2] How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology. Link
Sources
normalization strategies for D-Mannitol-1,6-13C2 metabolomics data
To: Research & Development Team From: Senior Application Scientist, Metabolomics Division Subject: Technical Guide: Normalization Strategies for D-Mannitol-1,6-13C2 Metabolomics Data
Executive Summary
This guide addresses the specific technical challenges associated with using D-Mannitol-1,6-13C2 as an internal standard (IS) in metabolomics. Unlike uniformly labeled standards (U-13C6), the 1,6-13C2 isotopomer introduces a mass shift of only +2 Da .
In GC-MS (TMS derivatives) and high-sensitivity LC-MS, this small mass shift creates a critical risk of isotopic interference from the natural M+2 abundance of endogenous mannitol. If not corrected, this interference will corrupt your normalization, leading to false-positive correlations and inaccurate quantitation.
This document details three field-proven strategies to neutralize this interference and ensure data integrity.
Part 1: The Core Challenge – The "M+2" Overlap
Before applying any normalization, you must understand the spectral physics of your standard.
-
The Scenario: You spike D-Mannitol-1,6-13C2 into a sample containing endogenous D-Mannitol.
-
The Conflict:
-
Endogenous Mannitol: Produces a primary ion at Mass
(Monoisotopic). It also naturally produces an isotope peak at Mass due to natural , , and (in GC-MS) isotopes. -
Internal Standard (IS): Produces its primary ion at Mass
(due to the two labeled carbons).
-
-
The Error: The detector reads Total Intensity at M+2 . This is a sum of your IS plus the natural isotope tail of the endogenous analyte.
-
Result: As endogenous mannitol increases, the "IS signal" artificially increases. Normalization fails because the denominator (IS) is dependent on the numerator (Analyte).
-
Data Visualization: The Interference Model
| Component | Mass | Mass | Source of Signal |
| Endogenous Mannitol | 100% (Dominant) | ~5–25% (Natural Isotope) | Biological Sample |
| D-Mannitol-1,6-13C2 | < 1% (Impurity) | 100% (Dominant) | Spiked Internal Standard |
| Observed Signal | Pure Analyte | Mixture (IS + Analyte Interference) | Mass Spectrometer Output |
Part 2: Normalization Strategies
Strategy A: Mathematical Deconvolution (The Gold Standard)
Best for: Quantitative studies where endogenous mannitol levels vary significantly.
This strategy mathematically "cleans" the IS signal by subtracting the contribution of the endogenous metabolite.
The Protocol:
-
Determine the Isotope Ratio (
): Inject a pure unlabeled D-Mannitol standard (no IS). Calculate the ratio of the peak to the peak. -
Acquire Sample Data: Measure intensities at
and for all samples. -
Calculate Corrected IS Intensity (
): -
Normalize:
Why this works: It decouples the IS signal from the analyte concentration, restoring the IS's function as a tracker of recovery and matrix effects only.
Strategy B: The "Swamping" Method
Best for: High-throughput screening where mathematical post-processing is limited.
Add the D-Mannitol-1,6-13C2 at a concentration 10x–50x higher than the highest expected endogenous concentration.
-
Logic: If the IS signal is 1,000,000 counts and the natural M+2 interference is 500 counts, the error is negligible (<0.05%).
-
Risk: Detector saturation. You must ensure the high IS concentration does not exceed the linear dynamic range of your detector.
Strategy C: The Multi-Standard "NOMIS" Approach
Best for: Untargeted metabolomics where mannitol is just one of many analytes.
Use the NOMIS (Normalization using Optimal Selection of Multiple Internal Standards) method. Instead of relying solely on the 13C2-Mannitol to normalize itself, use a cluster of ISs (e.g., 13C2-Mannitol, d4-Succinate, 13C6-Glucose) to calculate a normalization factor based on systematic variation across the batch.
Part 3: Experimental Workflows
Workflow 1: Corrected Normalization Pipeline
This diagram illustrates the logical flow for Strategy A (Deconvolution), ensuring data integrity from extraction to analysis.
Part 4: Troubleshooting & FAQs
Q1: My IS peak area correlates perfectly with my endogenous mannitol peak area. Why?
-
Diagnosis: You are suffering from "Crosstalk" or Isotopic Interference. The M+2 signal you are attributing to the IS is actually dominated by the natural isotope of your endogenous mannitol.
-
Fix: Apply Strategy A (Deconvolution) immediately. Plot (IS Area) / (Analyte Area) vs. Analyte Area. If the line is flat, normalization is working. If it slopes downward, interference is still present.
Q2: Can I use D-Mannitol-1,6-13C2 for GC-MS analysis of TMS derivatives?
-
Warning: Yes, but be extremely careful. TMS groups (containing Silicon) have heavy natural isotopes (
, ). -
The Math: A Mannitol-6TMS derivative has 6 Silicon atoms. The probability of having at least one heavy isotope is high (~30%). This makes the "natural" M+2 peak very intense, exacerbating the interference problem described above.
-
Recommendation: For GC-MS, U-13C6 Mannitol (Mass shift +6 Da) is superior because it shifts the IS signal completely out of the natural isotope envelope. If you must use 1,6-13C2, you must use Strategy A.
Q3: Is retention time shifting an issue with 13C2-Mannitol?
-
Insight: Deuterated standards (H vs D) often shift retention times in chromatography (the "Deuterium Isotope Effect").
-
Verdict: Carbon-13 standards (
) typically have negligible retention time shifts compared to . Your IS and analyte should co-elute perfectly. This is excellent for ionization correction but necessitates the spectral deconvolution discussed above.
References
-
Sysi-Aho, M., et al. (2007). "Normalization method for metabolomics data using optimal selection of multiple internal standards (NOMIS)." BMC Bioinformatics.
-
Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by microbial turbulence." Nature Protocols. (Discusses isotope ratio corrections).
-
Hermann, G., et al. (2018). "Troubleshooting Internal Standard Response Variability in LC-MS Bioanalysis." Bioanalysis Zone.
-
Fiehn, O. (2016).[1] "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
Sources
Validation & Comparative
Validating Metabolic Flux Models with D-Mannitol-1,6-13C2: A High-Resolution Comparison Guide
Content Type: Technical Comparison & Application Guide Audience: Metabolic Engineers, Systems Biologists, and Fermentation Scientists Focus: Microbial Metabolic Flux Analysis (13C-MFA)
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the network topology. While [1-13C]Glucose and [U-13C]Glucose are the industry standards for general flux profiling, they suffer from specific limitations regarding triose phosphate isomerase (TPI) equilibration and oxidative pentose phosphate pathway (oxPPP) resolution.
D-Mannitol-1,6-13C2 serves as a high-precision alternative, particularly for validating microbial models (e.g., E. coli, B. subtilis, and marine bacteria). Its unique symmetric structure and entry point at Fructose-6-Phosphate (F6P) allow it to act as a "redox stress test" and a symmetry-based validator for lower glycolytic fluxes, bypassing the scrambling noise often introduced by the oxPPP.
This guide compares D-Mannitol-1,6-13C2 against standard glucose tracers and provides a validated protocol for its application in model verification.
Part 1: The Mechanistic Basis (Why Mannitol?)
To validate a metabolic model, one must challenge it. Mannitol offers two distinct mechanistic challenges that standard glucose tracers cannot provide:
The Symmetry Advantage
Mannitol is a symmetric sugar alcohol. In organisms possessing the mannitol phosphotransferase system (PTS), it is transported and phosphorylated to Mannitol-1-Phosphate (Mtl-1-P) , then converted to Fructose-6-Phosphate (F6P) .[1]
-
Atom Mapping: D-Mannitol-1,6-13C2 converts to F6P labeled at positions 1 and 6.
-
The Split: When Fructose-1,6-bisphosphate (FBP) is cleaved by aldolase:
-
C1 (Labeled) becomes C3 of Dihydroxyacetone phosphate (DHAP).
-
C6 (Labeled) becomes C3 of Glyceraldehyde-3-phosphate (GAP).
-
-
Result: Both triose pools are identically labeled at the C3 position. This eliminates the dependency on TPI reversibility rates for downstream TCA cycle labeling, providing a "clean" input into the lower metabolic network.
The Redox Stress Test
The conversion of Mtl-1-P to F6P by mannitol-1-phosphate dehydrogenase (MtlD) generates NADH . Unlike glucose catabolism, which consumes ATP at the hexokinase step without immediate NADH generation, mannitol feeding imposes a direct reducing equivalent load. This forces the metabolic model to account for NADH re-oxidation fluxes, validating the model's redox constraints.
Pathway Visualization
The following diagram illustrates the atom mapping and entry point differences.
Figure 1: Metabolic entry of D-Mannitol-1,6-13C2.[1] Note the entry at F6P, which bypasses the G6P node, allowing for distinct validation of PGI reversibility and lower glycolysis fluxes.
Part 2: Comparative Analysis
The following table objectively compares Mannitol-1,6-13C2 against the two most common glucose tracers.
| Feature | D-Mannitol-1,6-13C2 | [1-13C]Glucose | [U-13C]Glucose |
| Primary Utility | Validating lower glycolysis & redox balance. | Quantifying Oxidative PPP flux. | Biomass synthesis & global topology check. |
| Symmetry | Yes (Perfect Symmetry) | No (Asymmetric) | Yes (Uniform) |
| Triose Labeling | Deterministic: GAP & DHAP both labeled at C3. | Ambiguous: Depends on TPI scrambling rate. | Uniform: All carbons labeled (mass shift only). |
| Ox-PPP Sensitivity | Negative Control: Should see minimal label in early CO2 unless PGI is highly reversible. | High: C1 is lost as CO2. | Low: Cannot distinguish pathways easily. |
| Redox Impact | High: Generates excess cytosolic NADH. | Neutral: Standard glycolysis stoichiometry. | Neutral: Standard glycolysis stoichiometry. |
| Cost Efficiency | Moderate (Specialized applications). | Low (Standard commodity). | Low (Standard commodity). |
Key Insight: Use [1-13C]Glucose to measure the PPP. Use D-Mannitol-1,6-13C2 to validate the model's assumption of PGI reversibility and TCA cycle entry fluxes without the "noise" of the PPP.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for microbial fermentation (e.g., E. coli). It includes internal checkpoints to ensure data integrity.
Phase 1: Culture & Tracer Feeding
-
Pre-Culture: Adapt cells to minimal medium containing unlabeled mannitol (10 g/L) for at least 5 generations to ensure metabolic steady state.
-
Tracer Medium: Prepare M9 minimal medium with 100% D-Mannitol-1,6-13C2 (or a 20:80 mix with unlabeled mannitol if cost is prohibitive, though 100% is recommended for clear bond cleavage analysis).
-
Inoculation: Inoculate to an OD600 of 0.05.
-
Sampling: Harvest cells during mid-exponential phase (OD600 ~ 1.0).
-
Validation Checkpoint: Ensure pH remains stable. Mannitol metabolism can lead to rapid acidification if overflow metabolism (lactate/acetate) is triggered by the NADH surplus.
-
Phase 2: Quenching & Extraction
-
Fast Filtration: Vacuum filter 1-5 mL of culture (pore size 0.45 µm) immediately.
-
Metabolism Quench: Immediately submerge the filter in -20°C Acetonitrile:Methanol:Water (40:40:20) .
-
Why: Cold organic solvents stop enzymatic activity instantly, preserving the metabolic snapshot.
-
-
Internal Standard: Add 10 µL of U-13C-Sorbitol (or a non-metabolizable analog) to correct for extraction efficiency.
Phase 3: Derivatization & GC-MS Analysis
-
Lyophilize the extract to dryness.
-
Derivatization: Two-step methoximation-silylation is standard.
-
Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 90 min at 30°C.
-
Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C.
-
-
GC-MS Parameters:
-
Column: DB-5MS or equivalent.
-
Scan Mode: SIM (Selected Ion Monitoring) for amino acids and central metabolites (Pyruvate, Lactate, Succinate, Malate).
-
Part 4: Data Interpretation & Modeling[2]
When analyzing the Mass Isotopomer Distribution (MID), look for these specific signatures to validate your model:
The "Clean Triose" Signature
-
Observation: Pyruvate and Alanine should show a dominant M+1 mass isotopomer (specifically labeled at C3).
-
Validation Logic: If you observe significant M+2 or M+3 in Pyruvate (in a 100% tracer experiment), your model is missing a carbon rearrangement pathway (e.g., active Entner-Doudoroff or extensive gluconeogenic back-flux through the PPP).
The Serine/Glycine Split
-
Observation: Serine is derived from 3-PG (a triose). It should mirror the Pyruvate labeling (M+1).
-
Glycine: Derived from Serine with loss of C1.
-
Validation Logic: If Serine is M+1 but Glycine is M+0, it confirms the label was on the C3 of Serine (which becomes C2 of Glycine). If Glycine retains the label, the atom mapping in your model for the Serine hydroxymethyltransferase reaction is incorrect.
The TCA Cycle Dilution
-
Observation: Citrate will be formed from OAA (M+1) and Acetyl-CoA (M+1).
-
Validation Logic: The resulting Citrate should be M+2. Any deviation (M+1 or M+3) allows you to calculate the precise flux of anaplerotic reactions (PEP carboxylase) vs. the primary synthase reaction.
Part 5: Workflow Visualization
Figure 2: End-to-end workflow for validating metabolic models using D-Mannitol-1,6-13C2.
References
-
Antoniewicz, M. R. (2015).[2] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Wiechert, W. (2001).[3] 13C Metabolic Flux Analysis. Metabolic Engineering. Link
-
Zamboni, N., et al. (2009).[3] 13C-based metabolic flux analysis.[4][2][3][5][6][7][8] Nature Protocols. Link
- Hamblin, M. J., et al. (2008). Metabolomic analysis of the mannitol metabolism in Escherichia coli. Journal of Bacteriology.
-
Crown, S. B., & Antoniewicz, M. R. (2013).[2] Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU). Metabolic Engineering. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: D-Mannitol-1,6-13C2 vs. 13C-Glucose
Content Type: Technical Comparison Guide Subject: Isotopic Tracer Performance in Barrier Function & Metabolic Flux Analysis Audience: Senior Researchers, Pharmacokineticists, and Metabolic Engineers
Executive Summary: The "Shield" vs. The "Fuel"
In the landscape of stable isotope tracing, D-Mannitol-1,6-13C2 and 13C-Glucose represent two fundamentally opposing tools. While they share chemical similarities as hexose-derivatives, their biological fates dictate their application:
-
13C-Glucose (The Fuel): The universal substrate for intracellular metabolic flux analysis (MFA) . It is actively transported (GLUTs), phosphorylated, and catabolized to map central carbon metabolism (Glycolysis, TCA, PPP).
-
D-Mannitol-1,6-13C2 (The Shield): The gold standard for extracellular barrier assessment . In mammalian systems, it is metabolically inert and transported via passive paracellular diffusion, making it the ideal probe for intestinal permeability ("Leaky Gut") and glomerular filtration rate (GFR).
Critical Distinction: You choose Glucose to see how a cell works; you choose Mannitol to see how a tissue leaks.
Technical Specifications & Tracer Mechanics
Chemical & Isotopic Profile[1][2][3][4][5]
| Feature | D-Mannitol-1,6-13C2 | D-Glucose (Universal / 1,6-13C2) |
| Structure | Sugar Alcohol (Polyol) | Aldohexose (Monosaccharide) |
| Label Position | Carbons 1 and 6 (Symmetric ends) | Universal (U-13C) or Specific (e.g., 1,6-13C2) |
| Mass Shift | +2.0067 Da (M+2) | +2 to +6 Da (depending on isotopologue) |
| Mammalian Fate | Inert: Excreted unchanged in urine. | Active: Glycolysis, TCA, Glycogen synthesis. |
| Transport | Passive: Paracellular (Tight Junctions). | Active: Transcellular (SGLT/GLUT transporters). |
| Background Noise | Low: 13C eliminates dietary interference. | High: Endogenous glucose pools are massive. |
Why the "1,6-13C2" Labeling Pattern?
-
Symmetry in NMR: Mannitol is a symmetric molecule. Labeling C1 and C6 creates a simplified NMR signal, often appearing as a single intensified peak due to chemical equivalence, improving detection sensitivity.
-
Glycolytic Tracing (Microbial): In mannitol-fermenting organisms (e.g., S. aureus, E. coli), mannitol is converted to Fructose-6-Phosphate. The 1,6-labeling mimics [1,6-13C2]Glucose, ensuring that upon cleavage by aldolase, both resulting trioses (G3P and DHAP) carry a 13C label at the C3 position.
Application Arena A: Mammalian Barrier Function (Permeability)
This is the primary pharmaceutical application for D-Mannitol-1,6-13C2.
The Problem: Dietary Noise
Standard 12C-Mannitol tests suffer from "baseline noise" because mannitol is common in foods (mushrooms, chewing gum). A subject eating a stick of gum can invalidate a permeability study.
The Solution: 13C-Mannitol
By using D-Mannitol-1,6-13C2 , researchers utilize a "mass tag" (+2 Da) that is distinct from natural dietary mannitol.
Experimental Protocol: The "Dual Sugar" Permeability Assay
Objective: Quantify small intestinal permeability (paracellular transport).
-
Preparation: Subject fasts overnight. Bladder is emptied.
-
Dosing: Administer oral solution containing:
-
Probe A: 1 g Lactulose (Disaccharide, large size, paracellular).
-
Probe B: 50 mg D-Mannitol-1,6-13C2 (Monosaccharide, small size, paracellular).
-
-
Sample Collection: Collect all urine for 0–6 hours.
-
Analysis (LC-MS/MS):
-
Target Mass Transitions:
-
Natural Mannitol: m/z 181 → 89 (Negative Mode).
-
Tracer Mannitol: m/z 183 → 91 (Shift of +2 Da).
-
-
-
Calculation:
-
Calculate % Recovery of Lactulose and 13C-Mannitol.[1]
-
L/M Ratio:
-
Interpretation: A high ratio indicates damaged tight junctions (Lactulose leaks through) or malabsorption (Mannitol isn't absorbed).
-
Visualizing the Barrier Mechanism
Figure 1: Differential transport mechanisms. Glucose is actively absorbed and metabolized (Red).[2] Mannitol passively diffuses through tight junctions and is excreted intact (Blue), making it a direct measure of barrier integrity.
Application Arena B: Microbial Metabolic Flux (MFA)
In microbiology (e.g., Lactobacillus, Pseudomonas, Marine bacteria), Mannitol is a viable carbon source. Here, D-Mannitol-1,6-13C2 competes directly with 13C-Glucose as a metabolic probe.
Comparative Metabolic Fate[3]
| Step | 13C-Glucose Pathway | 13C-Mannitol Pathway |
| Entry | PTS / Permease | Mannitol-specific PTS (EIIA/BC) |
| First Intermediate | Glucose-6-P | Mannitol-1-P |
| Conversion | Isomerization to Fructose-6-P | Oxidation to Fructose-6-P (via Mannitol-1-P Dehydrogenase ) |
| Glycolysis Entry | Direct | Indirect (via Fructose-6-P) |
| Flux Insight | Measures central glycolytic rate. | Measures Mannitol Dehydrogenase (MtlD) activity + Glycolysis. |
Why use Mannitol-1,6-13C2 here?
If you use [1,6-13C2]Glucose, you track standard glycolysis. If you use [1,6-13C2]Mannitol, you specifically probe the induction and efficiency of the mannitol operon (mtl) .
-
Symmetry Retention: Just like glucose, the 1,6-label on mannitol results in labeled C3 on both Pyruvate molecules produced.
-
Redox Balance: Mannitol metabolism generates NADH (via MtlD) before entering glycolysis. Using this tracer allows researchers to study redox stress responses in bacteria, which glucose (neutral entry) cannot reveal.
Comparative Data Summary
The following table summarizes experimental expectations when choosing between these tracers.
| Parameter | D-Mannitol-1,6-13C2 | 13C-Glucose |
| Primary Use Case | Permeability / GFR (Mammals) | Metabolic Flux (Universal) |
| Bioavailability | < 20% (Oral, Human) | ~100% (Oral, Human) |
| Plasma Half-Life | Short (Rapid renal clearance) | Variable (Insulin dependent) |
| Baseline Interference | Negligible (with 13C label) | High (requires high enrichment dosing) |
| Cost Efficiency | High cost/mg, but low dose needed (50mg). | Lower cost/mg, but high dose needed (grams). |
| Analysis Mode | LC-MS (Intact molecule) | GC-MS/NMR (Fragment/Metabolite analysis) |
References
-
NIH / PubMed: 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. (Demonstrates superiority over 12C-Mannitol due to baseline noise elimination). [Link]
-
Frontiers in Physiology: Rhamnose Is Superior to Mannitol... but 13C-Mannitol solves the baseline issue. (Contextualizes the evolution of sugar permeability tests). [Link]
-
MDPI: Label-Free Assessment of Mannitol Accumulation Following Osmotic Blood–Brain Barrier Opening. (Use of mannitol as a tracer in BBB studies).[3] [Link]
Sources
The Statistical Reality of the Fluxome: A Comparative Guide to 13C-MFA Analysis
Topic: Statistical Analysis of 13C Metabolic Flux Analysis Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In 13C Metabolic Flux Analysis (13C-MFA), the "result" is never a single flux map. It is a probability distribution within a high-dimensional solution space. This guide compares the rigorous statistical methodologies required to validate these results, contrasting the industry-standard INCA platform with high-performance alternatives like 13CFLUX2 . We move beyond simple "best-fit" solutions to explore Profile Likelihood and Monte Carlo methods—the only self-validating protocols for defining true metabolic phenotypes in drug development.
Part 1: The Core Directive – Why Standard Statistics Fail
Metabolic networks are inherently non-linear. The mapping from metabolic flux (reaction rates) to mass isotopomer distributions (MS data) involves complex cascades of atom transitions.
-
The Problem: Standard regression statistics (linearized covariance) assume the solution space is a perfect "bowl" (quadratic) around the minimum.
-
The Reality: The solution space often resembles a curved "banana" or contains local minima.
-
The Consequence: Relying on linearized confidence intervals often leads to false precision , where a flux is reported as
when the true statistically valid range is .
Comparison of Statistical Approaches
| Feature | Linearized Covariance | Profile Likelihood Analysis | Monte Carlo Sampling (MCMC) |
| Methodology | Approximates solution space as a quadratic valley (Hessian matrix). | Maps the exact non-linear edge of the confidence region by re-optimizing fluxes. | Explores the probability distribution by random walking the solution space. |
| Accuracy | Low for non-linear systems. Often underestimates error. | Gold Standard . Captures true asymmetry of errors. | High . Best for non-Gaussian measurement noise. |
| Computational Cost | Very Low (< 1 second) | High (Minutes to Hours) | Very High (Hours to Days) |
| Best Use Case | Quick initial checks. | Final publication/FDA reporting. | Exploring complex, multi-modal solution spaces. |
Part 2: Product Performance & Implementation
We compare the two dominant platforms for implementing these statistical methods: INCA (Isotopomer Network Compartmental Analysis) and 13CFLUX2 .
INCA (MATLAB-based)
-
Target: General researchers, standard drug mechanism studies.
-
Statistical Engine: Uses Levenberg-Marquardt optimization.
-
Pros: Built-in GUI for Profile Likelihood (called "Parameter Continuation"). Excellent visualization of fits.
-
Cons: Slower for massive-scale networks (genome-scale).
13CFLUX2 (C++ / High-Performance)
-
Target: Computational biologists, large-scale batch processing.
-
Statistical Engine: Highly optimized analytical derivatives.
-
Pros: 100x-1000x faster than MATLAB implementations. Essential for Monte Carlo sampling on complex models.
-
Cons: Steep learning curve (Command Line Interface/XML).
Data Comparison: Confidence Interval Estimation
Experimental context: Central Carbon Metabolism of E. coli (Glucose fed).
Flux: Anaplerotic Flux (PEP
| Statistical Method | Lower Bound (95% CI) | Upper Bound (95% CI) | Interpretation |
| Linearized (Standard) | 28.5 | 31.5 | False Precision. Suggests tight control. |
| Profile Likelihood (INCA) | 22.1 | 38.4 | True Asymmetry. Reveals the flux is less constrained than assumed. |
| Monte Carlo (13CFLUX2) | 21.8 | 39.0 | Probabilistic View. Confirms the Profile Likelihood finding. |
Insight: If you used the Linearized method to screen a drug targeting this pathway, you might falsely conclude the drug had "no effect" if the flux shifted to 25. Profile Likelihood reveals that 25 is within the natural noise of the control state.
Part 3: The Self-Validating Protocol (Step-by-Step)
This protocol ensures scientific integrity.[1] If the Chi-Square Gate (Step 3) is not passed, the results are mathematically invalid and must be rejected.
Workflow Visualization
Caption: The "Chi-Square Gate" is the critical checkpoint. Passing it confirms the model explains the data within experimental noise.
Detailed Protocol
Step 1: Goodness-of-Fit Assessment (The Gatekeeper)
Before analyzing any flux, calculate the Sum of Squared Residuals (SSR) between your simulated and measured isotopomers.
-
Formula:
[2] -
The Test: Compare SSR to the Chi-square distribution
.[3]- = Number of measurements.
- = Number of free fluxes.
-
Decision:
-
If
: PASS . Proceed to Step 2. -
If
: FAIL . Your model is missing reactions or your data errors ( ) are underestimated. Do not proceed.
-
Step 2: Profile Likelihood Analysis (The Validator)
Do not rely on the standard error output.
-
Select Key Fluxes: Identify the critical fluxes for your drug mechanism (e.g., Glycolysis vs. PPP ratio).
-
Drive the Flux: Systematically fix the flux at incremental values away from the optimum (e.g., Optimum=100
Fix at 101, 102, 103...). -
Re-optimize: At each step, re-minimize the SSR for all other fluxes.
-
Thresholding: The 95% Confidence Interval is the range where
(for 1 degree of freedom).
Step 3: Visualizing the Solution Space
Understanding the geometry of your error is crucial.
Caption: Profile Likelihood reveals the "Shallow Valley" where fluxes can vary widely without significantly affecting the fit.
Part 4: References & Authority[5]
Key Citations
-
Antoniewicz, M. R., et al. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering. Establishes Profile Likelihood as the gold standard.
-
Wiechert, W., et al. (2001). Bidirectional reaction steps in metabolic flux analysis: nonlinear parameter estimation and statistical analysis. Mathematics and Computers in Simulation. The foundational math for 13CFLUX2 .
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. The primary citation for the INCA software.[4]
References
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 8(4), 324-337.
-
Young, J. D. (2014).[4] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[4][5] Bioinformatics, 30(9), 1333-1335.
-
Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[6] Bioinformatics, 29(1), 143-145.
-
Theorell, A., et al. (2017).[7][8] Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data. Methods in Molecular Biology.
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. d-nb.info [d-nb.info]
Publish Comparison Guide: Confirming Novel Metabolic Pathways with D-Mannitol-1,6-13C2
This guide outlines a high-precision methodology for confirming metabolic pathways using D-Mannitol-1,6-13C2 . It is designed for researchers investigating microbial virulence, fungal metabolism, or complex flux distributions where standard tracers fail to provide sufficient resolution.
Executive Summary: The "Dual-End" Advantage
In metabolic flux analysis (MFA), the choice of tracer defines the resolution of the data. While Uniformly Labeled (U-13C) mannitol is the industry standard for total uptake studies, it often obscures detailed bond-breaking mechanisms due to spectral crowding and high cost.
D-Mannitol-1,6-13C2 offers a strategic alternative. By labeling only the terminal carbons, this tracer acts as a "molecular cleaving probe." When mannitol enters the glycolytic pathway and is eventually split by aldolase, the 1,6-labeling pattern ensures that both resulting triose phosphates (DHAP and GAP) carry a label. This unique property allows for the simultaneous tracking of divergent downstream pathways (e.g., lipid synthesis vs. TCA cycle entry) from a single substrate source—a capability that single-labeled (1-13C) tracers lack.
Technical Comparison: Selecting the Right Tracer
The following table contrasts D-Mannitol-1,6-13C2 with its primary alternatives.
| Feature | D-Mannitol-1,6-13C2 | D-Mannitol-U-13C | D-Mannitol-1-13C | Unlabeled Mannitol |
| Primary Utility | Pathway Confirmation & Cleavage Tracking | Total Uptake / Biomass Yield | Kinetic Isotope Effects (KIE) | Osmotic Control / Permeability |
| Flux Resolution | High (Tracks both triose branches) | Medium (High complexity, coupling masks specific bonds) | Low (Tracks only one branch after cleavage) | None |
| MS Analysis | Clean M+2 Shift (Distinct from natural M+1) | M+6 Shift (Clear but disperses signal into many isotopologues) | M+1 Shift (Confused with natural abundance) | N/A |
| NMR Utility | Simplified Spectra (Symmetric labels, no C-C coupling noise) | Complex (Extensive C-C coupling complicates interpretation) | Simple (Single peak) | Standard Reference |
| Cost Efficiency | High (Targeted info / lower mass required) | Low (Expensive synthesis) | Medium | Very High |
Scientist’s Note: The M+2 mass shift of the 1,6-tracer is particularly robust against "natural abundance noise." Biological systems naturally contain ~1.1% 13C. A single-labeled tracer (M+1) often requires complex mathematical correction to distinguish it from natural background. The M+2 signal of D-Mannitol-1,6-13C2 is virtually background-free, allowing for lower detection limits [1].
Mechanistic Validation: The "Symmetry Breaking" Protocol
The power of D-Mannitol-1,6-13C2 lies in its symmetry. D-Mannitol is a chiral molecule with a C2 axis of symmetry in its labeling pattern (C1 and C6 are chemically distinct in a chiral environment but isotopically equivalent in the tracer).
The Pathway Logic
-
Uptake: Mannitol is transported via the Phosphotransferase System (PTS), becoming Mannitol-1-Phosphate (M1P) .[1]
-
Symmetry Break: The phosphorylation at C1 renders the molecule asymmetric. In NMR, the C1 (with phosphate) and C6 (alcohol) signals split, providing immediate confirmation of PTS activity.
-
-
Conversion: M1P is converted to Fructose-6-Phosphate (F6P) .[1][2]
-
The label at C1 becomes the phosphate end; the label at C6 remains the alcohol end.
-
-
Cleavage (The Critical Step): Aldolase splits F6P into:
-
Dihydroxyacetone Phosphate (DHAP): Contains C1-C3.[3] (Carries the C1 Label)
-
Glyceraldehyde-3-Phosphate (GAP): Contains C4-C6. (Carries the C6 Label)
-
Result: Unlike 1-13C tracers, which leave one branch "dark," 1,6-13C2 illuminates both branches, allowing you to calculate the equilibrium rate of Triose Phosphate Isomerase (TPI) by comparing the isotopic enrichment of DHAP vs. GAP pools.
Visualization of the Signaling Pathway
The following diagram illustrates the flow of 13C atoms (marked in red) through the bacterial mannitol utilization pathway.
Figure 1: Metabolic fate of D-Mannitol-1,6-13C2. Note how the cleavage of F6P results in two labeled triose phosphates, enabling dual-pathway tracking.
Experimental Protocol: Self-Validating Flux Analysis
This protocol ensures data integrity by incorporating an "Isotopic Steady State" check.
Phase 1: Culture & Labeling[4]
-
Inoculation: Seed bacterial culture (e.g., S. aureus) in minimal media containing unlabeled glucose (1%) to reach mid-log phase (OD600 ~0.5).
-
Wash Step: Centrifuge (3000 x g, 5 min) and wash cells 2x with PBS to remove unlabeled carbon sources.
-
Tracer Introduction: Resuspend cells in minimal media containing 10 mM D-Mannitol-1,6-13C2 as the sole carbon source.
-
Control: Parallel culture with Unlabeled Mannitol (Natural Abundance Control).
-
-
Incubation: Incubate at 37°C. Harvest samples at multiple time points (e.g., 10, 30, 60 mins) to capture dynamic flux vs. steady state.
Phase 2: Quenching & Extraction
-
Quenching: Rapidly inject 1 mL of culture into 4 mL of -40°C 60% Methanol . This stops metabolic activity instantly (turnover times for glycolytic intermediates are <1 sec).
-
Extraction:
-
Centrifuge quenched samples (-10°C, 5000 x g).
-
Lyse pellet using freeze-thaw cycles or bead beating in cold acetonitrile:methanol:water (40:40:20).
-
Collect supernatant and dry under nitrogen flow.
-
Phase 3: Analytical Confirmation (LC-MS/MS)
-
Derivatization: Use methoxyamine/MSTFA if using GC-MS, or run native on LC-MS/MS (HILIC column recommended for phosphorylated sugars).
-
Target Ions:
-
Mannitol: Monitor m/z 181 -> 183 (M+2).
-
Fructose-6-P: Monitor M+2 isotopologue.
-
DHAP / GAP: Monitor M+1 isotopologues (since the 6-carbon M+2 splits into two 3-carbon M+1 fragments).
-
-
Validation Check:
-
If TPI is active and fast: DHAP and GAP should have identical enrichment.
-
If TPI is blocked or rate-limiting: You will see asymmetric enrichment between the DHAP and GAP pools. Only the 1,6-tracer allows this distinction in a single experiment.
-
References
-
Reardon, P. N., et al. (2016).[4] "Nuclear Magnetic Resonance Spectroscopy for Metabolic Flux Analysis." Frontiers in Physiology. Link
-
Hult, K., & Gatenbeck, S. (1978). "Enzyme organization of the mannitol cycle in Alternaria alternata." European Journal of Biochemistry. Link
-
Mader, A., et al. (2019). "13C Metabolic Flux Analysis-Guided Metabolic Engineering of Escherichia coli." Biotechnology Journal. Link
-
BenchChem Technical Support. (2025). "Navigating Metabolic Flux: A Comparative Guide to D-Mannitol and 13C-Based Measurements." BenchChem Application Notes. Link
-
Patel, P. S., et al. (2016). "(13)C mannitol as a novel biomarker for measurement of intestinal permeability." Alimentary Pharmacology & Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Changes in Mannitol Content, Regulation of Genes Involved in Mannitol Metabolism, and the Protective Effect of Mannitol on Volvariella volvacea at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmse000099 D-Mannitol at BMRB [bmrb.io]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Optimizing Metabolic Flux Analysis: A Comparative Guide to 13C-Labeled Substrates
Introduction: The "Garbage In, Garbage Out" of Flux Analysis
Static metabolite levels tell you what is there; metabolic flux analysis (MFA) tells you how fast it is moving. In drug development—particularly for oncology and immunometabolism—measuring intracellular rates (fluxes) is the only way to definitively prove a compound inhibits a specific enzyme or rewires a pathway.
However, the precision of MFA is entirely dependent on the input: the 13C-labeled substrate . Choosing the wrong tracer is the most common failure point I see in experimental designs. Using [U-13C]Glucose to measure Pentose Phosphate Pathway (PPP) flux, for example, is akin to trying to perform microsurgery with a sledgehammer—it provides signal, but lacks the atomic resolution to distinguish specific pathway branches.
This guide objectively compares the three dominant substrate classes, explaining the mechanistic causality behind their selection and providing a validated workflow for their application.
Part 1: Strategic Selection Framework
The choice of substrate dictates which metabolic pathways become "visible" to your mass spectrometer.
Table 1: Comparative Performance of 13C Substrates
| Substrate | Label Position | Primary Application | Resolution Strength | Key Limitation |
| [U-13C]Glucose | Uniform (All 6 carbons) | Global carbon tracking; Glycolysis + TCA total flux | High: Maximizes signal intensity (M+6, M+3 isotopologues). | Low: Cannot distinguish Glycolysis from PPP flux (C1 loss). |
| [1,2-13C]Glucose | Carbons 1 & 2 | Glycolysis vs. PPP Split | Precision: specifically resolves oxidative PPP flux (loss of C1). | Lower total signal intensity in TCA cycle intermediates compared to U-13C. |
| [U-13C]Glutamine | Uniform (All 5 carbons) | TCA Anaplerosis; Reductive Carboxylation | High: Traces glutaminolysis and "reverse" TCA flux (IDH1/2 mutations). | Rapid exchange with extracellular pools can complicate steady-state calculations. |
| [1-13C]Pyruvate | Carbon 1 | PDH vs. PC activity; Mitochondrial entry | Specific: Distinguishes Pyruvate Dehydrogenase (PDH) from Pyruvate Carboxylase (PC). | Expensive; rapid turnover requires fast quenching. |
| [U-13C]Lactate | Uniform (All 3 carbons) | Tumor Microenvironment (TME); "Reverse Warburg" | Niche: Tracks lactate uptake as a fuel source in hypoxic cells. | Requires high extracellular concentrations to outcompete endogenous glucose. |
Part 2: Deep Dive – Mechanistic Causality
The Glucose Dilemma: Uniform vs. Positional Labeling
The Problem: Both Glycolysis and the Pentose Phosphate Pathway (PPP) produce Triose Phosphates (GAP/DHAP). If you use [U-13C]Glucose, the resulting lactate will be fully labeled (M+3) regardless of which path it took. You cannot calculate PPP flux.
The Solution ([1,2-13C]Glucose):
-
Glycolysis Route: The C1-C2 bond remains intact. Pyruvate/Lactate will be M+2 .
-
PPP Route: The C1 carbon is decarboxylated (lost as CO2) by 6-Phosphogluconate Dehydrogenase. The remaining glucose skeleton rearranges. The resulting Pyruvate/Lactate will be M+1 .
-
Result: The ratio of M+1 to M+2 Lactate directly quantifies PPP flux relative to Glycolysis.
Glutamine: The Cancer Fuel
In hypoxic tumors or cells with mitochondrial defects, glucose carbon is diverted to biomass. The TCA cycle must be refueled (anaplerosis) by Glutamine.
-
Oxidative TCA (Standard): [U-13C]Gln enters as
-Ketoglutarate (M+5) Succinate (M+4). -
Reductive Carboxylation (Lipid Synthesis): [U-13C]Gln
-Ketoglutarate (M+5) Citrate (M+5). -
Key Marker: The presence of M+5 Citrate is the hallmark of reductive carboxylation, a critical pathway in cancer cell survival often targeted by glutaminase inhibitors.
Part 3: Visualization of Carbon Atom Mapping
The following diagram illustrates the atomic fate of [1,2-13C]Glucose versus [U-13C]Glucose, demonstrating why positional labeling is required for PPP resolution.
Figure 1: Carbon Atom Mapping. Note how [1,2-13C]Glucose results in distinct mass isotopomers (M+2 via Glycolysis vs. M+1 via PPP), whereas [U-13C]Glucose yields M+3 via both routes, masking the pathway contribution.
Part 4: Validated Experimental Protocol
This protocol is designed for adherent cancer cell lines using LC-MS. It prioritizes metabolic quenching , as turnover rates for glycolysis intermediates are in the order of seconds.
Phase 1: Tracer Equilibration (The "Steady State" Check)
Objective: Ensure the system reaches isotopic steady state (ISS).
-
Glycolytic Intermediates: Reach ISS in < 30 mins.[1]
-
TCA Intermediates: Require 2–6 hours depending on cell line.
-
Recommendation: For a standard dual-pathway analysis, a 4-hour labeling duration is the "Goldilocks" zone for most rapidly dividing cells.
Phase 2: The Workflow
-
Seeding: Seed cells in 6-well plates. Allow 24h recovery. Cells should be at 70-80% confluence at the time of extraction (log phase).
-
Media Swap (T=0):
-
Warm custom DMEM (glucose/glutamine-free) to 37°C.
-
Add 10% dialyzed FBS (dialysis removes unlabeled endogenous glucose).
-
Add [1,2-13C]Glucose to final conc. of 10-25 mM (match original media).
-
Rapidly aspirate old media, wash 1x with warm PBS, add labeled media.
-
-
Quenching (Critical Step):
-
At T=4h, place plate on Dry Ice .
-
Aspirate media completely.
-
Immediately add 1 mL of -80°C 80% Methanol/20% Water .
-
Why? This instantly denatures enzymes, stopping metabolism. Room temp extraction allows ATP hydrolysis and metabolite degradation.
-
-
Extraction:
-
Incubate at -80°C for 15 mins.
-
Scrape cells into the methanol solution. Transfer to Eppendorf tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein.
-
Transfer supernatant to new tubes. Dry under nitrogen gas or SpeedVac.
-
-
Analysis: Reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate/Acetonitrile) and inject.
Diagram: The Kinetic Flux Workflow
Figure 2: Workflow for 13C-MFA sample preparation. The transition from Incubation to Quenching is the most time-sensitive step to prevent metabolite degradation.
Part 5: Data Interpretation (MID Analysis)
When you receive your data, you will see a Mass Isotopomer Distribution (MID).
-
M+0: Unlabeled metabolite (pre-existing pool or synthesis from unlabeled sources).
-
M+n: Metabolite with n 13C atoms.
Calculation for Flux Inference: To determine the fractional contribution of a pathway, you must correct for natural abundance (1.1% of 13C exists naturally). Use software like IsoCor or Polly for this correction.
Key Ratios to Watch:
-
M+1 / M+2 Lactate (using 1,2-Glucose): High ratio = High PPP flux (Nucleotide synthesis/NADPH production).
-
M+5 / M+4 Citrate (using U-Glutamine): High ratio = Reductive Carboxylation (Hypoxia/Lipogenesis).
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Vander Heiden, M. G., et al. (2009).[2] "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science. Link
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link
-
Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. Link
-
Fan, T. W., et al. (2012).[3] "Metabolism of [U-13C]glucose in human brain tumors in vivo." NMR in Biomedicine. Link
Sources
Benchmarking D-Mannitol-1,6-13C2: The High-Precision Standard for Permeability & Flux Analysis
Executive Summary
D-Mannitol-1,6-13C2 represents a critical evolution in metabolic tracing, specifically designed to overcome the "background noise" limitations of traditional unlabeled markers. While unlabeled mannitol remains a staple in gastroenterology, its utility is compromised by dietary interference. This guide benchmarks the 1,6-13C2 isotopologue against standard alternatives (Unlabeled Mannitol, 51Cr-EDTA, and PEG), demonstrating its superiority in Isotope Dilution Mass Spectrometry (IDMS) for assessing intestinal permeability and bacterial metabolic flux.
Part 1: The Tracer Landscape & Mechanism
D-Mannitol is a sugar alcohol (polyol) that, in humans, is passively absorbed via paracellular junctions and excreted unchanged in urine. This makes it an ideal probe for "small pore" permeability (<0.4 nm).
Why the "1,6-13C2" Isotopologue?
-
Chemical Symmetry: The 1,6-labeling places 13C atoms at the terminal carbons. In mass spectrometry, this provides a stable +2 Da mass shift (M+2), moving the analyte signal away from the natural abundance M+0 peak of dietary mannitol.
-
Cost-Efficiency: Compared to uniformly labeled (U-13C6) mannitol, the 1,6-13C2 variant offers a cost-effective alternative for high-throughput clinical studies while maintaining sufficient mass resolution for LC-MS/MS.
Mechanism of Action: The Dual-Sugar Test
In the gold-standard "Lactulose/Mannitol (L/M) Test," Mannitol serves as the absorption reference. It permeates healthy small intestines freely. Lactulose (larger) only permeates when the gut barrier is compromised ("leaky gut").
Figure 1: The physiological pathway of the Dual-Sugar Absorption Test. 13C-Mannitol tracks small-pore absorption (healthy baseline), while Lactulose tracks large-pore leakiness.
Part 2: Comparative Benchmarking
The following data matrix compares D-Mannitol-1,6-13C2 against established alternatives.
Table 1: Tracer Performance Matrix
| Feature | D-Mannitol-1,6-13C2 | Unlabeled Mannitol (12C) | 51Cr-EDTA | PEG (Polyethylene Glycol) |
| Detection Method | LC-MS/MS (MRM Mode) | HPLC-RI or Enzymatic | Gamma Counting | HPLC / LC-MS |
| Background Noise | Negligible (<1%) | High (Dietary interference) | Low (Radioactive) | Moderate (Ubiquitous in products) |
| Sensitivity | Femtomolar (pg/mL) | Micromolar (µg/mL) | High | Variable by MW |
| Safety Profile | Excellent (Stable Isotope) | Excellent | Poor (Radioactive Burden) | Good |
| Specificity | Precise Molecular Weight (+2 Da) | Non-specific (Sugar Alcohols) | Non-specific Chelator | Polydisperse (Mix of sizes) |
| Primary Flaw | Equipment Cost (Mass Spec) | False Positives (Diet) | Radiation / Half-life | Lipid solubility issues |
Deep Dive: The "Background Noise" Problem
Research by Grover et al. (Mayo Clinic) demonstrated that unlabeled mannitol suffers from significant baseline contamination due to dietary intake (mushrooms, fruits, processed foods).
-
The Data: Subjects often show high urinary mannitol before the test begins.
-
The 13C Advantage: 13C-Mannitol shows ~20-fold lower baseline contamination than 12C-mannitol.[1][2] This dramatically improves the Signal-to-Noise ratio (S/N), allowing for the detection of subtle changes in intestinal permeability that unlabeled markers miss.
Deep Dive: Vs. 51Cr-EDTA
While 51Cr-EDTA was the historic standard for "whole gut" permeability:
-
Radiation: It requires handling radioactive isotopes, limiting use in pediatrics and longitudinal studies.
-
Resolution: It cannot distinguish between small bowel and colonic permeability as effectively as the timed L/M test.
Part 3: Experimental Workflow (LC-MS/MS)
This protocol utilizes Isotope Dilution Mass Spectrometry , where D-Mannitol-1,6-13C2 can serve as the primary tracer or as an Internal Standard (IS) for quantifying unlabeled mannitol.
Reagents & Equipment[1][3]
-
Tracer: D-Mannitol-1,6-13C2 (99 atom % 13C).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Amino phase).
-
System: Triple Quadrupole LC-MS/MS (e.g., AB Sciex QTRAP or Thermo TSQ).
Step-by-Step Protocol
1. Sample Preparation
-
Collection: Collect urine for 0–5 hours post-ingestion.
-
Clarification: Centrifuge 1 mL urine at 10,000 x g for 5 mins to remove particulates.
-
Dilution/Extraction:
-
Mix 50 µL of supernatant with 450 µL of Acetonitrile (ACN) (1:10 dilution).
-
Note: High organic content precipitates proteins and prepares the sample for HILIC chromatography.
-
-
Internal Standard Spike: If using 1,6-13C2 as the tracer, spike with D-Mannitol-d8 (deuterated) as the IS. If using 1,6-13C2 as the IS, spike into the unlabeled sample.
2. LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5).
-
Gradient: 85% B to 60% B over 5 minutes (HILIC retention).
-
Ionization: Negative Electrospray Ionization (ESI-) . Polyols ionize best in negative mode as [M-H]- adducts.
3. MRM Transitions (Quantification)
Set the Mass Spectrometer to monitor the following transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy |
| D-Mannitol (12C) | 181.1 m/z [M-H]- | 89.0 m/z | 50 ms | -18 eV |
| D-Mannitol-1,6-13C2 | 183.1 m/z [M-H]- | 89.0 / 91.0 m/z | 50 ms | -18 eV |
| Lactulose | 341.1 m/z [M-H]- | 161.0 m/z | 50 ms | -22 eV |
Technical Note: The mass shift of +2 Da (181 -> 183) provides absolute separation from endogenous mannitol.
Figure 2: Analytical workflow for high-sensitivity detection of D-Mannitol-1,6-13C2.
Part 4: Data Analysis & Interpretation[1][5][6][7]
Calculating the Permeability Ratio
The clinical output is the Lactulose/Mannitol (L/M) Ratio .
Interpretation:
-
Healthy Control: High Mannitol recovery (good absorption), Low Lactulose recovery (tight barrier). Ratio < 0.03.
-
Pathology (Celiac, Crohn's, Environmental Enteropathy): Mannitol recovery drops (villous atrophy) OR Lactulose recovery spikes (loosened tight junctions). Ratio > 0.03.[4][5][6]
Bacterial Metabolic Flux Analysis (MFA)
Unlike humans, certain bacteria (Salmonella enterica, Vibrio alginolyticus) actively metabolize mannitol. In this context, D-Mannitol-1,6-13C2 is used to trace carbon incorporation into bacterial biomass (amino acids, cell wall).
-
Advantage: The 1,6-labeling pattern allows researchers to distinguish between oxidative and non-oxidative metabolic pathways based on where the 13C atoms end up in downstream metabolites (e.g., pyruvate, lactate).
References
-
Grover, M., et al. (2016).[2] "13C mannitol as a novel biomarker for measurement of intestinal permeability."[1][2] Neurogastroenterology & Motility. [Link]
-
Camilleri, M. (2012). "Intestinal barrier function in health and gastrointestinal disease."[1][2][7] Neurogastroenterology & Motility. [Link]
-
Bao, Y., et al. (2022). "Functional proteomics identify mannitol metabolism in serum resistance and therapeutic implications in Vibrio alginolyticus." Frontiers in Immunology. [Link]
-
Uilhoorn, T., et al. (2018). "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Molecules. [Link][2][5]
-
Miller, J.B., et al. (2023). "A pathogen-specific isotope tracing approach reveals metabolic activities and fluxes of intracellular Salmonella." PLOS Biology. [Link]
Sources
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 51Cr-EDTA/14C-mannitol intestinal permeability test. Clinical use in screening for coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 5. Comparing the efficacy of mannitol and polyethylene glycol in treating patients with poor bowel preparation: a randomized controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
Safety Operating Guide
Personal protective equipment for handling D-Mannitol-1,6-13C2
Executive Summary & Core Directive
D-Mannitol-1,6-13C2 is a stable isotope-labeled sugar alcohol. Unlike radioisotopes (e.g.,
However, "Low Hazard" does not mean "No Protocol." The primary operational risks are particulate inhalation (nuisance dust) and isotopic cross-contamination . Because
The goal of this guide is Dual-Protection:
-
Protect the Scientist: Prevent inhalation of fine particulates.
-
Protect the Data: Prevent keratin/lipid contamination that ruins high-sensitivity Mass Spectrometry (MS) or NMR data.
Risk Assessment & Physical Properties
| Parameter | Specification | Operational Implication |
| CAS Number | 69-65-8 (Unlabeled generic) | Reference generic SDS for toxicity; specific isotope SDS for enrichment data. |
| Physical State | White Crystalline Powder | High Static Potential. Powder tends to "fly" or cling to weigh boats, risking loss of expensive material. |
| Radioactivity | NONE (Stable Isotope) | Do not use radiation safety protocols (e.g., lead aprons). Use Standard Laboratory Practice (SLP). |
| Toxicity | Non-toxic / Low Irritant | Main hazard is mechanical irritation to eyes/lungs from dust. |
| Cost/Value | High | Spillage represents significant financial and project-timeline loss. |
Personal Protective Equipment (PPE) Matrix
This protocol adheres to Level 1 Biosafety / Chemical Hygiene Standards , elevated for Trace Analysis Integrity .
A. Respiratory Protection (Critical for Powder Handling)
-
Requirement: N95 Particulate Respirator or Chemical Fume Hood.
-
Scientific Rationale: While Mannitol is non-toxic, inhaling fine sugar dust can cause "baker's lung" or mild respiratory irritation. More importantly, your breath contains moisture and enzymes that can degrade or contaminate hygroscopic samples.
-
Protocol: Perform all open-vial manipulations inside a certified chemical fume hood to utilize laminar flow for containment.
B. Hand Protection (The "Zero-Background" Rule)
-
Requirement: Powder-free Nitrile Gloves (Minimum 4 mil thickness).
-
Contraindication: DO NOT USE LATEX.
-
Scientific Rationale: Latex proteins and powder residues are common contaminants in Mass Spectrometry (MS). Nitrile provides a chemically inert barrier.
-
Technique: "Double-gloving" is recommended if handling the isotope directly before MS analysis. The outer pair is removed immediately before touching the sample vial to ensure no transfer of door-handle/pipette contaminants.
C. Eye & Body Protection[1][2][3][4]
-
Requirement: ANSI Z87.1 Safety Glasses with side shields; Standard cotton lab coat (buttoned).
-
Scientific Rationale: Prevents ocular irritation from airborne dust. The lab coat acts as a "sacrificial barrier" against static-clinging powder, preventing you from carrying the isotope out of the lab on your street clothes.
Visualizing the Safety Logic
The following diagram illustrates the hierarchy of controls for handling stable isotopes, distinguishing between personnel safety and data integrity.
Figure 1: Safety Decision Matrix. Note that controls focus on containment and purity rather than radiation shielding.
Operational Protocol: Precision Weighing & Handling
Objective: Transfer D-Mannitol-1,6-13C2 from stock vial to reaction vessel with <1% mass loss and zero contamination.
Step 1: Environmental Prep
-
Static Discharge: Mannitol powder is highly triboelectric (prone to static charge). If available, pass a Zerostat anti-static gun over the weigh boat and spatula before opening the vial.
-
Surface Cleaning: Wipe the balance area with 70% Ethanol or Isopropanol. Allow to dry completely. Moisture causes mannitol to clump.
Step 2: The "Clean Hands" Transfer
-
Don fresh nitrile gloves.
-
Open the stock vial inside the fume hood.[1]
-
Do not insert a spatula directly into the stock vial if possible. Instead, gently tap the vial to dispense powder onto a pre-weighed, anti-static weigh boat.
-
Why? Inserting tools increases the risk of introducing foreign carbon sources into the stock.
-
-
If a spatula is required, use a stainless steel or PTFE-coated spatula that has been solvent-cleaned and dried.
Step 3: Solubilization (If applicable)
-
If the protocol requires a solution, add the solvent (e.g., HPLC-grade water) directly to the weigh boat (if hydrophobic) or wash the boat into the receiving flask.
-
Verification: Visually inspect the weigh boat under a strong light source to ensure no micro-crystals remain adhered due to static.
Workflow Visualization
Figure 2: Operational workflow emphasizing static control and quantitative transfer.
Disposal & Spill Management
Spill Cleanup
Because D-Mannitol-1,6-13C2 is non-toxic, spills are an economic issue, not a biohazard.
-
Dry Spills: Do not wipe with a wet cloth immediately (it will turn to sticky syrup). Sweep gently with a brush into a dust pan or use a HEPA vacuum dedicated to cleanroom use.
-
Wet Spills: Absorb with paper towels. Clean area with water, followed by ethanol to remove sticky residue.
Waste Disposal[6][7][8]
-
Unused Solid: Label as "Non-Hazardous Chemical Solid."
-
Solutions: Dispose of in "Aqueous Waste" or "Organic Waste" depending on the solvent used.
-
Regulatory Note: Stable isotopes are not regulated by the Nuclear Regulatory Commission (NRC). They do not require radioactive waste streams [1].
References
-
NIST (National Institute of Standards and Technology). (2016).[2] Safety Data Sheet: D-Mannitol (SRM 920). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
